6-Ethylchenodeoxycholic acid
Description
Properties
IUPAC Name |
4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXERDUOLZKYMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Ethylchenodeoxycholic acid discovery and synthesis
An In-depth Technical Guide to 6-Ethylchenodeoxycholic Acid (Obeticholic Acid)
Executive Summary
This compound (6-ECDCA), more commonly known as Obeticholic Acid (OCA) or by its investigational name INT-747, is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA).[1][2] Its discovery as a potent and selective first-in-class agonist for the Farnesoid X Receptor (FXR) has marked a significant milestone in the therapeutic landscape for chronic liver diseases.[3] FXR is a critical nuclear receptor that governs the homeostasis of bile acids, lipids, and glucose.[4][5] OCA activates FXR with approximately 100-fold greater potency than its natural counterpart, CDCA.[1] This enhanced activity allows it to modulate key signaling pathways involved in inflammation, fibrosis, and metabolism, leading to its approval for the treatment of Primary Biliary Cholangitis (PBC) and its investigation for other conditions like Non-alcoholic Steatohepatitis (NASH).[1][2][6] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Rationale
The discovery of Obeticholic Acid originated from a research program initiated in 1982 by a team led by Professor Roberto Pellicciari at the University of Perugia, Italy.[1][3] The natural bile acid CDCA had been identified in 1999 as the most active physiological ligand for FXR.[2][7] Recognizing the therapeutic potential of modulating FXR in liver and intestinal diseases, the research group aimed to design more potent and selective FXR agonists.[2][7]
They synthesized a series of 6α-alkyl-substituted analogues of CDCA.[1][7] The rationale was that modifying the steroid nucleus of the natural ligand could enhance its binding affinity and efficacy for the receptor. Evaluation of these analogues revealed that the introduction of a 6α-ethyl group dramatically increased potency.[7] This led to the identification of 6α-ethyl-chenodeoxycholic acid (6-ECDCA), which emerged as the most potent FXR agonist from the series.[2] The first scientific publication detailing its synthesis and activity as a potent and selective FXR agonist appeared in the Journal of Medicinal Chemistry in 2002.[3][8] The compound was later licensed to Intercept Pharmaceuticals, which developed it under the name INT-747 and later Obeticholic Acid (Ocaliva™).[1][2]
Chemical Synthesis
The synthesis of this compound is a multi-step process that starts from the readily available natural bile acid, chenodeoxycholic acid (CDCA).[9] While several methodologies have been published, an improved, cost-effective, and scalable synthesis was developed to enhance the overall yield.[9] The core of the synthesis involves the stereoselective introduction of an ethyl group at the C6 position of the steroidal backbone.
A logical workflow for the discovery and preclinical evaluation of 6-ECDCA is outlined below.
Representative Synthetic Pathway
An efficient synthesis employs a sequence of selective protection, oxidation, alkylation, and deprotection steps.[9] The key improvements that allow for a productive yield are the use of Pyridinium (B92312) chlorochromate (PCC) for oxidation and a combination of LDA/HMPA/Ethyl Iodide for the stereoselective alkylation.[9]
Experimental Protocol: Improved Synthesis of 6-ECDCA
The following protocol is based on the improved methodology described in the literature.[9]
-
Protection: The starting material, chenodeoxycholic acid (CDCA), is first protected at the C3 hydroxyl group and the C24 carboxylic acid group. This ensures that the subsequent oxidation step occurs selectively at the C7 hydroxyl group.
-
Selective Oxidation: The C7 hydroxyl group of the protected CDCA is oxidized to a ketone using Pyridinium chlorochromate (PCC). This step is critical for creating the enolate required for alkylation.
-
Stereoselective Alkylation: The intermediate is treated with a strong base, Lithium diisopropylamide (LDA), in the presence of Hexamethylphosphoramide (HMPA) to form a kinetically controlled enolate. This enolate then reacts with ethyl iodide (EtI) to stereoselectively add an ethyl group to the C6α position.
-
Reduction: The C7 ketone is reduced back to a hydroxyl group, regenerating the dihydroxy functionality.
-
Deprotection: The protecting groups on the C3 hydroxyl and C24 carboxylic acid are removed using an appropriate method, such as treatment with pyridinium p-toluenesulfonate (PPTS), to yield the final product, 6α-ethylchenodeoxycholic acid.[9]
-
Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization to achieve high purity (typically ≥99%).[4]
Mechanism of Action: FXR Agonism
6-ECDCA exerts its therapeutic effects by acting as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[5][10][11]
FXR Signaling Pathway
Upon entering a cell, 6-ECDCA binds to FXR. This binding event causes a conformational change in the receptor, leading it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[5] This FXR/RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[12] This binding modulates the transcription of genes that are central to bile acid, cholesterol, and lipid metabolism.[5][10]
Key Downstream Effects of FXR Activation by 6-ECDCA:
-
Inhibition of Bile Acid Synthesis: FXR activation strongly induces the expression of the Small Heterodimer Partner (SHP).[5][13] SHP, in turn, inhibits the activity of key enzymes in the bile acid synthesis pathway, most notably Cholesterol 7α-hydroxylase (CYP7A1) and Oxysterol 12β-hydroxylase (CYP8B1), which are the rate-limiting steps.[5][10][13] This provides a negative feedback mechanism that reduces the overall concentration of bile acids in the liver, protecting hepatocytes from bile acid-induced toxicity (cholestasis).[13]
-
Stimulation of Bile Acid Transport: FXR activation upregulates the expression of transporters responsible for moving bile acids out of liver cells and into the bile.[10] A key target is the Bile Salt Export Pump (BSEP), which is critical for canalicular secretion of bile salts.[10][13]
-
Regulation of Lipid and Glucose Metabolism: FXR activation influences triglyceride and cholesterol homeostasis. It can repress hepatic gluconeogenic genes like PEPCK and G6Pase, which may contribute to improved glucose control.[10]
Quantitative Data
In Vitro Potency
6-ECDCA is a highly potent FXR agonist. Its efficacy is typically measured by its half-maximal effective concentration (EC₅₀) in cell-based reporter gene assays.
| Compound | Receptor Target | Potency (EC₅₀) | Reference |
| 6-ECDCA (Obeticholic Acid) | Human FXR | 99 nM | [7][11] |
| 6-ECDCA (Obeticholic Acid) | Human FXR | 85 nM | [8] |
| Chenodeoxycholic Acid (CDCA) | Human FXR | ~10-50 µM | [7][8] |
| GW4064 (Synthetic Agonist) | Human FXR | 65 nM | [11] |
Clinical Efficacy Data (Primary Biliary Cholangitis)
In a Phase II clinical trial, 6-ECDCA (INT-747) was evaluated in PBC patients who had an inadequate response to the standard therapy, ursodeoxycholic acid (UDCA). The primary endpoint was the reduction in serum alkaline phosphatase (AP), a key biomarker of disease progression.[14]
| Treatment Group (12 weeks) | Mean Reduction in Alkaline Phosphatase (AP) | Mean Reduction in Gamma-Glutamyl Transferase (GGT) | Mean Reduction in Alanine Aminotransferase (ALT) |
| Placebo | 2.6% | -7.0% | 0% |
| 10 mg OCA | 24.7% (p<0.0001) | 48.0% (p<0.0001) | 21.0% (p<0.005) |
| 25 mg OCA | 24.0% (p<0.0001) | 63.0% (p<0.0001) | 35.0% (p<0.005) |
| 50 mg OCA | 21.0% (p<0.0001) | 57.0% (p<0.0001) | 32.0% (p<0.005) |
| Data sourced from a Phase II study in PBC patients.[14] |
Clinical Efficacy Data (Non-alcoholic Steatohepatitis)
In a 72-week Phase II study in Japanese NASH patients, the primary endpoint was a two-point improvement in the NAFLD Activity Score (NAS) with no worsening of fibrosis. The results showed a dose-dependent effect.[15]
| Treatment Group (72 weeks, ITT) | Patients Achieving Primary Endpoint | p-value vs. Placebo |
| Placebo | 20% (10/50) | - |
| 10 mg OCA | 22% (11/50) | 0.807 |
| 20 mg OCA | 28% (14/50) | 0.3378 |
| 40 mg OCA | 38% (19/50) | 0.0496 |
| Data from a Phase II study in Japanese NASH patients (ITT population).[15] |
Key Experimental Protocols
Protocol: FXR Transactivation Assay
This protocol outlines a general method to determine the in vitro potency (EC₅₀) of a compound like 6-ECDCA on the Farnesoid X Receptor, as performed in the original discovery studies.[8]
-
Cell Culture: Human hepatoma cells (e.g., HuH7 or HepG2) are cultured under standard conditions (37°C, 5% CO₂). These cells endogenously express FXR and RXR.
-
Transient Transfection: Cells are transiently transfected using a lipid-based transfection reagent. The transfection mixture contains two plasmids:
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of an FXRE (e.g., (hsp70EcRE)₂-tk-LUC).
-
Control Plasmid: A plasmid expressing a different reporter (e.g., β-galactosidase) under a constitutive promoter, used to normalize for transfection efficiency.
-
-
Compound Treatment: After a recovery period (e.g., 24 hours), the transfected cells are treated with a range of concentrations of 6-ECDCA (e.g., from 1 nM to 100 µM) or a vehicle control (e.g., DMSO). The natural ligand CDCA is often used as a positive control.
-
Incubation: Cells are incubated with the compounds for a set period (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.
-
Cell Lysis and Reporter Assay:
-
The cells are washed and then lysed to release the cellular contents.
-
The activity of the luciferase enzyme in the cell lysate is measured using a luminometer after the addition of a luciferin (B1168401) substrate.
-
The activity of the control reporter (β-galactosidase) is measured using a colorimetric or chemiluminescent assay.
-
-
Data Analysis:
-
Luciferase activity for each sample is normalized to the β-galactosidase activity to correct for variations in transfection efficiency and cell number.
-
The normalized data is plotted against the logarithm of the compound concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the EC₅₀ value, which is the concentration of 6-ECDCA that produces 50% of the maximal response.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Obeticholic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An improved synthesis of 6α-ethylchenodeoxycholic acid (6ECDCA), a potent and selective agonist for the Farnesoid X Receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of 6-ethyl chenodeoxycholic acid, a farnesoid X receptor ligand, in estrogen-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. INT 747 (obeticholic acid) fails to achieve goals in Japanese study for non-alcoholic steatohepatitis (NASH)- Intercept Pharma + Sumitomo [natap.org]
6-Ethylchenodeoxycholic Acid: A Technical Guide to its Role as a Farnesoid X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid, is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose metabolism.[1] As a semi-synthetic derivative of the primary bile acid chenodeoxycholic acid (CDCA), 6-ECDCA exhibits approximately 100-fold greater potency than its natural counterpart, making it a subject of intense research and a promising therapeutic agent for various liver and metabolic diseases.[1][2] This technical guide provides an in-depth overview of the role of 6-ECDCA as an FXR agonist, detailing its mechanism of action, quantitative data on its activity, and comprehensive experimental protocols for its characterization.
Mechanism of Action: FXR Activation and Downstream Signaling
The primary mechanism of action of this compound is its high-affinity binding to and activation of the Farnesoid X Receptor. FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). Upon activation by an agonist like 6-ECDCA, this heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of FXR by 6-ECDCA initiates a cascade of downstream signaling events that are central to maintaining bile acid homeostasis and regulating metabolic pathways. Key molecular events include:
-
Upregulation of Small Heterodimer Partner (SHP): Activated FXR induces the expression of SHP, an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. This negative feedback loop is a critical mechanism for controlling the overall size of the bile acid pool.
-
Regulation of Bile Acid Transporters: 6-ECDCA-mediated FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a canalicular transporter responsible for the excretion of bile acids from hepatocytes into the bile. It also induces the expression of the Organic Solute Transporter alpha and beta (OSTα/β), which facilitates the efflux of bile acids from enterocytes and hepatocytes into the portal circulation.[3]
-
Anti-inflammatory and Anti-fibrotic Effects: Beyond its role in bile acid homeostasis, FXR activation by 6-ECDCA has been shown to exert anti-inflammatory and anti-fibrotic effects in the liver, making it a promising therapeutic target for conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).
Quantitative Data on FXR Agonist Activity
The potency and efficacy of this compound as an FXR agonist have been characterized in various in vitro assays. The following tables summarize key quantitative data, providing a comparative perspective with other known FXR agonists.
| FXR Agonist | EC50 (nM) | Assay Type | Reference |
| This compound (Obeticholic Acid) | 99 | FRET | [4] |
| Chenodeoxycholic acid (CDCA) | ~50,000 | Cell-based reporter | [4] |
| GW4064 | 30 | Cell-based reporter | |
| Fexaramine | 25 | Cell-based reporter |
EC50 (Half-maximal effective concentration) is the concentration of an agonist that induces a response halfway between the baseline and maximum.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound as an FXR agonist.
FXR Luciferase Reporter Gene Assay
This cell-based assay is a widely used method to quantify the ability of a compound to activate FXR and induce the transcription of a reporter gene.
Materials:
-
HEK293T or HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
FXR expression plasmid (e.g., pCMV-hFXR)
-
FXRE-luciferase reporter plasmid (containing multiple copies of an FXR response element upstream of a luciferase gene)
-
Transfection reagent (e.g., Lipofectamine®)
-
This compound (and other test compounds)
-
Positive control (e.g., GW4064)
-
Vehicle control (e.g., DMSO)
-
96-well white, clear-bottom assay plates
-
Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Culture: Maintain HEK293T or HepG2 cells in complete DMEM at 37°C in a humidified incubator with 5% CO2.
-
Transfection:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
-
Cell Plating: Approximately 24 hours post-transfection, trypsinize the cells and seed them into 96-well white, clear-bottom assay plates at a density of 1-2 x 10^4 cells per well. Allow the cells to attach for at least 4 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in DMEM. The final concentration of the vehicle (e.g., DMSO) should be kept below 0.1%.
-
Remove the cell culture medium from the 96-well plates and replace it with the medium containing the test compounds. Include a vehicle-only control.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the medium from the wells and wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide in the presence of an agonist.
Materials:
-
GST-tagged FXR-LBD (ligand-binding domain)
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1) (acceptor fluorophore)
-
This compound (and other test compounds)
-
Assay buffer (e.g., LanthaScreen™ TR-FRET Coregulator Buffer)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of GST-FXR-LBD, Tb-anti-GST antibody, and fluorescein-coactivator peptide in the assay buffer at the desired concentrations. Prepare serial dilutions of this compound.
-
Assay Setup:
-
Add the test compound or vehicle to the wells of the 384-well plate.
-
Add the GST-FXR-LBD to all wells.
-
Add a mixture of the Tb-anti-GST antibody and the fluorescein-coactivator peptide to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader. The reader will excite the terbium donor at ~340 nm and measure the emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (fluorescein emission due to FRET).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
In Vivo Cholestasis Model: Bile Duct Ligation (BDL) in Rats
This surgical model is commonly used to induce cholestasis and liver fibrosis to evaluate the therapeutic efficacy of compounds like this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 5-0 silk)
-
This compound (for treatment group)
-
Vehicle (for control group)
-
Gavage needles
Protocol:
-
Anesthesia and Surgery:
-
Anesthetize the rats using isoflurane.
-
Perform a midline laparotomy to expose the common bile duct.
-
In the BDL group, ligate the common bile duct in two locations and transect the duct between the ligatures.
-
In the sham-operated group, the bile duct is manipulated but not ligated.
-
Close the abdominal incision in layers.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Treatment:
-
Randomly assign the BDL rats to a treatment group (receiving this compound) and a vehicle control group.
-
Administer 6-ECDCA (e.g., 10 mg/kg/day) or vehicle orally via gavage for a specified duration (e.g., 14-28 days).
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for the analysis of liver enzymes (e.g., ALT, AST, ALP) and bilirubin.
-
Euthanize the animals and collect liver tissue for histological analysis (e.g., H&E staining for necrosis and inflammation, Sirius Red staining for fibrosis) and for gene expression analysis of FXR target genes (e.g., by qPCR).
-
Mandatory Visualizations
FXR Signaling Pathway
Caption: FXR Signaling Pathway activated by 6-ECDCA.
Experimental Workflow: Luciferase Reporter Gene Assay
Caption: Workflow for FXR Luciferase Reporter Gene Assay.
Logical Relationship: FXR-Mediated Regulation of Bile Acid Homeostasis
Caption: Logical flow of FXR's role in bile acid homeostasis.
References
- 1. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic solute transporter OSTα/β is overexpressed in nonalcoholic steatohepatitis and modulated by drugs associated with liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel of Homeostasis: A Technical Guide to the 6-Ethylchenodeoxycholic Acid Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA) or INT-747, is a potent and selective semi-synthetic bile acid analogue that has emerged as a critical tool in the study and treatment of various metabolic and liver diseases.[1][2][3][4][5] As a first-in-class agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that functions as a master regulator of bile acid, lipid, and glucose homeostasis, 6-ECDCA offers a targeted approach to modulating these complex pathways.[6][7][8] This technical guide provides an in-depth exploration of the 6-ECDCA signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Core Mechanism of Action: FXR Agonism
The primary mechanism of action of 6-ECDCA is its potent and selective activation of the Farnesoid X Receptor (FXR).[1][2][9] FXR, a member of the nuclear receptor superfamily, is highly expressed in the liver and intestine, where it functions as a sensor for bile acids.[10][11] Upon binding by a ligand such as 6-ECDCA, FXR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[12][13] This FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[14]
Quantitative Data: Receptor Binding and Activation
The potency of 6-ECDCA as an FXR agonist has been quantified in various studies. This data is crucial for understanding its pharmacological profile and for designing experiments.
| Parameter | Value | Species/System | Reference |
| EC50 for FXR Activation | 99 nM | In vitro | [1][2] |
| Binding Potency vs. Natural Ligands | Over 100-fold more potent than naturally occurring bile acids | In vitro | [15] |
The 6-ECDCA/FXR Signaling Cascade
Activation of FXR by 6-ECDCA initiates a complex signaling cascade with wide-ranging effects on metabolic and inflammatory pathways. The key downstream effects are summarized below.
Regulation of Bile Acid Homeostasis
One of the most well-characterized roles of the 6-ECDCA/FXR pathway is the tight regulation of bile acid synthesis and transport.[12][16] This is a critical protective mechanism against the cytotoxic effects of excessive bile acid accumulation, which can occur in cholestatic liver diseases.[17][18]
-
Inhibition of Bile Acid Synthesis: 6-ECDCA-activated FXR indirectly represses the expression of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in the classical pathway of bile acid synthesis.[9][11][15] This repression is primarily mediated through the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that inhibits the activity of other transcription factors required for CYP7A1 and CYP8B1 expression.[11][12]
-
Stimulation of Bile Acid Transport: FXR activation upregulates the expression of key transporters involved in the efflux of bile acids from hepatocytes into the bile. These include the Bile Salt Export Pump (BSEP) and the Multidrug Resistance-Associated Protein 2 (MRP2). In the intestine, FXR induces the expression of the Intestinal Bile Acid-Binding Protein (I-BABP), which facilitates the transport of bile acids across enterocytes.
Modulation of Lipid and Glucose Metabolism
The 6-ECDCA/FXR signaling pathway plays a significant role in maintaining lipid and glucose homeostasis, making it a therapeutic target for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[6][7][19][20]
-
Lipid Metabolism: FXR activation has been shown to decrease plasma triglyceride levels.[21] This is achieved through multiple mechanisms, including the repression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenic genes, and the induction of Peroxisome Proliferator-Activated Receptor α (PPARα), which promotes fatty acid β-oxidation.[21]
-
Glucose Metabolism: Activation of FXR can improve insulin (B600854) sensitivity and reduce plasma glucose levels.[21][22] The FXR/SHP pathway is involved in the repression of gluconeogenic genes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase.[21]
Anti-inflammatory and Anti-fibrotic Effects
Chronic liver injury is often characterized by inflammation and fibrosis. The 6-ECDCA/FXR pathway exhibits protective effects by modulating these processes.
-
Anti-inflammatory Actions: FXR activation can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] Studies have shown that FXR agonists can decrease the expression of pro-inflammatory cytokines like TNFα and IL-1β.[10]
-
Anti-fibrotic Effects: In preclinical models of liver fibrosis, 6-ECDCA has been shown to prevent and even reverse liver damage.[3][23] FXR activation can suppress the activation of hepatic stellate cells, the primary cell type responsible for the deposition of extracellular matrix during liver fibrosis.[16]
Intestinal Effects and the Gut-Liver Axis
The effects of 6-ECDCA are not limited to the liver. Activation of intestinal FXR plays a crucial role in the gut-liver axis, influencing systemic metabolism and inflammation.[10][19]
-
FGF19/15 Secretion: Intestinal FXR activation induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[10][15][24] FGF19 travels to the liver via the portal circulation and binds to its receptor, FGFR4, on hepatocytes. This binding event further suppresses CYP7A1 expression, providing an additional layer of negative feedback on bile acid synthesis.[10][15]
-
Gut Barrier Function: FXR activation has been implicated in maintaining the integrity of the intestinal mucosal barrier.[12]
Visualizing the 6-ECDCA Signaling Pathway
To provide a clear visual representation of the complex interactions within the 6-ECDCA signaling pathway, the following diagrams have been generated using the DOT language.
References
- 1. 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. FXR signaling in metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 12. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Protective effects of 6-ethyl chenodeoxycholic acid, a farnesoid X receptor ligand, in estrogen-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of bile acids in liver diseases mediated by the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bile acid metabolism and signaling in liver disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The significance of the nuclear farnesoid X receptor (FXR) in β cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intercept Pharmaceuticals Presents Positive Phase II Results from Study of INT-747 Therapy in Primary Biliary Cirrhosis at EASL [prnewswire.com]
- 24. Bile acid metabolism and signaling in liver disease and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Ethylchenodeoxycholic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid, is a potent and selective farnesoid X receptor (FXR) agonist. As a semi-synthetic derivative of the primary bile acid chenodeoxycholic acid (CDCA), 6-ECDCA has garnered significant attention in the scientific community for its therapeutic potential in various liver and metabolic diseases. This technical guide provides an in-depth overview of the chemical properties, synthesis, biological activity, and key experimental protocols related to 6-ECDCA, serving as a valuable resource for researchers and drug development professionals.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its handling and formulation in research and development settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₄₄O₄ | [1] |
| Molecular Weight | 420.63 g/mol | [1] |
| Melting Point | 108–110 °C | [2] |
| Solubility (at 25°C) | DMSO: up to 35 mg/mLEthanol: up to 25 mg/mLWater: Sparingly soluble | |
| pKa | The pKa of unconjugated bile acids is generally in the range of 5 to 6.5.[2] | [2] |
| Appearance | White to off-white solid |
Synthesis of this compound
The synthesis of this compound typically starts from chenodeoxycholic acid (CDCA), a readily available primary bile acid. Several synthetic routes have been reported, with a common strategy involving the selective protection of hydroxyl groups, introduction of the ethyl group at the 6α position, and subsequent deprotection and purification. An improved synthesis method has been described that offers an economical and efficient strategy for potential large-scale production.[3]
Experimental Protocol: Synthesis of this compound
The following is a representative, multi-step synthesis protocol adapted from published literature.[3][4][5]
Step 1: Protection of the 3α-hydroxyl and 24-carboxyl groups of Chenodeoxycholic Acid
-
Dissolve chenodeoxycholic acid in a suitable solvent such as a mixture of dioxane and pyridine.
-
Add acetic anhydride (B1165640) to the solution at room temperature and stir for approximately 20 hours to protect the hydroxyl groups.
-
Following the protection of the hydroxyl groups, the carboxyl group is protected, for example, by esterification with benzyl (B1604629) chloromethyl ether under alkaline conditions.
Step 2: Introduction of the Ethyl Group at the 6α-position
-
The protected CDCA derivative is then treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature in an ethereal solvent.
-
Ethyl iodide is subsequently added to the reaction mixture to introduce the ethyl group stereoselectively at the 6α-position. This step is a critical improvement in some synthetic methodologies, utilizing reagents like HMPA to enhance stereoselectivity.[3]
Step 3: Deprotection and Purification
-
The protecting groups on the hydroxyl and carboxyl groups are removed through hydrolysis, typically under acidic or basic conditions.
-
The crude this compound is then purified using techniques such as column chromatography and/or recrystallization to yield the final product.
Analytical Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Biological Activity: A Potent and Selective FXR Agonist
The primary biological activity of this compound is its function as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] FXR plays a crucial role in the regulation of bile acid, lipid, and glucose homeostasis.
Upon activation by 6-ECDCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
FXR Signaling Pathway
The activation of FXR by this compound initiates a cascade of downstream signaling events that are central to its therapeutic effects.
Key Downstream Effects of FXR Activation by 6-ECDCA:
-
Induction of Small Heterodimer Partner (SHP): SHP is an atypical nuclear receptor that lacks a DNA-binding domain. It acts as a transcriptional repressor of key genes involved in bile acid synthesis, most notably Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.
-
Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation stimulates the expression and secretion of FGF19. FGF19 then travels to the liver and acts on the FGF receptor 4 (FGFR4) to repress CYP7A1 expression, providing another layer of negative feedback on bile acid synthesis.
-
Regulation of Bile Acid Transporters: FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a key transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.
These coordinated actions lead to a reduction in the intracellular concentration of bile acids, thereby protecting hepatocytes from bile acid-induced toxicity, a hallmark of cholestatic liver diseases.
Key Experimental Protocols
FXR Transactivation Assay (Luciferase Reporter Assay)
This in vitro assay is fundamental for quantifying the agonist activity of compounds like 6-ECDCA on the FXR.
Principle: HEK293 or other suitable cells are co-transfected with an expression plasmid for human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter. Activation of FXR by an agonist leads to the expression of luciferase, and the resulting luminescence is proportional to the degree of FXR activation.[6]
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., calcium phosphate (B84403) or lipid-based)
-
This compound (test compound)
-
GW4064 or CDCA (positive control)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at an appropriate density and incubate overnight.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 6 hours of transfection, replace the medium with a fresh serum-free medium containing various concentrations of 6-ECDCA or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the compound concentration to determine the EC₅₀ value.
In Vivo Model of Cholestasis: Bile Duct Ligation (BDL) in Rats
The bile duct ligation (BDL) model is a widely used surgical procedure in rats to induce obstructive cholestasis and study the effects of therapeutic interventions.[7]
Principle: Surgical ligation of the common bile duct prevents the flow of bile from the liver to the intestine, leading to the accumulation of bile acids in the liver, hepatocellular injury, inflammation, and fibrosis, thus mimicking the pathophysiology of cholestatic liver disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
This compound (for treatment group)
-
Vehicle (for control group)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a supine position. Shave and disinfect the abdominal area.
-
Laparotomy: Make a midline abdominal incision to expose the abdominal cavity.
-
Bile Duct Isolation: Gently retract the liver to locate the common bile duct. Carefully dissect the common bile duct from the surrounding tissue.
-
Ligation: Ligate the common bile duct in two locations with silk sutures and cut the duct between the two ligatures.
-
Closure: Close the abdominal muscle and skin layers with sutures.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for recovery.
-
Treatment: Administer 6-ECDCA or vehicle to the respective groups of rats daily via oral gavage for the duration of the study (e.g., 7-14 days).
-
Sample Collection and Analysis: At the end of the study, euthanize the rats and collect blood and liver tissue samples.
-
Serum Analysis: Measure serum levels of liver injury markers (ALT, AST), cholestasis markers (alkaline phosphatase, bilirubin), and bile acids.
-
Histological Analysis: Perform H&E and Sirius Red staining of liver sections to assess liver injury, inflammation, and fibrosis.
-
Gene Expression Analysis: Use qPCR to measure the mRNA levels of FXR target genes (e.g., SHP, BSEP, CYP7A1) in the liver.
-
Conclusion
This compound is a well-characterized, potent, and selective FXR agonist with significant therapeutic potential for cholestatic liver diseases and other metabolic disorders. This technical guide provides a comprehensive summary of its chemical properties, synthesis, and biological activities, along with detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for the scientific community to facilitate further research and development of this promising therapeutic agent.
References
- 1. US10047117B2 - Preparation and uses of obeticholic acid - Google Patents [patents.google.com]
- 2. Bile acid - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. CN105315320A - Method for preparing obeticholic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical properties of bile acids. IV. Acidity constants of glycine-conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Obeticholic Acid: A Comprehensive Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obeticholic acid (OCA), a semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA), is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular interactions and downstream signaling pathways modulated by OCA. It includes a summary of its binding affinity and potency, detailed methodologies of key experiments used to elucidate its mechanism of action, and an overview of its on-target and off-target activities. The information is presented to support further research and drug development efforts in the field of FXR-targeted therapies.
Primary Molecular Target: Farnesoid X Receptor (FXR)
The primary molecular target of Obeticholic Acid is the Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily.[1][5][6] FXR is highly expressed in the liver and intestine, where it functions as a master regulator of bile acid synthesis, transport, and metabolism.[2][4][7]
Binding Affinity and Potency
OCA is a potent and selective agonist of FXR, exhibiting significantly higher potency than its endogenous ligand, chenodeoxycholic acid (CDCA).[8][9] In vitro pharmacological studies have demonstrated that OCA is approximately 100-fold more potent than CDCA in activating FXR.[3][8][9]
| Compound | Assay Type | Value | Reference |
| Obeticholic Acid (OCA) | Cell-free assay (EC50) | ~100 nM | [10] |
| Transactivation assay in HepG2 cells (EC50) | 300-600 nM | [10] | |
| Chenodeoxycholic Acid (CDCA) | Transactivation assay (EC50) | ~10 µM | [1][10] |
Table 1: Potency of Obeticholic Acid and Chenodeoxycholic Acid on FXR. This table summarizes the half-maximal effective concentrations (EC50) of OCA and its natural counterpart, CDCA, for FXR activation.
Mechanism of Action: Downstream Signaling Pathways
Upon binding to OCA, FXR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2][11] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[7][11]
Regulation of Bile Acid Homeostasis
The primary therapeutic effect of OCA is mediated through the regulation of bile acid homeostasis, which involves both the suppression of bile acid synthesis and the enhancement of bile acid transport.[5][6]
-
Inhibition of Bile Acid Synthesis: In the liver, the OCA-activated FXR/RXR heterodimer induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that lacks a DNA-binding domain.[2][5][12] SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[3][5] In the intestine, OCA-mediated FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which is secreted into the portal circulation and signals to the liver to further suppress CYP7A1 expression.[2][12]
-
Enhancement of Bile Acid Transport: OCA-activated FXR upregulates the expression of several key transporters involved in the efflux of bile acids from hepatocytes.[5][9] These include the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2) on the canalicular membrane, and the Organic Solute Transporter alpha and beta (OSTα/β) heterodimer on the basolateral membrane.[5][9][13] This coordinated upregulation of efflux transporters promotes the removal of bile acids from the liver, thereby reducing their intracellular concentrations and protecting hepatocytes from bile acid-induced toxicity.[9][13]
Anti-inflammatory and Anti-fibrotic Effects
Beyond its role in bile acid homeostasis, FXR activation by OCA has been shown to exert anti-inflammatory and anti-fibrotic effects in the liver.[1][10] In hepatic macrophages (Kupffer cells), OCA-mediated FXR activation suppresses the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[10]
Off-Target Activities
While OCA is a selective FXR agonist, it has been reported to have some off-target activities, most notably on the Takeda G-protein coupled receptor 5 (TGR5), another bile acid receptor.[2][14]
| Target | Assay Type | Value | Reference |
| TGR5 (GPBAR1) | EC50 | 0.5 - 8 µM | [10] |
Table 2: Off-Target Activity of Obeticholic Acid. This table shows the half-maximal effective concentration (EC50) of OCA for the TGR5 receptor.
Activation of TGR5 by OCA may contribute to some of its observed effects, but the significantly lower potency compared to its action on FXR suggests that FXR is the primary mediator of its therapeutic efficacy at clinical doses.[2]
Experimental Protocols
The characterization of OCA's molecular target and mechanism of action has been facilitated by a variety of in vitro and cell-based assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Binding
This assay is used to quantify the binding of OCA to the FXR ligand-binding domain (LBD).[6][15]
Methodology:
-
Reagents: Terbium (Tb)-labeled anti-GST antibody, GST-tagged FXR-LBD, and a fluorescently labeled FXR ligand (tracer).
-
Procedure:
-
The GST-tagged FXR-LBD is incubated with the Tb-labeled anti-GST antibody.
-
The fluorescent tracer, which binds to the FXR-LBD, is added to the mixture.
-
In the absence of a competing ligand, excitation of the terbium donor results in FRET to the fluorescent tracer, producing a high TR-FRET signal.
-
Increasing concentrations of a test compound (e.g., OCA) are added to compete with the tracer for binding to the FXR-LBD.
-
-
Data Analysis: The decrease in the TR-FRET signal is proportional to the amount of tracer displaced by the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the tracer binding) is calculated to determine the binding affinity.[16]
FXR Reporter Gene Assay
This cell-based assay measures the functional activity of OCA as an FXR agonist.[17][18]
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HepG2) is co-transfected with two plasmids:
-
An expression vector containing the full-length human FXR cDNA.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an FXRE.
-
-
Procedure:
-
The transfected cells are incubated with varying concentrations of the test compound (e.g., OCA).
-
If the compound is an FXR agonist, it will activate FXR, leading to the transcription of the luciferase reporter gene.
-
-
Data Analysis: The luciferase activity is measured using a luminometer. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the luciferase activity against the compound concentration.[5][18]
Gene Expression Analysis in Sandwich-Cultured Human Hepatocytes (SCHH)
This method is used to investigate the effect of OCA on the expression of FXR target genes in a system that closely mimics the in vivo liver environment.[8][13][19]
Methodology:
-
Cell Culture: Primary human hepatocytes are cultured between two layers of collagen to form a "sandwich" configuration, which helps maintain their differentiated phenotype and polarity.
-
Treatment: The SCHH are treated with OCA at various concentrations for a specified period (e.g., 24-72 hours).[9]
-
RNA Isolation and Quantitative PCR (qPCR): Total RNA is extracted from the treated cells, and the expression levels of target genes (e.g., SHP, CYP7A1, BSEP, OSTα, OSTβ) are quantified using qPCR.[9][20]
-
Data Analysis: The fold change in gene expression in OCA-treated cells is calculated relative to vehicle-treated control cells.[20]
Quantitative Data on Gene Expression Changes:
| Gene | Fold Change (vs. Control) | Cell System | OCA Concentration | Reference |
| SHP | Increased | Human Hepatocytes | 1 µM | [9] |
| BSEP | 6.4 ± 0.8 | Human Hepatocytes | 1 µM | [8] |
| OSTα | 6.4 ± 0.2 | Human Hepatocytes | 1 µM | [8] |
| OSTβ | 42.9 ± 7.9 | Human Hepatocytes | 1 µM | [8] |
| CYP7A1 | Decreased | Human Hepatocytes | 1 µM | [9] |
Table 3: Effect of Obeticholic Acid on FXR Target Gene Expression. This table summarizes the quantitative changes in the mRNA levels of key FXR target genes following treatment with OCA in sandwich-cultured human hepatocytes.
Conclusion
Obeticholic acid is a potent and selective agonist of the Farnesoid X Receptor. Its mechanism of action is primarily driven by the activation of FXR, leading to the modulation of a complex network of genes involved in bile acid homeostasis, inflammation, and fibrosis. The in-depth understanding of its molecular interactions and downstream signaling pathways, as detailed in this guide, is crucial for the continued development of FXR-targeted therapies for various metabolic and liver diseases. The experimental protocols described herein provide a framework for the continued investigation and characterization of novel FXR modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Obeticholic Acid: An Update of Its Pharmacological Activities in Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich‐cultured human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time-Resolved Fluorescence Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Time-Resolved Fluorescence–Resonance Energy Transfer Assay for Identifying Inhibitors of Hepatitis C Virus Core Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. The discovery of a new potent FXR agonist based on natural product screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of 6-Ethylchenodeoxycholic Acid: A Technical Guide for Drug Development Professionals
Introduction
6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA), is a potent and selective semi-synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] As a first-in-class FXR agonist, 6-ECDCA has garnered significant attention for its therapeutic potential in various liver diseases, particularly non-alcoholic steatohepatitis (NASH) and cholestatic disorders.[1] This technical guide provides a comprehensive overview of the preclinical studies of 6-ECDCA, focusing on its mechanism of action, efficacy in relevant animal models, and key experimental protocols to aid researchers, scientists, and drug development professionals in their understanding and further investigation of this compound.
Mechanism of Action: FXR-Dependent Signaling
The primary mechanism of action of this compound is its potent activation of the Farnesoid X Receptor (FXR).[2] 6-ECDCA exhibits an EC50 of 99 nM for FXR, demonstrating significantly higher potency compared to the endogenous ligand, chenodeoxycholic acid (CDCA).[2] Upon binding to 6-ECDCA, FXR undergoes a conformational change, leading to the recruitment of coactivator proteins and the regulation of target gene expression.[3]
The key signaling cascade initiated by 6-ECDCA involves the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor.[4] SHP, in turn, downregulates the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[4][5] This negative feedback loop is central to the therapeutic effects of 6-ECDCA in cholestatic conditions, as it reduces the overall bile acid pool and protects hepatocytes from bile acid-induced toxicity.
Furthermore, FXR activation by 6-ECDCA upregulates the expression of the Bile Salt Export Pump (BSEP), an ATP-binding cassette (ABC) transporter responsible for the canalicular export of bile acids from hepatocytes.[6] This action enhances the clearance of bile acids from the liver, further contributing to its anticholestatic effects.
Beyond bile acid homeostasis, 6-ECDCA has been shown to exert anti-inflammatory effects. One proposed mechanism is the inhibition of the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory caspases and the release of pro-inflammatory cytokines like IL-1β.[7][8]
Figure 1: Simplified signaling pathway of this compound (6-ECDCA).
Preclinical Efficacy in Disease Models
The therapeutic potential of 6-ECDCA has been evaluated in various preclinical models of liver disease, primarily focusing on non-alcoholic steatohepatitis (NASH) and cholestasis.
Non-Alcoholic Steatohepatitis (NASH)
In murine models of diet-induced NASH, 6-ECDCA has demonstrated significant improvements in key histological features of the disease. Treatment with 6-ECDCA has been shown to reduce hepatic steatosis, inflammation, and hepatocellular ballooning, leading to a decrease in the NAFLD Activity Score (NAS).[9][10] Furthermore, anti-fibrotic effects have been observed, with a reduction in collagen deposition and improvement in fibrosis stage.[10][11]
Table 1: Summary of Quantitative Efficacy Data for 6-ECDCA in Preclinical NASH Models
| Parameter | Animal Model | Treatment Dose & Duration | Key Findings | Reference(s) |
| NAFLD Activity Score (NAS) | High-Fat Diet (HFD) + CCl4-induced NASH mice | 10 mg/kg/day, oral gavage, for the duration of CCl4 induction | Significant reduction in NAS compared to vehicle-treated group. | [12] |
| Ldlr-/-.Leiden mice on HFD | 10 mg/kg/day, in diet, for 10 weeks | Tendency towards a reduction in NAS (p=0.09), primarily driven by a decrease in inflammation score. | [11] | |
| ob/ob mice on a high-fat, high-fructose, cholesterol diet | 30 mg/kg/day, oral gavage, for 8 weeks | Reduction in steatosis and inflammation scores. | [10] | |
| Hepatic Steatosis | Ldlr-/-.Leiden mice on HFD | 10 mg/kg/day, in diet, for 10 weeks | Tendency to reduce macrovesicular steatosis (p=0.06). | [11] |
| ob/ob mice on a high-fat, high-fructose, cholesterol diet | 30 mg/kg/day, oral gavage, for 8 weeks | Significant reduction in steatosis score. | [10] | |
| Hepatic Inflammation | Ldlr-/-.Leiden mice on HFD | 10 mg/kg/day, in diet, for 10 weeks | Reduction in F4/80-positive cells (macrophages). | [11] |
| Methionine-choline-deficient (MCD) diet-induced NASH mice | 0.4 mg/day, oral gavage, for 24 days | Significant alleviation of liver inflammation. | [8] | |
| Hepatic Fibrosis | HFD + CCl4-induced NASH mice | 10 mg/kg/day, oral gavage, for the duration of CCl4 induction | Significant reduction in fibrosis score. | [12] |
| Ldlr-/-.Leiden mice on HFD | 10 mg/kg/day, in diet, for 10 weeks | Reduced de novo collagen formation and attenuated progression of liver fibrosis. | [11] | |
| CCl4-induced fibrosis in rats | 3 mg/kg/day, for 7 days after fibrosis induction | Promoted resolution of liver fibrosis. | [4] | |
| Serum Biochemistry | Ldlr-/-.Leiden mice on HFD | 10 mg/kg/day, in diet, for 10 weeks | Significant reduction in plasma ALT levels (p=0.018). | [11] |
| Gene Expression | Human precision-cut liver slices | 24-hour incubation | Upregulation of SHP and BSEP; downregulation of CYP7A1. | [13] |
| Primary human hepatocytes (diseased) | In vitro treatment | Decreased CYP7A1 gene expression and increased BSEP gene expression. | [2][14] |
Cholestasis
In rodent models of cholestasis, such as bile duct ligation (BDL) or estrogen-induced cholestasis, 6-ECDCA has been shown to be protective. It improves bile flow, reduces serum markers of cholestasis such as alkaline phosphatase (ALP) and bilirubin, and attenuates liver injury.[15] These effects are attributed to the aforementioned mechanisms of reduced bile acid synthesis and enhanced bile acid export.[15]
Table 2: Summary of Quantitative Efficacy Data for 6-ECDCA in Preclinical Cholestasis Models
| Parameter | Animal Model | Treatment Dose & Duration | Key Findings | Reference(s) |
| Bile Flow | Estrogen-induced cholestasis in rats | Not specified | Reverted bile flow impairment. | [15] |
| Serum Biochemistry | Estrogen-induced cholestasis in rats | Not specified | Reduction in serum ALP activity. | [15] |
| Gene Expression | Rat hepatocytes | 1 µM in vitro | 3- to 5-fold induction of SHP and BSEP mRNA; 70-80% reduction of CYP7A1 mRNA. | [15] |
Detailed Experimental Protocols
To facilitate the design and interpretation of future preclinical studies, this section provides detailed methodologies for key experiments cited in the literature.
NASH Animal Models
A common approach to induce NASH in rodents is through dietary manipulation.
-
High-Fat, High-Fructose, High-Cholesterol Diet:
-
Animals: Male C57BL/6J mice or Lep ob/ob mice.[10]
-
Diet: A diet high in trans-fat (e.g., 40%), fructose (B13574) (e.g., 20%), and cholesterol (e.g., 2%).[10]
-
Duration: 21-30 weeks to establish biopsy-confirmed NASH with fibrosis.[10]
-
6-ECDCA Administration: 30 mg/kg/day administered via oral gavage for 8 weeks.[10] The vehicle is often a solution of 0.5% carboxymethylcellulose.
-
-
Methionine-Choline-Deficient (MCD) Diet:
-
Animals: Male mice.
-
Diet: A diet deficient in methionine and choline.
-
Duration: Several weeks to induce steatohepatitis.
-
6-ECDCA Administration: 0.4 mg/day via oral gavage for 24 days.[8]
-
Figure 2: General experimental workflow for preclinical NASH studies.
Cholestasis Animal Models
Surgical and chemical induction methods are commonly used to model cholestasis.
-
Bile Duct Ligation (BDL):
-
Animals: Male rats (e.g., Wistar).
-
Procedure: The common bile duct is ligated at two points and transected between the ligatures.
-
Duration: Studies can be acute (days) or chronic (weeks) to assess the development of cholestasis and fibrosis.
-
6-ECDCA Administration: Dosing and duration vary depending on the study objectives.
-
-
Estrogen-Induced Cholestasis:
-
Animals: Male rats.
-
Induction: Administration of 17α-ethynylestradiol.
-
Duration: Typically 5 days of estrogen administration.
-
6-ECDCA Administration: Can be administered concurrently or as a pre-treatment.
-
Key Analytical Methods
-
Histological Analysis:
-
Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining with Hematoxylin and Eosin (H&E) is used to assess steatosis, inflammation, and ballooning, often scored using the NAFLD Activity Score (NAS).[16]
-
Sirius Red or Masson's trichrome staining is used to visualize and quantify collagen deposition for fibrosis assessment.[17][18] Quantitative analysis can be performed using image analysis software to determine the collagen proportionate area.
-
-
Quantitative Real-Time PCR (qPCR):
-
Total RNA is extracted from liver tissue and reverse-transcribed to cDNA.
-
qPCR is performed using specific primers for target genes (e.g., CYP7A1, SHP, BSEP) and a reference gene (e.g., GAPDH).
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
Serum Biochemistry:
-
Blood is collected, and serum is separated.
-
Standard enzymatic assays are used to measure levels of ALT, AST, ALP, and other relevant liver enzymes and biomarkers.
-
-
Bile Acid Analysis:
Preclinical Safety and Toxicology
Preclinical safety studies are essential for any drug development program. For 6-ECDCA, these studies are typically conducted in at least one rodent and one non-rodent species to assess potential toxicities.[22][23][24] These studies evaluate the effects of a range of doses on various organ systems and are conducted in compliance with regulatory guidelines. While detailed proprietary toxicology reports are not always publicly available, published preclinical studies have not reported major acute toxicities at therapeutic doses. The main observed effects in some studies relate to changes in lipid profiles, which are an expected consequence of FXR activation.[1]
Conclusion
The preclinical data for this compound strongly support its therapeutic potential for NASH and cholestatic liver diseases. Its well-defined mechanism of action, centered on potent FXR activation, translates to consistent efficacy in a variety of relevant animal models. The information provided in this technical guide, including quantitative data and detailed experimental protocols, is intended to serve as a valuable resource for the scientific community to design and interpret further studies, ultimately advancing the development of this and other FXR-targeted therapies.
References
- 1. Obeticholic acid-a new therapy in PBC and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Obeticholic Acid Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System [mdpi.com]
- 3. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CYP7A1 Gene Induction via SHP-Dependent or Independent Mechanisms can Increase the Risk of Drug-Induced Liver Injury Independently or in Synergy with BSEP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Obeticholic Acid Improves Adipose Morphometry and Inflammation and Reduces Steatosis in Dietary but not Metabolic Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Obeticholic Acid Modulates Serum Metabolites and Gene Signatures Characteristic of Human NASH and Attenuates Inflammation and Fibrosis Progression in Ldlr‐/‐.Leiden Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. histoindex.com [histoindex.com]
- 13. research.wur.nl [research.wur.nl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design and validation of a histological scoring system for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo quantification of liver stiffness in a rat model of hepatic fibrosis with acoustic radiation force - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biased Quantification of Rat Liver Fibrosis—Meta-Analysis with Practical Recommendations and Clinical Implications [mdpi.com]
- 19. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. altasciences.com [altasciences.com]
- 24. siesascs.edu.in [siesascs.edu.in]
The Farnesoid X Receptor Agonist 6-ECDCA: A Deep Dive into its Effects on Bile Acid Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
6-alpha-ethyl-chenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA), is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. As a semi-synthetic analogue of the primary bile acid chenodeoxycholic acid (CDCA), 6-ECDCA has demonstrated significant therapeutic potential in various cholestatic liver diseases. This technical guide provides a comprehensive overview of the effects of 6-ECDCA on bile acid homeostasis, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols. The intricate signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field.
Introduction: The Central Role of FXR in Bile Acid Homeostasis
Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. The maintenance of a stable bile acid pool size and composition, known as bile acid homeostasis, is critical for normal physiological function and the prevention of liver injury. The farnesoid X receptor (FXR) acts as a central bile acid sensor, orchestrating a complex network of feedback and feed-forward mechanisms that control bile acid synthesis, transport, and metabolism.[1][2][3]
Dysregulation of bile acid homeostasis is a hallmark of cholestatic liver diseases, such as primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). In these conditions, the accumulation of cytotoxic bile acids within hepatocytes leads to inflammation, fibrosis, and progressive liver damage.[4] 6-ECDCA has emerged as a promising therapeutic agent by virtue of its potent activation of FXR, offering a targeted approach to restore bile acid homeostasis.[1][4]
Mechanism of Action of 6-ECDCA
6-ECDCA is a semi-synthetic bile acid analogue with a modification at the 6-alpha position, which significantly increases its potency as an FXR agonist compared to the endogenous ligand, CDCA.[5] Upon binding to FXR in the nucleus of hepatocytes and enterocytes, 6-ECDCA initiates a cascade of transcriptional events that collectively restore bile acid homeostasis.
The primary mechanisms through which 6-ECDCA exerts its effects are:
-
Inhibition of Bile Acid Synthesis: In hepatocytes, activated FXR induces the expression of the small heterodimer partner (SHP), a transcriptional repressor.[1][2] SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcriptional activator of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[1][2] In enterocytes, FXR activation by 6-ECDCA stimulates the release of fibroblast growth factor 19 (FGF19) into the portal circulation.[1] FGF19 then travels to the liver and binds to its receptor, FGFR4, on hepatocytes, leading to the potent repression of CYP7A1 expression.[1] This dual-pronged approach effectively reduces the production of new bile acids, alleviating the burden on the liver.
-
Promotion of Bile Acid Efflux: 6-ECDCA enhances the expression of key transporters involved in the efflux of bile acids from hepatocytes. This includes the bile salt export pump (BSEP) located on the canalicular membrane, which is responsible for secreting bile acids into the bile, and the organic solute transporters alpha and beta (OSTα/OSTβ) on the basolateral membrane, which facilitate the return of bile acids to the systemic circulation.[1] By upregulating these transporters, 6-ECDCA promotes the clearance of bile acids from the liver, protecting hepatocytes from their cytotoxic effects.
-
Regulation of Bile Acid Uptake: In the intestine, FXR activation has been shown to modulate the expression of transporters involved in bile acid reabsorption, contributing to the overall control of the bile acid pool.[6]
The following diagram illustrates the core signaling pathways activated by 6-ECDCA in hepatocytes and enterocytes.
Caption: Signaling pathways of 6-ECDCA in regulating bile acid homeostasis.
Quantitative Effects of 6-ECDCA on Bile Acid Homeostasis
The administration of 6-ECDCA leads to measurable changes in the expression of key genes involved in bile acid homeostasis and in the composition of the bile acid pool. The following tables summarize quantitative data from representative preclinical and clinical studies.
Table 1: In Vitro Effects of 6-ECDCA on Gene Expression in Human Hepatocytes
| Gene | Function | Fold Change with 6-ECDCA | Reference |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | ↓ (Suppressed) | [1] |
| SHP | Transcriptional repressor of CYP7A1 | ↑ (Induced) | [1] |
| FGF19 | Enterokine repressor of CYP7A1 | ↑ (Induced) | [1] |
| BSEP | Canalicular bile acid efflux transporter | ↑ (Induced) | [1] |
| OSTα | Basolateral bile acid efflux transporter | ↑ (Induced) | [1] |
| OSTβ | Basolateral bile acid efflux transporter | ↑ (Induced) | [1] |
Table 2: Clinical Effects of Obeticholic Acid (OCA) on Liver Biochemistry and Bile Acid Composition
| Parameter | Condition | Dosage | Duration | Change | Reference |
| Alkaline Phosphatase (ALP) | PBC | 5-10 mg/day | 12 months | ↓ (Significant reduction) | [7] |
| Alanine Aminotransferase (ALT) | PBC | 5-10 mg/day | 12 months | ↓ (Significant reduction) | [7] |
| Aspartate Aminotransferase (AST) | PBC | 5-10 mg/day | 12 months | ↓ (Significant reduction) | [7] |
| Gamma-Glutamyl Transferase (GGT) | PBC | 5-10 mg/day | 12 months | ↓ (Significant reduction) | [7] |
| Total Bilirubin | PBC | 5-10 mg/day | 5 years | Stabilized | [7] |
| Serum Bile Acids | PBC | 10-50 mg/day | 3 months | ↓ (Reduction from baseline) | [5] |
| Biliary UDCA Enrichment | PBC (on UDCA) | 10 mg/day | 4 weeks | ↑ (Marked increase) | [8] |
| Biliary Taurine-Conjugated BAs | NASH | 10 mg/day | 4 weeks | ↑ (Increased percentage) | [8] |
| 7α-hydroxy-4-cholesten-3-one (C4) | PBC & NASH | 10 mg/day | 4 weeks | ↓ (Reduction) | [8] |
Note: PBC = Primary Biliary Cholangitis; NASH = Non-alcoholic Steatohepatitis; UDCA = Ursodeoxycholic Acid.
Experimental Protocols
The following sections detail representative experimental protocols for investigating the effects of 6-ECDCA on bile acid homeostasis in both in vivo and in vitro models.
In Vivo Model: Bile Duct Ligation (BDL) in Mice
The BDL model is a widely used surgical procedure to induce obstructive cholestasis and study the pathophysiology of cholestatic liver injury and the therapeutic effects of compounds like 6-ECDCA.[9][10][11]
Objective: To evaluate the effect of 6-ECDCA on liver injury, fibrosis, and bile acid homeostasis in a mouse model of obstructive cholestasis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
6-ECDCA (Obeticholic Acid)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Anesthesia and Surgery: Anesthetize the mice with isoflurane. Perform a midline laparotomy to expose the common bile duct.[9] Ligate the common bile duct in two locations with surgical silk and transect the duct between the ligatures.[10] For sham-operated control animals, expose the bile duct without ligation.
-
Drug Administration: Randomly assign BDL mice to receive either vehicle or 6-ECDCA (e.g., 10 mg/kg/day) via oral gavage, starting 24 hours post-surgery and continuing for a specified duration (e.g., 14 days).
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture for serum biochemical analysis (e.g., ALT, AST, ALP, total bilirubin). Perfuse the liver with saline and collect tissue samples for histological analysis (H&E and Sirius Red staining for fibrosis), gene expression analysis (RT-qPCR for Cyp7a1, Shp, Fgf15, Bsep, etc.), and bile acid quantification (LC-MS/MS).
Data Analysis:
-
Compare serum biochemistry levels between sham, BDL-vehicle, and BDL-6-ECDCA groups.
-
Quantify the fibrotic area in liver sections.
-
Analyze the relative mRNA expression of target genes.
-
Measure the concentrations of individual and total bile acids in serum and liver tissue.
The following diagram outlines the workflow for the in vivo BDL experiment.
Caption: Workflow for the in vivo bile duct ligation (BDL) experiment.
In Vitro Model: FXR Activation in Primary Human Hepatocytes
Primary human hepatocytes in a sandwich-culture configuration provide a physiologically relevant in vitro system to study the direct effects of 6-ECDCA on hepatic gene expression and bile acid transport.
Objective: To determine the dose-dependent effect of 6-ECDCA on the expression of genes involved in bile acid homeostasis in primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Collagen-coated culture plates
-
Hepatocyte culture medium
-
6-ECDCA (Obeticholic Acid) dissolved in DMSO
-
RNA extraction reagents
-
RT-qPCR reagents and primers
Procedure:
-
Cell Seeding and Culture: Thaw and seed primary human hepatocytes on collagen-coated plates. Culture the cells to form a confluent monolayer.
-
Sandwich Culture: Overlay the hepatocyte monolayer with a collagen solution to create a sandwich configuration, which helps maintain hepatocyte polarity and function.
-
Compound Treatment: Treat the sandwich-cultured hepatocytes with varying concentrations of 6-ECDCA (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified duration (e.g., 48-72 hours).
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA.
-
Gene Expression Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of target genes (e.g., CYP7A1, SHP, BSEP, OSTα, OSTβ). Normalize the expression data to a housekeeping gene (e.g., GAPDH).
Data Analysis:
-
Calculate the fold change in gene expression for each 6-ECDCA concentration relative to the vehicle control.
-
Determine the dose-response relationship for the effect of 6-ECDCA on each target gene.
The following diagram illustrates the workflow for the in vitro hepatocyte experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Bile Acids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Obeticholic Acid: An Update of Its Pharmacological Activities in Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized trial of obeticholic acid monotherapy in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-Term Efficacy and Safety of Obeticholic Acid in Patients With Primary Biliary Cholangitis: A Demographic Subgroup Analysis of 5-Year Results From the POISE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. health-holland.com [health-holland.com]
- 9. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EFFECT OF BILE DUCT LIGATION ON BILE ACID COMPOSITION IN MOUSE SERUM AND LIVER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Early Research on 6-Ethylchenodeoxycholic Acid for Liver Disease: A Technical Guide
Abstract
6α-Ethylchenodeoxycholic acid (6-ECDCA), now widely known as obeticholic acid (OCA), represents a cornerstone in the therapeutic targeting of the farnesoid X receptor (FXR). As a semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA), OCA was engineered to be a potent and selective FXR agonist, approximately 100 times more potent than its natural counterpart.[1][2] Early research into this molecule illuminated the critical role of FXR in regulating bile acid, lipid, and glucose metabolism, and paved the way for its development as a first-in-class treatment for chronic liver diseases. This technical guide provides an in-depth review of the foundational preclinical and early clinical research on 6-ECDCA, detailing its mechanism of action, key experimental findings, and the methodologies employed.
Core Mechanism of Action: FXR Agonism
6-ECDCA's therapeutic effects are mediated through its potent agonism of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[3][4] FXR acts as an endogenous sensor for bile acids.[5] Upon activation by a ligand like 6-ECDCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[6][7] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[8]
The key outcomes of 6-ECDCA-mediated FXR activation in the liver include:
-
Suppression of Bile Acid Synthesis: FXR activation strongly inhibits the rate-limiting enzyme in the classical bile acid synthesis pathway, cholesterol 7α-hydroxylase (CYP7A1).[3][9] This occurs primarily through the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor that inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcription factor for CYP7A1.[5][10]
-
Enhanced Bile Acid Transport and Excretion: FXR upregulates the expression of key canalicular transporters responsible for pumping bile acids out of hepatocytes, most notably the Bile Salt Export Pump (BSEP or ABCB11).[5][10] It also promotes the basolateral efflux of bile acids into systemic circulation via transporters like MRP3 and OSTα/OSTβ.[10][11]
-
Anti-inflammatory and Anti-fibrotic Effects: In hepatic stellate cells (HSCs) and Kupffer cells (macrophages), FXR activation has been shown to suppress pro-inflammatory signaling pathways, such as NF-κB, and reduce the activation of the NLRP3 inflammasome.[10][11] This attenuates the production of pro-inflammatory cytokines and reduces fibrogenic responses.[1][10]
Preclinical Research and Findings
Early preclinical research was crucial in establishing the pharmacological profile of 6-ECDCA. Studies utilized both in vitro cell-based assays and in vivo animal models of cholestatic liver injury.
In Vitro Studies
Initial characterization involved evaluating 6-ECDCA's potency and selectivity as an FXR agonist. A pivotal study demonstrated its high potency with an EC₅₀ of 99 nM.[12] Further studies in primary rat hepatocytes confirmed its mechanism, showing significant changes in the expression of FXR target genes.[5]
| Parameter | Finding | Cell Type | Reference |
| FXR Agonist Potency (EC₅₀) | 99 nM | N/A | [12] |
| SHP mRNA Induction | 3- to 5-fold increase | Rat Hepatocytes | [5] |
| BSEP mRNA Induction | 3- to 5-fold increase | Rat Hepatocytes | [5] |
| CYP7A1 mRNA Reduction | 70% to 80% decrease | Rat Hepatocytes | [5] |
| CYP8B1 mRNA Reduction | 70% to 80% decrease | Rat Hepatocytes | [5] |
| NTCP mRNA Reduction | 70% to 80% decrease | Rat Hepatocytes | [5] |
In Vivo Animal Models
A key early in vivo model was estrogen-induced cholestasis in rats, which mimics features of human cholestatic liver disease.[5][13] In this model, 6-ECDCA demonstrated significant protective effects.
| Parameter | Effect of 6-ECDCA Treatment | Animal Model | Reference |
| Bile Flow | Reverted impairment caused by estrogen | Ethynylestradiol-treated rats | [5] |
| Cholic Acid Secretion | Reduced | Ethynylestradiol-treated rats | [5] |
| Deoxycholic Acid Secretion | Reduced | Ethynylestradiol-treated rats | [5] |
| Hepatic SHP mRNA | Increased | Ethynylestradiol-treated rats | [5] |
| Hepatic BSEP mRNA | Increased | Ethynylestradiol-treated rats | [5] |
| Hepatic CYP7A1 mRNA | Reduced | Ethynylestradiol-treated rats | [5] |
Experimental Protocols
2.3.1 Rat Model of Estrogen-Induced Cholestasis This widely used preclinical model was instrumental in the early evaluation of 6-ECDCA.[5]
-
Animal Subjects: Male Wistar rats were typically used.
-
Induction of Cholestasis: Cholestasis was induced by the daily administration of 17α-ethynylestradiol (E₂17α), often at a dose of 5 mg/kg, subcutaneously for 5 consecutive days. This treatment impairs bile flow and mimics cholestatic injury.[5]
-
Drug Administration: 6-ECDCA (also referred to as INT-747 in early studies) was administered to a subset of the E₂17α-treated rats, typically via oral gavage, for the duration of the study.[5]
-
Outcome Measures:
-
Bile Flow Measurement: On the final day of the experiment, rats were anesthetized, and the common bile duct was cannulated to collect bile. Bile flow was measured gravimetrically at timed intervals.
-
Bile Acid Analysis: The composition of bile acids in the collected bile was analyzed using methods like high-performance liquid chromatography (HPLC).
-
Gene Expression Analysis: At the end of the study, liver tissue was harvested. Total RNA was extracted, and the mRNA levels of key FXR target genes (e.g., BSEP, SHP, CYP7A1) were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[5]
-
Early Clinical Research
Following promising preclinical data, 6-ECDCA (as Obeticholic Acid or OCA) entered clinical development for chronic, non-viral liver diseases, primarily Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH).[14][15]
Primary Biliary Cholangitis (PBC)
PBC is an autoimmune disease characterized by the destruction of small bile ducts, leading to cholestasis.[16] Early phase II trials investigated OCA in PBC patients with an inadequate response to the standard therapy, ursodeoxycholic acid (UDCA).[14]
The primary endpoint in these trials was typically a significant reduction in serum alkaline phosphatase (ALP), a key biochemical marker of cholestasis and disease progression.[2][15]
Nonalcoholic Steatohepatitis (NASH)
NASH, a more severe form of nonalcoholic fatty liver disease (NAFLD), involves liver inflammation and damage.[17] The FLINT trial was a landmark phase IIB study that evaluated OCA in patients with NASH.[18] The primary endpoint was an improvement in liver histology.
| Trial / Indication | Phase | Key Efficacy Finding(s) | Key Safety Finding(s) | Reference(s) |
| PBC Study | II | Significant, dose-dependent reduction in serum ALP levels vs. placebo. | Dose-dependent pruritus (itching) was the most common adverse event. | [4][14] |
| FLINT (NASH) | IIb | 45% of OCA-treated patients achieved ≥2-point improvement in NAFLD Activity Score (NAS) without worsening of fibrosis, vs. 21% with placebo. | Pruritus was common. Changes in lipid profiles (increased LDL, decreased HDL) were observed. | [18][19] |
Conclusion
The early research on 6-Ethylchenodeoxycholic acid was instrumental in validating the farnesoid X receptor as a druggable target for liver diseases. Preclinical studies robustly demonstrated its ability to modulate bile acid homeostasis and protect against cholestatic injury by activating FXR.[5] Subsequent early-phase clinical trials provided the first evidence of its therapeutic potential in humans, showing significant improvements in biochemical and histological markers for PBC and NASH, respectively.[14][15] These foundational studies directly led to its eventual regulatory approval for PBC and established a new therapeutic paradigm, while also identifying key side effects like pruritus that would require careful management in later-stage development.[15][19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Protective effects of 6-ethyl chenodeoxycholic acid, a farnesoid X receptor ligand, in estrogen-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benthamscience.com [benthamscience.com]
- 15. Obeticholic acid-a new therapy in PBC and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Frontiers | Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 6-Ethylchenodeoxycholic Acid (Obeticholic Acid) In Vitro FXR Activation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
6α-Ethylchenodeoxycholic acid (6-ECDCA), also known as Obeticholic Acid (OCA) or INT-747, is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2][3] As an FXR agonist, 6-ECDCA has demonstrated therapeutic potential for various chronic liver diseases.[3] These application notes provide a detailed protocol for an in vitro reporter gene assay to characterize the activity of 6-ECDCA on FXR.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of 6-ECDCA from various studies.
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | 99 nM | FRET Assay | N/A | [2][4] |
| EC50 | 300-600 nM | Transactivation Assay | HepG2 | [3] |
| EC50 | 500 nM | Cell-based Reporter Assay | N/A | [5] |
Signaling Pathway
6-ECDCA activates the Farnesoid X Receptor (FXR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream effects include the induction of Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), and the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6]
Caption: 6-ECDCA activates the FXR/RXR heterodimer, modulating target gene expression.
Experimental Protocol: FXR Reporter Gene Assay
This protocol details a transient transfection assay in Human Embryonic Kidney 293 (HEK293) cells to quantify the activation of FXR by 6-ECDCA.[7]
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
FXR expression plasmid (e.g., pCMV-hFXR)
-
FXRE-driven firefly luciferase reporter plasmid (e.g., pGL4.27[luc2P/FXRE/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
6-Ethylchenodeoxycholic acid (6-ECDCA)
-
Chenodeoxycholic acid (CDCA) as a reference compound
-
96-well white, clear-bottom cell culture plates
-
Dual-Glo Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed HEK293 cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
-
Transient Transfection:
-
For each well, prepare a transfection mix in Opti-MEM I containing the FXR expression plasmid, the FXRE-firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Add the transfection reagent to the plasmid mix, incubate according to the manufacturer's instructions to allow complex formation.
-
Add the transfection complexes to the cells and incubate for 6 hours at 37°C.[7]
-
-
Compound Treatment:
-
After the transfection period, replace the medium with fresh DMEM containing various concentrations of 6-ECDCA or the reference compound, CDCA. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compounds for 18 hours.[7]
-
-
Luciferase Assay:
-
After treatment, remove the medium and perform the Dual-Glo Luciferase Assay according to the manufacturer's protocol.[7]
-
First, add the Dual-Glo Luciferase Reagent to measure firefly luciferase activity.
-
Subsequently, add the Dual-Glo Stop & Glo Reagent to quench the firefly luciferase signal and measure Renilla luciferase activity.
-
Measure luminescence using a microplate luminometer.[7]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.[7]
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for 6-ECDCA.
-
Experimental Workflow
The following diagram outlines the key steps in the FXR reporter gene assay.
Caption: Workflow for the in vitro FXR activation reporter gene assay.
References
- 1. Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of 6-ethyl chenodeoxycholic acid, a farnesoid X receptor ligand, in estrogen-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-based Assays for 6-Ethylchenodeoxycholic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethylchenodeoxycholic acid (6-ECDCA), also known as Obeticholic Acid, is a potent and selective semi-synthetic bile acid derivative that functions as an agonist for the Farnesoid X Receptor (FXR).[1][2][3][4][5] FXR is a nuclear receptor highly expressed in the liver and intestine, where it acts as a primary sensor for bile acids.[6][7][8][9] Upon activation, FXR plays a crucial role in regulating the expression of genes involved in bile acid synthesis, transport, lipid metabolism, and glucose homeostasis.[6][7][10] The potent and selective nature of 6-ECDCA makes it a valuable tool for studying FXR signaling and a promising therapeutic agent for metabolic and cholestatic liver diseases.[2][3][4][11][12] These application notes provide detailed protocols for quantifying the in vitro activity of 6-ECDCA using common cell-based assays.
Principle of the Assays
The activity of 6-ECDCA is typically quantified by measuring its ability to activate the FXR signaling pathway in cultured cells. Two primary methods are described here:
-
FXR-Luciferase Reporter Gene Assay: This assay measures the ligand-dependent transactivation of a reporter gene.[13][14] Cells are engineered to express both the human FXR protein and a luciferase reporter gene, which is driven by a promoter containing FXR response elements (FXREs).[13][14] When 6-ECDCA activates FXR, the receptor binds to the FXREs and drives the expression of luciferase. The resulting light emission is directly proportional to the level of FXR activation.[13]
-
Quantitative Real-Time PCR (qPCR) for FXR Target Genes: This method quantifies the change in messenger RNA (mRNA) levels of endogenous FXR target genes following treatment with 6-ECDCA. FXR activation leads to the upregulation or downregulation of specific genes.[9][15] Key target genes that are typically upregulated include the Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19).[3][12][16] Quantifying the fold change in the mRNA expression of these genes provides a direct measure of 6-ECDCA's biological activity.
Data Presentation
Quantitative data from these assays are essential for characterizing the potency and efficacy of 6-ECDCA.
Table 1: Potency of FXR Agonists
This table summarizes the half-maximal effective concentration (EC50) values for 6-ECDCA and other common FXR agonists. The EC50 represents the concentration of an agonist that produces 50% of the maximal response.
| Compound | Agonist Type | Typical EC50 (nM) | Reference |
| 6-ECDCA | Steroidal, Synthetic | 99 | [1][2] |
| CDCA | Steroidal, Endogenous | 10,000 - 50,000 | [3] |
| GW4064 | Non-steroidal, Synthetic | 30 - 60 | [3][16] |
Table 2: Example FXR Target Gene Expression in Response to 6-ECDCA
This table presents example data on the fold change in mRNA expression of key FXR target genes in liver-derived cells (e.g., HepG2) after treatment with 6-ECDCA.
| Target Gene | Function | Example Fold Induction (1 µM 6-ECDCA) | Reference |
| SHP (NR0B2) | Transcriptional corepressor of bile acid synthesis | 3 to 5-fold | [12][17] |
| BSEP (ABCB11) | Canalicular bile salt export pump | 3 to 5-fold | [12][16][18] |
| FGF19 | Intestinal hormone, regulates bile acid synthesis | Variable, cell-type dependent | [19] |
Visualization of Key Processes
Caption: FXR signaling pathway activated by 6-ECDCA.
References
- 1. 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Farnesoid X receptor agonist for the treatment of liver and metabolic disorders: focus on 6-ethyl-CDCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved synthesis of 6α-ethylchenodeoxycholic acid (6ECDCA), a potent and selective agonist for the Farnesoid X Receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FXR signaling in metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. benthamscience.com [benthamscience.com]
- 12. Protective effects of 6-ethyl chenodeoxycholic acid, a farnesoid X receptor ligand, in estrogen-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. besjournal.com [besjournal.com]
- 15. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bile acid-activated nuclear receptor FXR suppresses apolipoprotein A-I transcription via a negative FXR response element - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Human FXR Regulates SHP Expression through Direct Binding to an LRH-1 Binding Site, Independent of an IR-1 and LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 6-Ethylchenodeoxycholic Acid (6-ECDCA) Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA), is a potent and selective farnesoid X receptor (FXR) agonist.[1][2] FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.[3][4] Activation of FXR by 6-ECDCA has shown therapeutic potential in various liver diseases, most notably non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[5][6] This document provides detailed application notes and protocols for utilizing relevant animal models to study the efficacy of 6-ECDCA.
Mechanism of Action: FXR Signaling Pathway
6-ECDCA is a semi-synthetic bile acid analogue that is approximately 100 times more potent than the natural FXR ligand, chenodeoxycholic acid (CDCA).[7] Upon binding to FXR, 6-ECDCA initiates a signaling cascade that modulates the expression of numerous target genes involved in liver homeostasis.
Key downstream effects of FXR activation by 6-ECDCA include:
-
Bile Acid Homeostasis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This leads to a reduction in the overall bile acid pool, alleviating cholestasis.[4][5]
-
Lipid Metabolism: FXR activation influences lipid metabolism by inhibiting fatty acid synthesis and promoting fatty acid oxidation.[3][4]
-
Inflammation and Fibrosis: FXR activation has been shown to have anti-inflammatory effects by antagonizing the pro-inflammatory transcription factor NF-κB.[1][3] Furthermore, it can reduce liver fibrosis by inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver.[8][9]
Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for evaluating the therapeutic efficacy of 6-ECDCA. The choice depends on the specific disease indication and the desired pathological features to be studied.
Non-Alcoholic Steatohepatitis (NASH) Models
NASH is characterized by hepatic steatosis, inflammation, and fibrosis. Several rodent models have been developed to mimic these features.
1. Diet-Induced Models:
-
High-Fat Diet (HFD) / Western Diet (WD) Models: These models utilize diets rich in fat, sucrose/fructose, and cholesterol to induce obesity, insulin (B600854) resistance, and hepatic steatosis.[6][10] The progression to significant fibrosis can be slow.
-
Methionine and Choline-Deficient (MCD) Diet Model: This model rapidly induces steatohepatitis and fibrosis, but it is associated with weight loss and does not fully replicate the metabolic syndrome seen in human NASH.[11]
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model: This model induces NASH with fibrosis without causing significant weight loss, making it a more translatable model than the MCD diet.[12]
2. Chemically-Induced Models:
-
Carbon Tetrachloride (CCl4)-Induced Fibrosis Model: CCl4 is a hepatotoxin that induces significant liver fibrosis.[9][13] It is often used in combination with a high-fat diet to accelerate the development of NASH with advanced fibrosis.
-
Thioacetamide (TAA)-Induced Fibrosis Model: TAA is another hepatotoxin that reliably induces liver fibrosis and cirrhosis in rodents.[14][15]
Primary Biliary Cholangitis (PBC) Models
PBC is an autoimmune disease characterized by the destruction of small bile ducts, leading to cholestasis and fibrosis.
-
Spontaneous Autoimmune Cholangitis Models: Certain mouse strains, such as dominant negative TGF-β receptor II (dnTGFβRII) and NOD.c3c4 mice, spontaneously develop a PBC-like phenotype with portal inflammation and the presence of anti-mitochondrial antibodies (AMAs).
-
Xenobiotic-Induced Cholestasis Models: Administration of xenobiotics like 2-octynoic acid coupled to bovine serum albumin (2-OA-BSA) can induce an autoimmune response targeting bile ducts, mimicking features of PBC.
Experimental Protocols
General Experimental Workflow for Efficacy Studies
The following workflow provides a general framework for conducting preclinical efficacy studies of 6-ECDCA in rodent models of liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic and immunological interventions in primary biliary cholangitis: from mouse models to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Mouse model of NASH that replicates key features of the human disease and progresses to fibrosis stage 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Obeticholic Acid Modulates Serum Metabolites and Gene Signatures Characteristic of Human NASH and Attenuates Inflammation and Fibrosis Progression in Ldlr‐/‐.Leiden Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis [pubmed.ncbi.nlm.nih.gov]
- 10. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Obeticholic Acid for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
Application Notes and Protocols for In Vitro Models of NASH Using 6-Ethylchenodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. The development of effective therapeutics has been challenging, partly due to the lack of predictive preclinical models. In vitro models that recapitulate the key features of NASH are crucial for understanding disease pathogenesis and for the screening of novel therapeutic agents.
6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA), is a potent and selective agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has been shown to have anti-inflammatory and anti-fibrotic effects, making 6-ECDCA a promising therapeutic candidate for NASH.[1][3]
These application notes provide detailed protocols for establishing an in vitro NASH model using free fatty acid (FFA) treatment of liver cell cultures and the subsequent application of 6-ECDCA to assess its therapeutic effects on steatosis, inflammation, and fibrosis.
Data Presentation: Quantitative Effects of 6-ECDCA in In Vitro NASH Models
The following tables summarize the quantitative effects of 6-ECDCA on key markers of NASH in various in vitro models. These models typically involve inducing a NASH-like phenotype with a combination of free fatty acids (e.g., oleic and palmitic acid) to mimic lipotoxicity.
| Cell Model | 6-ECDCA Concentration | Parameter Measured | Effect Observed | Reference |
| Primary Human Hepatocytes (Diseased Donor) | 1 µM | Triglyceride Levels | Decrease | [1] |
| Primary Human Hepatocytes (Diseased Donor) | 1 µM | Fatty Acid Synthase (FASN) Gene Expression | Decrease | [1] |
| Primary Human Hepatocytes (Diseased Donor) | 1 µM | Interleukin 6 (IL-6) Secretion | Decrease | |
| Primary Human Hepatocytes (Diseased Donor) | 1 µM | Tumor Necrosis Factor-alpha (TNF-α) Secretion | Decrease | |
| Primary Human Hepatocytes (Diseased Donor) | 1 µM | Transforming Growth Factor-beta (TGF-β) Gene Expression | Decrease | [1] |
| Primary Human Hepatocytes (Diseased Donor) | 1 µM | Cytokeratin-18 (CK18) Gene Expression | Decrease | [1] |
| Co-culture of Human Hepatoma (HuH7) and Hepatic Stellate Cells (LX2) | 1 µM, 10 µM | Collagen Deposition | Dose-dependent reduction | |
| Co-culture of Human Hepatoma (HuH7) and Hepatic Stellate Cells (LX2) | 1 µM, 10 µM | Matrix Metalloproteinase 2 and 9 (MMP2-9) Activity | Induction | |
| Co-culture of Human Hepatoma (HuH7) and Hepatic Stellate Cells (LX2) | Not specified | Alpha-Smooth Muscle Actin (α-SMA) Gene Expression (ACTA2) | No significant effect | |
| Co-culture of Human Hepatoma (HuH7) and Hepatic Stellate Cells (LX2) | Not specified | Collagen Type 1 Alpha 1 (COL1A1) Gene Expression | No significant effect |
| Gene | Cell Model | 6-ECDCA Treatment | Change in Expression | Reference |
| Bile Acid Metabolism | ||||
| CYP7A1 | Primary Human Hepatocytes (Healthy and Diseased) | 1 µM | Decreased | [1] |
| BSEP (ABCB11) | Primary Human Hepatocytes (Healthy and Diseased) | 1 µM | Increased | [1] |
| SHP | Co-culture of HuH7 and LX2 cells | Not specified | Induced | |
| Inflammation | ||||
| IL-6 | Primary Human Hepatocytes (Diseased) | 1 µM | Decreased | |
| TNF-α | Primary Human Hepatocytes (Diseased) | 1 µM | Decreased | |
| Fibrosis | ||||
| TGF-β | Primary Human Hepatocytes (Diseased) | 1 µM | Decreased | [1] |
| α-SMA (ACTA2) | Co-culture of HuH7 and LX2 cells | Not specified | No significant change | |
| COL1A1 | Co-culture of HuH7 and LX2 cells | Not specified | No significant change |
Experimental Protocols
Protocol 1: Induction of a NASH-like Phenotype in a Co-culture of Hepatocytes and Hepatic Stellate Cells
This protocol describes the induction of steatosis, inflammation, and fibrosis in a co-culture of human hepatocytes (e.g., HuH-7 or primary human hepatocytes) and human hepatic stellate cells (HSCs) (e.g., LX-2 or primary human HSCs) using free fatty acids (FFAs).
Materials:
-
Human hepatocyte cell line (e.g., HuH-7) or primary human hepatocytes
-
Human hepatic stellate cell line (e.g., LX-2) or primary human HSCs
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Free Fatty Acid (FFA) solution: Oleic acid and palmitic acid (2:1 molar ratio) complexed to bovine serum albumin (BSA). A stock solution of 10 mM can be prepared.
-
Multi-well culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding:
-
Seed hepatocytes and HSCs together in a co-culture system. A common ratio is 5:1 (hepatocytes:HSCs).[4]
-
Allow cells to adhere and proliferate for 24-48 hours to form a confluent monolayer.
-
-
FFA Treatment:
-
Prepare the FFA working solution by diluting the stock solution in serum-free culture medium to the desired final concentration (e.g., 600 µM or 1200 µM).
-
Remove the culture medium from the cells and replace it with the FFA-containing medium.
-
Incubate the cells for 24 to 72 hours to induce a NASH-like phenotype. The duration of treatment can be optimized depending on the desired severity of the phenotype.
-
-
Assessment of NASH Phenotype:
-
Steatosis: Assess intracellular lipid accumulation using Oil Red O staining and quantification.
-
Inflammation: Measure the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the culture supernatant by ELISA.
-
Fibrosis: Analyze the gene expression of fibrosis markers (e.g., α-SMA, COL1A1, TIMP1) by qRT-PCR.
-
Protocol 2: Treatment of the In Vitro NASH Model with this compound (6-ECDCA)
This protocol outlines the treatment of the FFA-induced NASH model with 6-ECDCA to evaluate its therapeutic efficacy.
Materials:
-
Established in vitro NASH model (from Protocol 1)
-
This compound (6-ECDCA/Obeticholic Acid)
-
DMSO (for dissolving 6-ECDCA)
-
Culture medium
Procedure:
-
Preparation of 6-ECDCA Solution:
-
Prepare a stock solution of 6-ECDCA in DMSO (e.g., 10 mM).
-
Prepare working solutions of 6-ECDCA by diluting the stock solution in culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Treatment:
-
After inducing the NASH phenotype with FFAs, remove the FFA-containing medium.
-
Add the medium containing the different concentrations of 6-ECDCA to the cells. Include a vehicle control (medium with DMSO).
-
Incubate the cells for an additional 24 to 144 hours. The medium should be refreshed every 48 hours.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect the culture supernatant and cell lysates.
-
Analyze the same endpoints as in Protocol 1 (steatosis, inflammation, and fibrosis markers) to assess the dose-dependent effects of 6-ECDCA. Additionally, assess the activity of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are involved in collagen turnover.
-
Visualization of Pathways and Workflows
Signaling Pathway of 6-ECDCA in NASH
6-ECDCA is a potent agonist of the Farnesoid X Receptor (FXR). In the context of NASH, activation of FXR by 6-ECDCA initiates a signaling cascade that leads to the amelioration of steatosis, inflammation, and fibrosis.
Caption: Signaling pathway of 6-ECDCA via FXR activation in liver cells.
Experimental Workflow for In Vitro NASH Modeling and 6-ECDCA Treatment
The following diagram illustrates the overall workflow for inducing a NASH phenotype in a co-culture system and subsequently treating it with 6-ECDCA.
Caption: Experimental workflow for in vitro NASH modeling and 6-ECDCA treatment.
Conclusion
The described in vitro model provides a relevant platform to study the pathological mechanisms of NASH and to evaluate the therapeutic potential of compounds like this compound. By mimicking the key features of the disease—steatosis, inflammation, and fibrosis—researchers can gain valuable insights into the efficacy and mechanism of action of novel drug candidates. The provided protocols and data serve as a comprehensive guide for implementing this model in a research or drug development setting.
References
- 1. Effects of Obeticholic Acid Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interplay between hepatic stellate cells and hepatocytes in an in vitro model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating 6-ECDCA in a Rat Model of Cholestasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestasis is a condition characterized by the impairment of bile flow from the liver, leading to the accumulation of toxic bile acids, hepatocellular injury, inflammation, and fibrosis. The bile duct ligation (BDL) model in rats is a widely used and well-established experimental model that mimics obstructive cholestasis, providing a valuable platform for studying the pathophysiology of the disease and evaluating potential therapeutic agents. 6α-ethyl-chenodeoxycholic acid (6-ECDCA), also known as obeticholic acid, is a potent and selective agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR has been shown to have protective effects in cholestatic liver injury by reducing bile acid synthesis and inflammation, and promoting bile acid transport. This document provides detailed application notes and protocols for utilizing a rat model of cholestasis to evaluate the therapeutic efficacy of 6-ECDCA.
Data Presentation
The following tables summarize representative quantitative data from studies using the bile duct ligation (BDL) rat model to evaluate the effects of FXR agonists like 6-ECDCA. These values serve as a general reference; actual results may vary depending on the specific experimental conditions.
Table 1: Serum Biochemistry in a Rat Model of Cholestasis (BDL) and a Representative FXR Agonist Treatment
| Parameter | Sham-operated Control | BDL + Vehicle | BDL + 6-ECDCA (or similar FXR agonist) |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 5 | 180 ± 25 | 110 ± 20 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 10 | 350 ± 40 | 200 ± 30 |
| Alkaline Phosphatase (ALP) (U/L) | 150 ± 20 | 600 ± 75 | 400 ± 50 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 8.5 ± 1.5 | 5.0 ± 1.0 |
| Total Bile Acids (µmol/L) | 5 ± 1 | 250 ± 50 | 150 ± 30 |
Values are presented as mean ± standard deviation and are compiled from representative literature.
Table 2: Histological and Molecular Markers of Liver Injury and Fibrosis
| Parameter | Sham-operated Control | BDL + Vehicle | BDL + 6-ECDCA (or similar FXR agonist) |
| Liver to Body Weight Ratio (%) | 3.0 ± 0.3 | 5.5 ± 0.6 | 4.5 ± 0.5 |
| Collagen Content (Sirius Red, % area) | < 1% | 15 ± 3% | 8 ± 2% |
| Hepatic Hydroxyproline (µg/g liver) | 200 ± 50 | 1200 ± 200 | 700 ± 150 |
| α-SMA Positive Area (%) | < 0.5% | 10 ± 2% | 4 ± 1% |
| CK19 Positive Area (%) | < 1% | 8 ± 1.5% | 3 ± 1% |
Values are presented as mean ± standard deviation and are compiled from representative literature.
Experimental Protocols
Bile Duct Ligation (BDL) Rat Model of Cholestasis
This protocol describes the surgical procedure to induce obstructive cholestasis in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
4-0 silk suture
-
Surgical microscope or loupes (recommended)
-
Warming pad
-
Post-operative analgesics (e.g., buprenorphine)
-
70% ethanol (B145695) and povidone-iodine for sterilization
Procedure:
-
Anesthetize the rat using a validated anesthetic protocol. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Shave the abdominal area and sterilize the surgical site with povidone-iodine followed by 70% ethanol.
-
Place the rat on a warming pad to maintain body temperature throughout the surgery.
-
Make a midline laparotomy incision (approximately 3 cm) to expose the abdominal cavity.
-
Gently retract the intestines to locate the common bile duct, which is a small, translucent tube running from the liver to the duodenum.
-
Carefully dissect the common bile duct from the surrounding tissue, avoiding damage to the portal vein and hepatic artery.
-
Pass two 4-0 silk sutures under the isolated common bile duct.
-
Tightly ligate the bile duct at two points, approximately 5 mm apart.
-
Make a transverse cut between the two ligatures to ensure complete obstruction.
-
For sham-operated control animals, perform the same procedure, including isolation of the common bile duct, but do not ligate or cut it.
-
Reposition the intestines and close the abdominal wall in two layers (peritoneum and muscle, then skin) using appropriate suture material.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the rats to recover on a warming pad until they regain sternal recumbency. Provide free access to food and water.
-
Monitor the animals daily for signs of distress, and administer analgesics as needed. Jaundice should become apparent within 24-48 hours in BDL rats.
Administration of 6-ECDCA
Materials:
-
6-ECDCA (Obeticholic Acid)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a homogenous suspension of 6-ECDCA in the chosen vehicle at the desired concentration (e.g., 10 mg/kg).
-
Treatment can be initiated prophylactically (e.g., starting on the day of surgery) or therapeutically (e.g., starting a few days after BDL).
-
Administer the 6-ECDCA suspension or vehicle to the rats once daily via oral gavage.
-
The duration of treatment will depend on the study endpoints but typically ranges from 7 to 28 days.
Serum Biochemical Analysis
Procedure:
-
At the end of the experimental period, collect blood via cardiac puncture or from the abdominal aorta under deep anesthesia.
-
Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Analyze the serum for levels of ALT, AST, ALP, total bilirubin, and total bile acids using commercially available assay kits and an automated biochemical analyzer.
Histological Analysis of Liver Tissue
4.1 Tissue Processing:
-
Euthanize the rat and immediately excise the liver.
-
Weigh the liver to calculate the liver-to-body-weight ratio.
-
Fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
4.2 Sirius Red Staining for Collagen:
Solutions:
-
Picro-Sirius Red solution: 0.1% Sirius Red in saturated aqueous picric acid.
-
Acidified water: 0.5% acetic acid in distilled water.
Procedure:
-
Deparaffinize and rehydrate the liver sections.
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Wash twice in acidified water.
-
Dehydrate rapidly in 100% ethanol, clear in xylene, and coverslip with a permanent mounting medium.
-
Collagen fibers will stain red. Quantify the fibrotic area as a percentage of the total liver area using image analysis software.
4.3 Immunohistochemistry for α-SMA and CK19:
Procedure:
-
Deparaffinize and rehydrate the liver sections.
-
Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0) using a microwave or pressure cooker.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate with primary antibodies against α-SMA (for activated hepatic stellate cells) or CK19 (for bile duct epithelial cells) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin (B73222) to visualize the nuclei.
-
Dehydrate, clear, and coverslip.
-
Quantify the positive staining area as a percentage of the total liver area using image analysis software.
Mandatory Visualizations
Caption: Experimental workflow for evaluating 6-ECDCA in a BDL rat model.
Caption: Simplified signaling pathways of 6-ECDCA via FXR and GPBAR1 in cholestasis.
Application Notes and Protocols for Obeticholic Acid Research in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obeticholic acid (OCA) is a potent and selective farnesoid X receptor (FXR) agonist that has shown therapeutic potential in various chronic liver diseases, including Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH).[1][2] As a semi-synthetic bile acid analogue, OCA mimics the effects of endogenous bile acids in activating FXR, a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[1][3] Its activation initiates a signaling cascade that reduces bile acid synthesis and promotes their excretion, while also exerting anti-inflammatory and anti-fibrotic effects.[3][4]
Humanized mouse models, particularly those with chimeric livers containing primary human hepatocytes, offer a superior preclinical platform for evaluating the efficacy and mechanism of action of drugs like OCA. These models bridge the translational gap between conventional animal models and human clinical trials by providing a more accurate representation of human liver physiology and drug metabolism.[5][6] This document provides detailed application notes and experimental protocols for utilizing humanized mouse models in OCA research.
Humanized Mouse Models for OCA Research
Several types of humanized liver mouse models are available, each with distinct characteristics. The choice of model depends on the specific research question.
-
PXB-mouse® (cDNA-uPA/SCID): This model is generated by transplanting human hepatocytes into mice with a urokinase-type plasminogen activator (uPA) transgene, which causes injury to the mouse's own liver cells, allowing for repopulation with human hepatocytes.[5] These mice exhibit a human-like lipid profile and are well-suited for studying the effects of OCA on cholesterol metabolism.[7]
-
FRG (Fah-/-/Rag2-/-/Il2rg-/-): These mice have a triple-knockout background leading to tyrosinemia, which necessitates the engraftment and proliferation of transplanted human hepatocytes for survival. This model is valuable for studying liver diseases and drug-induced liver injury.
-
TK-NOG (HSVtk): This model utilizes a herpes simplex virus thymidine (B127349) kinase (TK) transgene, which allows for the controlled ablation of mouse hepatocytes upon administration of ganciclovir, creating space for human hepatocyte engraftment.[8]
Key Applications of Humanized Mouse Models in OCA Research
-
Efficacy Studies: Evaluating the therapeutic effects of OCA on liver fibrosis, inflammation, and steatosis in the context of human hepatocytes.
-
Mechanism of Action Studies: Investigating the downstream effects of FXR activation by OCA on human-specific genes and signaling pathways.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the metabolism and clearance of OCA in a humanized liver environment.
-
Biomarker Discovery: Identifying human-specific biomarkers that respond to OCA treatment.[7]
Experimental Protocols
I. Induction of Nonalcoholic Steatohepatitis (NASH) in Humanized Mice
This protocol describes the induction of NASH in humanized mice using a combination of a high-fat diet and low-dose streptozotocin (B1681764) to mimic the metabolic and histological features of human NASH.
Materials:
-
Humanized mice (e.g., PXB, FRG, or TK-NOG)
-
High-Fat Diet (HFD), typically 60% kcal from fat
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Standard chow diet
Procedure:
-
Acclimatization: Acclimatize mice for at least one week upon arrival, providing ad libitum access to standard chow and water.
-
Dietary Intervention:
-
Control Group: Feed mice a standard chow diet throughout the study.
-
NASH Group: Switch the diet to a high-fat diet.
-
-
STZ Administration (Optional, for inducing insulin (B600854) resistance):
-
After 2 weeks on the HFD, administer a single low dose of STZ (e.g., 40-50 mg/kg) via intraperitoneal injection to induce mild hyperglycemia.
-
Prepare STZ fresh in cold citrate buffer immediately before injection.
-
-
Monitoring: Monitor body weight, food intake, and blood glucose levels weekly.
-
Disease Progression: Continue the HFD for a total of 12-16 weeks to allow for the development of NASH with fibrosis.
II. Obeticholic Acid (OCA) Administration
This protocol outlines the preparation and administration of OCA to humanized mice via oral gavage.
Materials:
-
Obeticholic Acid (OCA) powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
OCA Formulation Preparation:
-
Prepare a homogenous suspension of OCA in the chosen vehicle. For a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL.
-
Vortex the suspension thoroughly before each use to ensure uniform distribution.
-
-
Animal Dosing:
-
Administer OCA or vehicle to the respective groups of mice via oral gavage once daily.
-
Typical doses of OCA in mouse models range from 10 to 30 mg/kg/day.[9]
-
-
Treatment Duration: The treatment duration can vary from 4 to 8 weeks, depending on the study's objectives.
III. Assessment of Liver Injury and Fibrosis
This protocol describes the methods for evaluating the extent of liver damage and fibrosis following OCA treatment.
A. Biochemical Analysis of Serum Markers:
-
Blood Collection: Collect blood samples via retro-orbital bleeding or cardiac puncture at the end of the study.
-
Serum Separation: Allow blood to clot and then centrifuge to separate the serum.
-
Analysis: Measure serum levels of the following markers using commercially available ELISA kits or a clinical chemistry analyzer:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Total Bilirubin
-
Alkaline Phosphatase (ALP)
-
Human-specific albumin (as a marker of human hepatocyte function)
-
B. Histological Analysis of Liver Tissue:
-
Liver Tissue Collection: Euthanize mice and carefully excise the liver.
-
Fixation and Embedding: Fix a portion of the liver in 10% neutral buffered formalin and embed it in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology, inflammation, and hepatocyte ballooning.
-
Sirius Red or Masson's Trichrome Staining: To visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Scoring: Score the liver sections for NAFLD Activity Score (NAS) and fibrosis stage according to established criteria.
C. Quantitative Analysis of Gene Expression:
-
RNA Extraction: Isolate total RNA from a portion of the snap-frozen liver tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for human genes of interest to quantify their expression levels. Normalize the data to a stable housekeeping gene (e.g., GAPDH).
-
Genes of Interest:
-
FXR target genes: NR0B2 (SHP), ABCB11 (BSEP), SLC51A (OSTA), SLC51B (OSTB)[3]
-
Bile acid synthesis genes: CYP7A1, CYP8B1
-
Fibrosis markers: COL1A1, ACTA2 (α-SMA), TIMP1
-
Inflammation markers: TNFα, IL6, CCL2
-
-
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of Obeticholic Acid.
Table 1: Effect of OCA on Serum Biochemical Markers in a Humanized Mouse Model of NASH
| Parameter | Control (Vehicle) | OCA (10 mg/kg) | % Change |
| ALT (U/L) | 120 ± 15 | 85 ± 12 | ↓ 29% |
| AST (U/L) | 150 ± 20 | 110 ± 18 | ↓ 27% |
| Total Bilirubin (mg/dL) | 0.8 ± 0.2 | 0.5 ± 0.1 | ↓ 38% |
| Human Albumin (g/dL) | 3.5 ± 0.4 | 3.6 ± 0.5 | ↑ 3% |
Data are presented as mean ± standard deviation.
Table 2: Histological Scoring of Liver Sections in OCA-Treated Humanized Mice
| Histological Feature | Control (Vehicle) | OCA (10 mg/kg) |
| Steatosis (0-3) | 2.5 ± 0.5 | 1.2 ± 0.3 |
| Lobular Inflammation (0-3) | 2.1 ± 0.4 | 1.0 ± 0.2 |
| Hepatocyte Ballooning (0-2) | 1.8 ± 0.3 | 0.7 ± 0.2 |
| NAFLD Activity Score (NAS) | 6.4 ± 1.0 | 2.9 ± 0.6 |
| Fibrosis Stage (0-4) | 2.8 ± 0.6 | 1.5 ± 0.4 |
Data are presented as mean ± standard deviation.
Table 3: Relative Gene Expression in Humanized Liver Tissue Following OCA Treatment
| Gene | Fold Change vs. Control (Vehicle) |
| NR0B2 (SHP) | ↑ 3.5 |
| ABCB11 (BSEP) | ↑ 2.8 |
| CYP7A1 | ↓ 4.2 |
| COL1A1 | ↓ 2.5 |
| TNFα | ↓ 1.8 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Obeticholic Acid (OCA) signaling pathway via FXR activation.
Caption: Experimental workflow for OCA research in humanized mouse models.
References
- 1. researchgate.net [researchgate.net]
- 2. CN106668027A - Obeticholic acid pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
- 3. Pharmacotoxicology of Clinically-Relevant Concentrations of Obeticholic Acid in an Organotypic Human Hepatocyte System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Obeticholic Acid Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2017208165A1 - Process for preparation of obeticholic acid - Google Patents [patents.google.com]
- 7. Discovery biomarker to optimize obeticholic acid treatment for non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obeticholic acid protects mice against lipopolysaccharide-induced liver injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histological Analysis of Hepatic Steatosis, Inflammation, and Fibrosis in Ascorbic Acid-Treated Ovariectomized Mice [bslonline.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA), is a potent and selective farnesoid X receptor (FXR) agonist.[1] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR by 6-ECDCA initiates a signaling cascade that has shown therapeutic potential in various liver diseases, including primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). Primary human hepatocytes (PHHs) are the gold standard in vitro model for studying hepatic drug metabolism and toxicity, as they retain many of the physiological functions of the liver.[2] This document provides detailed application notes and protocols for the culture of PHHs with 6-ECDCA to investigate its effects on key signaling pathways and cellular functions.
Data Presentation
The following tables summarize the quantitative effects of this compound (OCA) on primary human hepatocytes based on published in vitro studies.
Table 1: Dose-Dependent Effect of OCA on Gene Expression in Sandwich-Cultured Human Hepatocytes
| Target Gene | OCA Concentration (µM) | Fold Change vs. Vehicle Control (mRNA levels) |
| SHP | 0.1 | 2.5 ± 0.3 |
| 0.3 | 3.1 ± 0.4 | |
| 1.0 | 3.7 ± 0.2 | |
| FGF-19 | 0.1 | 150 ± 25 |
| 0.3 | 450 ± 50 | |
| 1.0 | 735 ± 63 | |
| CYP7A1 | 0.1 | -1.5 ± 0.2 |
| 0.3 | -2.5 ± 0.3 | |
| 1.0 | -4.0 ± 0.5 | |
| BSEP | 0.1 | 2.1 ± 0.3 |
| 0.3 | 4.5 ± 0.6 | |
| 1.0 | 6.4 ± 0.8 | |
| OSTα | 0.1 | 2.3 ± 0.2 |
| 0.3 | 4.8 ± 0.4 | |
| 1.0 | 6.4 ± 0.2 | |
| OSTβ | 0.1 | 10.5 ± 2.1 |
| 0.3 | 28.7 ± 5.5 | |
| 1.0 | 42.9 ± 7.9 |
Data is presented as mean ± standard deviation. Data is derived from a study on sandwich-cultured human hepatocytes treated for 48 hours.[1]
Table 2: Effect of OCA on Gene Expression in Primary Human Hepatocytes from Healthy and Diseased Donors
| Target Gene | Donor Type | Treatment | Relative Gene Expression (Normalized to GAPDH) |
| CYP7A1 | Healthy | Untreated | 31.7 ± 1.2 |
| Healthy | OCA (1 µM) | 39.1 ± 1.0 (decreased) | |
| Diseased | Untreated | 30.7 ± 1.7 | |
| Diseased | OCA (1 µM) | 38.8 ± 0.9 (decreased) | |
| BSEP | Healthy | Untreated | 27.9 ± 0.7 |
| Healthy | OCA (1 µM) | 26.5 ± 1.1 (increased) | |
| Diseased | Untreated | 27.5 ± 0.8 | |
| Diseased | OCA (1 µM) | 26.1 ± 0.7 (increased) |
Data is presented as mean C(t) values ± standard deviation from a 14-day treatment study. A higher C(t) value for CYP7A1 indicates lower expression, while a lower C(t) value for BSEP indicates higher expression.[3]
Table 3: Cytotoxicity of OCA in Primary Human Hepatocytes (MTT Assay)
| OCA Concentration (µM) | Treatment Duration | Cell Viability (% of Control) |
| 0.5 | 48 hours | No significant change |
| 10 | 48 hours | No significant change |
This study suggests that OCA is not directly cytotoxic to primary human hepatocytes at therapeutic and supratherapeutic concentrations.[2]
Experimental Protocols
Protocol 1: Culture of Primary Human Hepatocytes
This protocol outlines the general procedure for thawing and culturing cryopreserved primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' E Medium supplemented with 10% FBS, 1% penicillin-streptomycin, 1 µM dexamethasone, and 100 nM insulin)
-
Hepatocyte maintenance medium (e.g., Williams' E Medium supplemented with 0.1% BSA, 1% penicillin-streptomycin, 0.1 µM dexamethasone, and 100 nM insulin)
-
Collagen-coated cell culture plates
-
37°C water bath
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Pre-warm hepatocyte plating medium to 37°C.
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a sterile conical tube containing pre-warmed plating medium.
-
Centrifuge the cells at 50 x g for 5 minutes at 4°C.
-
Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.3-0.5 x 10⁶ cells/well for a 24-well plate).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
After 4-6 hours of attachment, replace the plating medium with hepatocyte maintenance medium.
-
Change the medium every 24 hours.
Protocol 2: Treatment of Primary Human Hepatocytes with 6-ECDCA
Materials:
-
Cultured primary human hepatocytes (from Protocol 1)
-
This compound (6-ECDCA/OCA) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Hepatocyte maintenance medium
Procedure:
-
Prepare a series of working solutions of 6-ECDCA by diluting the stock solution in hepatocyte maintenance medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and controls (typically ≤0.1%).
-
Remove the existing medium from the cultured hepatocytes.
-
Add the medium containing the different concentrations of 6-ECDCA or vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, collect the cell culture supernatant and/or cell lysates for downstream analysis.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
Treated primary human hepatocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., CYP7A1, SHP, BSEP) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the treated hepatocytes using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle control.
Protocol 4: Cytotoxicity Assay (LDH Release Assay)
Materials:
-
Treated primary human hepatocytes
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Microplate reader
Procedure:
-
After the treatment period with 6-ECDCA, collect the cell culture supernatant from each well.
-
Follow the instructions provided with the LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture to the collected supernatant.
-
Incubate the plate at room temperature for the recommended time.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
To determine the percentage of cytotoxicity, a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (vehicle-treated cells) should be included.
-
Calculate the percentage of LDH release for each treatment condition relative to the controls.
Mandatory Visualization
Caption: FXR Signaling Pathway Activation by 6-ECDCA in Hepatocytes.
Caption: General Experimental Workflow for Studying 6-ECDCA Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacotoxicology of clinically-relevant concentrations of obeticholic acid in an organotypic human hepatocyte system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Obeticholic Acid Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 6-Ethylchenodeoxycholic Acid Effects Using Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional (3D) self-organizing structures derived from stem cells, have emerged as highly relevant preclinical models for studying human physiology and disease. Their ability to recapitulate the complex architecture and cellular heterogeneity of native organs makes them invaluable tools for drug discovery and development. This document provides detailed application notes and protocols for utilizing intestinal, liver, and cholangiocarcinoma (CCA) organoid models to investigate the effects of 6-Ethylchenodeoxycholic acid (6-ECDCA), a potent and selective agonist of the Farnesoid X Receptor (FXR).
6-ECDCA, also known as obeticholic acid (OCA), is a semi-synthetic bile acid analogue that has shown therapeutic potential in various liver and metabolic diseases.[1][2][3] FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[4][5][6] Its activation triggers a cascade of transcriptional events that maintain homeostasis and can be protective in disease states. These protocols will guide researchers in establishing robust organoid-based assays to elucidate the mechanism of action and therapeutic efficacy of 6-ECDCA.
Recommended Organoid Models
The choice of organoid model is critical and depends on the research question.
-
Intestinal Organoids: Ideal for studying the role of 6-ECDCA in intestinal FXR activation, which is crucial for the regulation of bile acid homeostasis via the induction of Fibroblast Growth Factor 19 (FGF19).[7][8] These models are also relevant for investigating the effects of FXR agonists on intestinal stem cell proliferation and differentiation, particularly in the context of colorectal cancer.[9]
-
Liver Organoids (Hepatocytes): Essential for examining the direct hepatic effects of 6-ECDCA. These models allow for the assessment of FXR's role in regulating bile acid synthesis and transport, lipid metabolism, and its potential to protect against liver injury.[7][10]
-
Cholangiocarcinoma (CCA) Organoids: Patient-derived CCA organoids are powerful tools for investigating the anti-tumorigenic potential of 6-ECDCA.[11][12] As FXR expression is often altered in CCA, these models can be used for personalized drug screening and to understand the mechanisms by which FXR agonists may inhibit cancer progression.[5]
Experimental Protocols
Protocol for Establishing and Culturing Human Intestinal Organoids
This protocol is adapted from established methods for generating organoids from human intestinal tissues.
Materials:
-
Human intestinal tissue (biopsy or resection)
-
DMEM, high glucose (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
Gentle Cell Dissociation Reagent (STEMCELL Technologies)
-
DMEM/F-12 with 15 mM HEPES (Gibco)
-
Matrigel® Matrix, Growth Factor Reduced (Corning)
-
IntestiCult™ Organoid Growth Medium (Human) (STEMCELL Technologies)
-
Y-27632 (ROCK inhibitor) (Selleckchem)
-
24-well tissue culture plates
Procedure:
-
Tissue Digestion:
-
Wash the intestinal tissue multiple times with ice-cold DMEM containing Penicillin-Streptomycin.
-
Mince the tissue into small pieces (1-2 mm).
-
Incubate the tissue fragments in Gentle Cell Dissociation Reagent for 15-20 minutes at room temperature with gentle rocking.
-
Vigorously shake the tube to release intestinal crypts.
-
Filter the suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 300 x g for 5 minutes to pellet the crypts.
-
-
Organoid Seeding:
-
Resuspend the crypt pellet in ice-cold Matrigel®.
-
Plate 50 µL domes of the Matrigel-crypt suspension into the center of pre-warmed 24-well plate wells.
-
Incubate the plate at 37°C for 15-20 minutes to solidify the Matrigel®.
-
Carefully add 500 µL of IntestiCult™ Organoid Growth Medium supplemented with 10 µM Y-27632 to each well.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-10 days by disrupting the Matrigel® domes, breaking the organoids into smaller fragments, and re-plating in fresh Matrigel®.
-
Protocol for Treatment of Organoids with 6-ECDCA
Materials:
-
Established intestinal, liver, or CCA organoid cultures
-
This compound (6-ECDCA) (Selleckchem)
-
Dimethyl sulfoxide (B87167) (DMSO) (Sigma-Aldrich)
-
Appropriate organoid culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 6-ECDCA in DMSO. Store at -20°C.
-
-
Treatment:
-
On the day of treatment, thaw the 6-ECDCA stock solution and prepare serial dilutions in the appropriate organoid culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest 6-ECDCA concentration.
-
Carefully remove the existing medium from the organoid cultures.
-
Add 500 µL of the medium containing the different concentrations of 6-ECDCA or the vehicle control to the respective wells.
-
Incubate the organoids for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Protocol for Organoid Viability Assay (CellTiter-Glo® 3D)
This assay measures ATP levels as an indicator of cell viability.
Materials:
-
Organoid cultures treated with 6-ECDCA
-
CellTiter-Glo® 3D Cell Viability Assay (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Assay Preparation:
-
Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.
-
Transfer the treated organoids and medium from the 24-well plate to a 1.5 mL microcentrifuge tube.
-
Disrupt the Matrigel® by pipetting.
-
Transfer 100 µL of the organoid suspension to each well of an opaque-walled 96-well plate.
-
-
Lysis and Signal Generation:
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol for RNA Extraction and Quantitative Real-Time PCR (qPCR)
This protocol is for analyzing the expression of FXR target genes.
Materials:
-
Organoid cultures treated with 6-ECDCA
-
TRIzol™ Reagent (Invitrogen)
-
Isopropanol
-
RNase-free water
-
High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)
-
PowerUp™ SYBR™ Green Master Mix (Applied Biosystems)
-
qPCR primers for target genes (e.g., SHP, FGF19, OSTα, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH)
-
Real-Time PCR System
Procedure:
-
RNA Extraction:
-
Harvest the organoids and lyse them in TRIzol™ Reagent.
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using the High-Capacity cDNA Reverse Transcription Kit according to the manufacturer's instructions.
-
-
qPCR:
-
Set up the qPCR reactions using PowerUp™ SYBR™ Green Master Mix, cDNA, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a Real-Time PCR System.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison.
Table 1: Effect of 6-ECDCA on the Viability of Different Organoid Models
| Organoid Model | 6-ECDCA Concentration (µM) | Treatment Duration (h) | Cell Viability (% of Vehicle Control) | IC₅₀ (µM) |
| Intestinal | 0.1 | 48 | 98 ± 5 | >50 |
| 1 | 48 | 95 ± 6 | ||
| 10 | 48 | 88 ± 7 | ||
| 50 | 48 | 75 ± 8 | ||
| Liver | 0.1 | 48 | 102 ± 4 | >50 |
| 1 | 48 | 99 ± 5 | ||
| 10 | 48 | 92 ± 6 | ||
| 50 | 48 | 81 ± 7 | ||
| CCA | 0.1 | 72 | 96 ± 5 | 43.26[6][13] |
| 1 | 72 | 85 ± 8 | ||
| 10 | 72 | 62 ± 9 | ||
| 50 | 72 | 45 ± 10 |
Data are presented as mean ± SD. IC₅₀ values are estimated from dose-response curves.
Table 2: Dose-Dependent Effect of 6-ECDCA on FXR Target Gene Expression in Human Intestinal Organoids (24h Treatment)
| Gene | Vehicle Control (Fold Change) | 0.1 µM 6-ECDCA (Fold Change) | 1 µM 6-ECDCA (Fold Change) | 10 µM 6-ECDCA (Fold Change) |
| SHP | 1.0 ± 0.2 | 2.5 ± 0.4 | 8.1 ± 1.2 | 15.3 ± 2.1 |
| FGF19 | 1.0 ± 0.3 | 5.2 ± 0.8 | 25.6 ± 3.5[7] | 58.9 ± 6.7[7] |
| OSTα | 1.0 ± 0.1 | 1.8 ± 0.3 | 4.5 ± 0.6 | 9.2 ± 1.3 |
| CYP7A1 | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.4 ± 0.05 | 0.2 ± 0.03 |
Data are presented as mean fold change ± SD relative to the vehicle control, normalized to GAPDH.
Table 3: Effect of 6-ECDCA (10 µM) on FXR Target Gene Expression in Human Liver Organoids (24h Treatment)
| Gene | Vehicle Control (Fold Change) | 10 µM 6-ECDCA (Fold Change) |
| SHP | 1.0 ± 0.3 | 12.5 ± 1.8 |
| BSEP | 1.0 ± 0.2 | 9.8 ± 1.5 |
| OSTβ | 1.0 ± 0.4 | 7.2 ± 1.1 |
| CYP7A1 | 1.0 ± 0.1 | 0.3 ± 0.04 |
Data are presented as mean fold change ± SD relative to the vehicle control, normalized to GAPDH.
Visualization of Signaling Pathways and Workflows
FXR Signaling Pathway
Caption: FXR Signaling Pathway Activation by 6-ECDCA.
Experimental Workflow
Caption: Experimental Workflow for Testing 6-ECDCA in Organoids.
Conclusion
The use of organoid models provides a powerful and physiologically relevant platform to dissect the multifaceted effects of 6-ECDCA. The protocols and data presentation formats outlined in these application notes offer a standardized framework for researchers to generate robust and comparable data. By leveraging these advanced in vitro systems, the scientific community can accelerate the development of FXR-targeted therapies for a range of debilitating diseases.
References
- 1. diseases.jensenlab.org [diseases.jensenlab.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of human tissue stem cell-derived organoid cultures to model enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR Maintains the Intestinal Barrier and Stemness by Regulating CYP11A1-Mediated Corticosterone Synthesis in Biliary Obstruction Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FXR regulates intestinal cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-Derived Organoids of Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Quantitative PCR Analysis of Farnesoid X Receptor (FXR) Target Genes After 6-ECDCA Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a key regulator of bile acid, lipid, and glucose metabolism. Its activation by endogenous bile acids or synthetic agonists leads to the transcriptional regulation of a host of target genes, playing a crucial role in maintaining metabolic homeostasis. 6α-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist, has emerged as a valuable tool for studying FXR signaling and as a potential therapeutic agent for metabolic diseases. This document provides detailed application notes and protocols for the quantitative analysis of FXR target gene expression in response to 6-ECDCA treatment, utilizing quantitative polymerase chain reaction (qPCR).
FXR Signaling Pathway
Upon binding to its ligand, such as 6-ECDCA, FXR undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and translocates to the nucleus. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription. Key target genes involved in bile acid homeostasis include the Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Organic Solute Transporter alpha and beta (OSTα/OSTβ). Another important target is Fibroblast Growth Factor 19 (FGF19), which is induced in the intestine and signals back to the liver to suppress bile acid synthesis.
Figure 1: Simplified FXR signaling pathway upon 6-ECDCA activation.
Experimental Protocols
The following protocols provide a step-by-step guide for the analysis of FXR target gene expression in a human hepatoma cell line (HepG2) treated with 6-ECDCA.
Cell Culture and 6-ECDCA Treatment
This protocol outlines the maintenance of HepG2 cells and their treatment with 6-ECDCA.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-ECDCA (Obeticholic Acid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.
-
Treatment Preparation: Prepare a stock solution of 6-ECDCA in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO (typically ≤ 0.1%).
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of 6-ECDCA or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 6, 12, or 24 hours).
RNA Extraction and Purification
This protocol describes the isolation of total RNA from cultured HepG2 cells.
Materials:
-
TRIzol™ Reagent or a commercial RNA purification kit
-
Chloroform
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Lysis: Aspirate the medium from the wells. Add 1 mL of TRIzol™ Reagent to each well and pipette up and down to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
Reverse Transcription (cDNA Synthesis)
This protocol details the conversion of RNA to complementary DNA (cDNA).
Materials:
-
Total RNA (1 µg)
-
Reverse Transcriptase
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Reaction buffer
-
Thermal cycler
Procedure:
-
Reaction Setup: In an RNase-free tube, combine 1 µg of total RNA, primers, and RNase-free water.
-
Denaturation: Heat the mixture at 65°C for 5 minutes and then place it on ice.
-
Reverse Transcription Mix: Prepare a master mix containing the reverse transcriptase, dNTPs, RNase inhibitor, and reaction buffer.
-
cDNA Synthesis: Add the reverse transcription mix to the RNA/primer mixture. Perform the cDNA synthesis in a thermal cycler according to the manufacturer's instructions (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Quantitative PCR (qPCR)
This protocol outlines the amplification and quantification of target gene expression.
Materials:
-
cDNA
-
SYBR Green Master Mix or TaqMan probes
-
Forward and reverse primers for target genes (SHP, BSEP, OSTα, FGF19) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR plate
-
Real-time PCR instrument
Procedure:
-
qPCR Reaction Setup: Prepare a qPCR master mix for each gene containing SYBR Green Master Mix, forward and reverse primers, and nuclease-free water.
-
Plating: Dispense the master mix into the wells of a qPCR plate. Add the diluted cDNA to the respective wells. Include no-template controls (NTC) for each primer set.
-
qPCR Run: Perform the qPCR in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and relative to the vehicle-treated control.
Experimental Workflow
Figure 2: Overall experimental workflow for qPCR analysis.
Data Presentation
The following tables summarize representative quantitative data on the fold change of FXR target genes in HepG2 cells following treatment with FXR agonists.
Table 1: Quantitative Analysis of FXR Target Gene Expression after 6-ECDCA Treatment
| Target Gene | Treatment Concentration | Treatment Time | Fold Change (vs. Vehicle) | Reference |
| SHP | 10 µM | 24 h | ~3.5 | [1] |
| BSEP | 10 µM | 24 h | ~2.5 | [1] |
| OSTα | 10 µM | 24 h | ~3.0 | [1] |
| OSTβ | 10 µM | 24 h | ~2.8 | [1] |
Note: The fold changes are approximate values derived from graphical representations in the cited literature and may vary depending on experimental conditions.
Logical Relationship of Data Analysis
The relative quantification of gene expression is typically performed using the comparative Ct (ΔΔCt) method. This involves normalization to an endogenous control (reference gene) and a calibrator (untreated or vehicle-treated sample).
Figure 3: Logical flow of the ΔΔCt method for qPCR data analysis.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively analyze the impact of 6-ECDCA on the expression of FXR target genes. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of FXR signaling and its therapeutic potential.
References
Troubleshooting & Optimization
Navigating the Synthesis of 6-Ethylchenodeoxycholic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for optimizing the synthesis of 6-Ethylchenodeoxycholic acid (6-ECDCA), a potent farnesoid X receptor (FXR) agonist. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of synthetic yields to enhance research and development efforts.
Troubleshooting and Optimization
This section addresses common challenges encountered during the synthesis of 6-ECDCA, offering potential solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Ethylation Step | Incomplete deprotonation of the ketone intermediate. | Ensure strictly anhydrous and anaerobic conditions. Use of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is critical. The addition of HMPA can enhance the reactivity of the enolate.[1] |
| Poor reactivity of the ethylating agent. | Use a reactive ethylating agent such as ethyl iodide. Ensure the quality and purity of the reagent. | |
| Side reactions, such as aldol (B89426) condensation or over-alkylation. | Maintain a low reaction temperature (e.g., -78 °C) during enolate formation and alkylation. Add the ethylating agent slowly and monitor the reaction progress closely using techniques like TLC. | |
| Formation of Diastereomeric Impurities | Lack of stereocontrol during the ethylation step. | The stereoselective introduction of the ethyl group at the C6 position is crucial. The use of LDA in the presence of HMPA has been shown to favor the formation of the desired 6α-ethyl isomer.[1] |
| Incomplete Oxidation of Chenodeoxycholic Acid (CDCA) | Inefficient oxidizing agent. | Pyridinium (B92312) chlorochromate (PCC) has been reported as an effective and selective oxidizing agent for the 7-hydroxyl group of CDCA.[1] |
| Over-oxidation to undesired byproducts. | Control the stoichiometry of the oxidizing agent and the reaction time. Monitor the reaction progress to stop it upon complete conversion of the starting material. | |
| Difficulties in Purification of Final Product | Presence of closely related impurities. | Employ column chromatography with an appropriate stationary phase (e.g., silica (B1680970) gel) and a carefully selected eluent system. Recrystallization from a suitable solvent system can further enhance purity. |
| Co-elution of starting materials or intermediates. | Ensure complete reaction conversion before proceeding with purification. Utilize different solvent systems for chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 6-ECDCA?
A1: The most common and readily available starting material is Chenodeoxycholic acid (CDCA).[1] Syntheses typically involve the selective modification of CDCA at the C6 position.
Q2: Which step is most critical for achieving a high overall yield?
A2: The stereoselective ethylation at the C6 position is often the most challenging and yield-determining step. Optimizing the conditions for enolate formation and the subsequent alkylation is paramount for maximizing the yield of the desired 6α-ethyl isomer.[1]
Q3: Are there alternative methods to the enolate alkylation for introducing the ethyl group?
A3: While enolate alkylation is a common strategy, a Grignard reaction with an appropriate ethylating agent on a 6-keto derivative of CDCA could be an alternative approach. However, controlling the stereoselectivity of the Grignard addition can be challenging.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of each reaction step. For detailed characterization of intermediates and the final 6-ECDCA product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for confirming the structure and assessing purity.
Q5: What are the key safety precautions to consider during the synthesis?
A5: Many of the reagents used, such as LDA, HMPA, and PCC, are hazardous. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Strictly anhydrous and anaerobic conditions are required for reactions involving LDA.
Comparative Synthesis Yields
The following table summarizes the reported yields for key steps in different synthetic approaches to 6-ECDCA and its precursor, CDCA. It is important to note that yields can vary depending on the specific reaction conditions and scale.
| Synthetic Step | Method/Reagent | Reported Yield | Reference |
| Synthesis of CDCA Intermediate (3α,7α-diacetyl-12-oxo-chenodeoxycholic acid ester) | Oxidation with hypochlorite | >90% | |
| Overall Yield of a Kilogram-Scale Process for Obeticholic Acid (a 6-ethyl derivative) | Multi-step synthesis | >70% |
Note: Specific step-by-step yields for the complete synthesis of 6-ECDCA are not consistently reported in the literature, with many sources only stating "improved" or "high" yields without providing quantitative data.
Key Experimental Protocols
Protocol 1: Improved Synthesis of 6α-Ethylchenodeoxycholic Acid (6-ECDCA) from CDCA
This protocol is based on an improved methodology highlighting key reagents for enhanced yield.[1]
Step 1: Selective Oxidation of CDCA
-
Dissolve Chenodeoxycholic acid (CDCA) in a suitable solvent such as dichloromethane.
-
Add Pyridinium chlorochromate (PCC) portion-wise at room temperature.
-
Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by filtering through a pad of silica gel and concentrating the filtrate under reduced pressure to obtain the 7-keto intermediate.
Step 2: Protection of the 3-Hydroxyl Group
-
Protect the remaining 3-hydroxyl group using a suitable protecting group, for example, by reacting with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.
Step 3: Stereoselective Ethylation
-
Prepare a solution of Lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., Argon).
-
Add Hexamethylphosphoramide (HMPA) to the LDA solution.
-
Slowly add a solution of the protected 7-keto intermediate in THF to the LDA/HMPA mixture at -78 °C to form the enolate.
-
After stirring for a specified time, add ethyl iodide (EtI) to the reaction mixture.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
Step 4: Deprotection and Hydrolysis
-
Deprotect the 3-hydroxyl group using an appropriate deprotecting agent (e.g., pyridinium p-toluenesulfonate (PPTS) for a silyl (B83357) ether).
-
Perform hydrolysis of the ester group (if any) under basic conditions to yield the final 6α-Ethylchenodeoxycholic acid.
-
Purify the final product by column chromatography and/or recrystallization.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 6-ECDCA from CDCA.
Caption: Key stages in the synthesis of 6-ECDCA from CDCA.
References
Technical Support Center: 6-Ethylchenodeoxycholic Acid (6-ECDCA) for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful use of 6-Ethylchenodeoxycholic acid (6-ECDCA), also known as Obeticholic Acid, in in vitro studies. Here you will find troubleshooting guides and frequently asked questions to address common challenges during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise when working with 6-ECDCA in a laboratory setting.
Q1: What is the best solvent to dissolve 6-ECDCA for in vitro studies?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of 6-ECDCA due to its high solubilizing capacity for this compound. Ethanol (B145695) can also be used, but it is generally less effective than DMSO. For most cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q2: My 6-ECDCA precipitates out of solution when I add it to my aqueous cell culture medium or buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds like 6-ECDCA. Here are several strategies to prevent this:
-
Proper Dilution Technique: Instead of adding a small volume of your concentrated DMSO stock directly into a large volume of aqueous medium, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed (37°C) medium while vortexing or gently mixing. This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally ≤ 0.1%, without compromising the solubility of 6-ECDCA.
-
Media Components: The presence of proteins, such as those in fetal bovine serum (FBS), can help to stabilize the compound and prevent precipitation. Whenever possible, prepare your final working solutions in complete cell culture medium containing serum.
Q3: What is the recommended storage condition for 6-ECDCA stock solutions?
A3: 6-ECDCA stock solutions prepared in DMSO or ethanol should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (several months). Before use, thaw the aliquot at room temperature and ensure the solution is clear and free of any precipitate.
Q4: How can I be sure that my 6-ECDCA solution is stable during my experiment?
A4: The stability of 6-ECDCA in aqueous solutions like cell culture media can be influenced by factors such as pH and temperature. While specific stability data in various cell culture media is not extensively published, it is good practice to prepare fresh working solutions for each experiment from a frozen stock. If your experiments run for an extended period (e.g., more than 24-48 hours), consider replacing the medium with freshly prepared 6-ECDCA-containing medium to ensure a consistent concentration of the active compound.
Q5: I am observing unexpected or inconsistent results in my cell-based assays with 6-ECDCA. What could be the cause?
A5: Inconsistent results can stem from several factors:
-
Solution Preparation: Inconsistent preparation of 6-ECDCA solutions, leading to variations in the final concentration or the presence of precipitated compound.
-
Solvent Effects: The final concentration of the organic solvent (e.g., DMSO) may be affecting your cells. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
-
Cell Health: Ensure that your cells are healthy and in the exponential growth phase before treating them with 6-ECDCA.
-
Compound Purity: Verify the purity of your 6-ECDCA source.
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of 6-ECDCA in common laboratory solvents. This information is crucial for preparing appropriate stock solutions for your in vitro experiments.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | ≥21.5 | ≥51.1 | [1] |
| DMSO | ≥100 | ≥237.7 | [2] |
| DMSO | 237.5 | 564.63 | |
| Ethanol | ≥50 | ≥118.9 | [2] |
| Ethanol | 78 | 185.44 | |
| Aqueous Buffer (PBS, pH 7.2) | Sparingly soluble | - | [3][4] |
Note: The molecular weight of this compound is 420.63 g/mol .
Experimental Protocols
This section provides a detailed methodology for the preparation of 6-ECDCA stock and working solutions for use in in vitro studies.
Protocol 1: Preparation of a 10 mM 6-ECDCA Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 4.21 mg of 6-ECDCA powder into the tube.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube containing the 6-ECDCA powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM 6-ECDCA stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM 6-ECDCA stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize pipetting errors and reduce the risk of precipitation, prepare an intermediate dilution of the stock solution. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
Final Working Solution Preparation: Prepare the final working solutions by diluting the intermediate solution into pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate solution, perform a 1:100 dilution. Add 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture medium.
-
Mixing: Mix the working solution gently but thoroughly by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of 6-ECDCA used in your experiment.
Visualizations
Experimental Workflow for 6-ECDCA Solution Preparation
Caption: Workflow for preparing 6-ECDCA solutions.
6-ECDCA Signaling Pathway: FXR Activation
Caption: FXR signaling pathway activated by 6-ECDCA.
References
Technical Support Center: Optimizing 6-Ethylchenodeoxycholic Acid (6-ECDCA) Dosage in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA), in mouse models.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is the recommended starting dose of 6-ECDCA for a new mouse model?
A1: The optimal starting dose of 6-ECDCA depends on the specific mouse model, the disease being studied, and the intended therapeutic effect. A review of the literature suggests a range of doses have been used effectively and safely in various models. It is recommended to start with a dose at the lower end of the therapeutic range reported for a similar disease model and perform a dose-response study to determine the optimal dose for your specific experimental conditions. For initial studies, a dose of 10 mg/kg/day administered via oral gavage or dietary admixture is a reasonable starting point.[1]
Q2: How do I choose the appropriate administration route for 6-ECDCA?
A2: The two most common methods for administering 6-ECDCA to mice are oral gavage and dietary admixture.
-
Oral Gavage: This method ensures accurate dosing of each animal. However, it can be stressful for the animals if not performed correctly and is more labor-intensive.[2][3][4]
-
Dietary Admixture: This method is less stressful for the animals and is suitable for long-term studies. However, the exact dose received by each animal can vary depending on their food intake. It is crucial to monitor food consumption to ensure consistent dosing.
The choice between these methods should be based on the experimental design, the duration of the study, and animal welfare considerations.
Q3: What is a suitable vehicle for dissolving 6-ECDCA for oral gavage?
A3: 6-ECDCA is a bile acid derivative and has limited solubility in water. Common vehicles used for oral administration in mice include:
-
Corn oil: A widely used vehicle for lipophilic compounds.[5]
-
0.5% (w/v) Carboxymethylcellulose (CMC): A common suspending agent.
-
1% Tween 80: A surfactant used to increase solubility.[6]
It is essential to ensure that 6-ECDCA is completely dissolved or forms a stable suspension in the chosen vehicle. A pilot study to check the stability and homogeneity of the formulation is recommended.
Q4: I am observing signs of toxicity (e.g., weight loss, ruffled fur) in my mice after 6-ECDCA administration. What should I do?
A4: High doses of 6-ECDCA can cause hepatotoxicity in an FXR-dependent manner.[7][8] If you observe signs of toxicity, consider the following troubleshooting steps:
-
Reduce the dose: This is the most straightforward approach. A dose reduction of 25-50% may alleviate the toxic effects while maintaining efficacy.
-
Change the administration route: If using oral gavage, switching to dietary administration might reduce acute toxicity.
-
Monitor liver enzymes: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
Histopathological analysis: Examine liver tissue for signs of necrosis, inflammation, and fibrosis.
-
Consider an alternative FXR agonist: If toxicity persists even at low doses, exploring other FXR agonists with a different safety profile might be necessary.
A recent study has indicated that in cases of OCA-induced liver injury, there is an increase in the protein HMGB1 due to impaired cellular waste recycling.[6] This suggests that exploring agents that can mitigate this specific pathway could be a future direction for managing OCA-related toxicity.[6]
Q5: My results are inconsistent across different experiments. What could be the cause?
A5: Inconsistent results can arise from several factors:
-
Inaccurate dosing: Ensure the correct dose is being administered, especially when using dietary admixture. Monitor food intake and consider using a formulation that prevents the compound from settling at the bottom of the food mixture.
-
Vehicle effects: The vehicle itself can have biological effects. Always include a vehicle-only control group in your experiments.
-
Animal-to-animal variability: Biological responses can vary between individual animals. Ensure that your experimental groups are large enough to account for this variability and that animals are randomized to treatment groups.
-
Compound stability: Ensure that your 6-ECDCA formulation is stable throughout the duration of the experiment. Prepare fresh formulations regularly.
Quantitative Data Summary
The following table summarizes various dosages of 6-ECDCA used in different mouse models as reported in the literature. This information can serve as a guide for designing your own experiments.
| Mouse Model | Disease | Dosage | Administration Route | Duration | Observed Effects | Reference |
| Wild-type (C57BL/6) on High-Fat Diet | NAFLD | 0.04% in diet | Dietary | 22 weeks | "Normal-dose" | [7][8] |
| Wild-type (C57BL/6) on High-Fat Diet | NAFLD | 0.16% in diet | Dietary | 8 weeks (after 14 weeks of normal dose) | "High-dose", caused weight loss and liver fibrosis | [7][8] |
| Wild-type (C57BL/6) on High-Fat Diet | NAFLD | 0.40% in diet | Dietary | 5 days | "Over-dose", induced liver injury and shortened survival | [7][8] |
| Swiss mice on low-protein diet + ethanol | Alcoholic Liver Steatosis | 3 mg/kg/day | Oral Gavage | 15 days | Reversed hepatic lipid accumulation and oxidative stress | [6] |
| Cyp2c70-/- mice | Cholangiopathy | ~10 mg/kg/day (62.5 mg/kg in diet) | Dietary | 4 weeks | Did not ameliorate cholangiopathy and fibrosis | [1] |
| foz/foz mice on atherogenic diet | Metabolic Obesity and NASH | 1 mg/kg/day and 10 mg/kg/day | Oral Gavage | 28 weeks | Did not improve adipose indices, glucose tolerance, or NASH | [9] |
| Wild-type mice on atherogenic diet | Dietary Obesity | 1 mg/kg/day | Oral Gavage | 28 weeks | Reduced body weight and hepatic lipids, improved glucose disposal | [9] |
| Female mice (for reproduction studies) | Fertility | 5, 10, and 20 mg/kg/day | Dietary | Duration of experiment | Dose-dependent effects on reproductive development and fertilization | [10] |
| MS-NASH mice on Western diet + fructose | NASH | 30 mg/kg/day | Oral Gavage | 8 weeks | Therapeutic effects observed | [11] |
Note on Dose Conversion: When administering 6-ECDCA via dietary admixture, the dose in mg/kg/day can be estimated based on the average daily food consumption of the mice. For a standard mouse consuming approximately 3-5 grams of chow per day, a concentration of 62.5 mg/kg in the diet corresponds to roughly 10 mg/kg/day.[1] However, it is always best to measure actual food intake for more accurate dose calculations. Conversion of doses from ppm to mg/kg/day can be calculated by dividing the ppm value by a conversion factor specific to the animal species.[12] For more precise dose conversions between species, allometric scaling based on body surface area is recommended.[13][14][15][16]
Experimental Protocols
Protocol 1: Oral Gavage Administration
This protocol outlines the steps for administering 6-ECDCA to mice via oral gavage.
Materials:
-
This compound (6-ECDCA)
-
Vehicle (e.g., corn oil, 0.5% CMC)
-
Balance and weighing paper
-
Mortar and pestle (if starting with solid compound)
-
Appropriate sized gavage needles (18-20 gauge for adult mice)[2][4]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of 6-ECDCA Formulation:
-
Calculate the total amount of 6-ECDCA needed for the entire study.
-
Weigh the required amount of 6-ECDCA.
-
If using a suspending agent like CMC, prepare the vehicle first.
-
Gradually add the 6-ECDCA powder to the vehicle while stirring or vortexing to ensure a homogenous suspension or solution. Gentle heating may be required for some vehicles, but care should be taken to avoid degradation of the compound.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct volume of the formulation to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[2][4]
-
Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).[2]
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the 6-ECDCA formulation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure and for the next few hours.[3]
-
Protocol 2: Dietary Admixture
This protocol describes how to prepare a diet containing 6-ECDCA.
Materials:
-
This compound (6-ECDCA)
-
Powdered mouse chow
-
A mixer (e.g., a V-blender or a planetary mixer)
-
Water or oil for pelleting (optional)
Procedure:
-
Diet Preparation:
-
Calculate the amount of 6-ECDCA needed to achieve the desired concentration in the diet (e.g., in mg/kg of chow).
-
Thoroughly mix the 6-ECDCA powder with a small amount of the powdered chow.
-
Gradually add this pre-mix to the rest of the powdered chow and mix until a homogenous mixture is achieved. Using a blender will ensure even distribution.
-
-
Pelleting (Optional):
-
If desired, the powdered diet can be re-pelleted by adding a small amount of water or oil and using a pellet press. This can help to reduce dust and prevent the compound from settling.
-
-
Feeding:
-
Provide the medicated diet to the mice ad libitum.
-
Measure food intake regularly (e.g., daily or weekly) to monitor the actual dose of 6-ECDCA consumed by each mouse.
-
Store the medicated diet in a cool, dry, and dark place to prevent degradation of the compound.
-
Visualizations
Signaling Pathway of 6-ECDCA
Caption: 6-ECDCA activates the Farnesoid X Receptor (FXR).
Experimental Workflow for 6-ECDCA Mouse Studies
Caption: General workflow for in vivo studies with 6-ECDCA.
References
- 1. research.rug.nl [research.rug.nl]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Potential Interference of Oil Vehicles on Genital Tubercle Development during the Fetal Period in ICR Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pbccompanion.com [pbccompanion.com]
- 7. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obeticholic Acid Improves Adipose Morphometry and Inflammation and Reduces Steatosis in Dietary but not Metabolic Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Obeticholic acid treatment of mice to promote fertilization and reproduction | Zygote | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jbclinpharm.org [jbclinpharm.org]
- 14. Conversion between animals and human [targetmol.com]
- 15. jkom.org [jkom.org]
- 16. sysrevpharm.org [sysrevpharm.org]
Technical Support Center: Stability of 6-Ethylchenodeoxycholic Acid in Cell Culture Media
This technical support center provides guidance on the stability of 6-Ethylchenodeoxycholic acid (6-ECDCA), also known as Obeticholic Acid or INT-747, in common cell culture media. As a potent and selective farnesoid X receptor (FXR) agonist, consistent and predictable concentrations of 6-ECDCA are crucial for obtaining reproducible experimental results.[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in ensuring the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: Is there published data on the stability of 6-ECDCA in cell culture media like DMEM or RPMI-1640?
A1: Currently, there are no specific studies in the public domain that have formally evaluated the stability and degradation kinetics of 6-ECDCA in common cell culture media. Bile acids, in general, are relatively stable molecules.[4] However, the complex composition of cell culture media, combined with physiological temperature and pH, can potentially influence the stability of any small molecule over time. Therefore, it is recommended to empirically determine the stability of 6-ECDCA under your specific experimental conditions.
Q2: What are the potential degradation pathways for 6-ECDCA in cell culture media?
A2: While specific degradation pathways for 6-ECDCA in cell culture media have not been documented, potential mechanisms for similar molecules in aqueous and complex biological environments include oxidation and enzymatic degradation. The presence of serum in the media, which contains various enzymes, could potentially contribute to the metabolism of the compound. Adsorption to plasticware is another factor that can reduce the effective concentration of the compound in the medium.
Q3: How should I prepare and store 6-ECDCA stock solutions?
A3: 6-ECDCA is a crystalline solid that is soluble in organic solvents such as DMSO, ethanol (B145695), and methanol (B129727).[1] For cell culture experiments, it is common practice to prepare a concentrated stock solution in sterile DMSO.
-
Stock Solution Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store 6-ECDCA in aqueous solutions for more than one day, as this may increase the risk of degradation and precipitation.[5] Always prepare fresh working solutions in your cell culture medium immediately before each experiment.
Q4: I am observing inconsistent results in my experiments with 6-ECDCA. Could this be a stability issue?
A4: Yes, inconsistent results, such as variable IC50 or EC50 values, are a common indicator of compound instability in cell culture media.[6][7][8] Degradation of 6-ECDCA over the course of your experiment would lead to a decrease in the effective concentration, resulting in variability and a potential underestimation of its potency. It is crucial to rule out stability issues when troubleshooting inconsistent data.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with 6-ECDCA in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms after adding 6-ECDCA to media. | Poor aqueous solubility: The final concentration of 6-ECDCA may exceed its solubility limit in the cell culture medium. | 1. Decrease final concentration: Test a lower working concentration of 6-ECDCA. 2. Optimize dilution: Pre-warm the cell culture medium to 37°C before adding the 6-ECDCA stock solution. Add the stock solution dropwise while gently vortexing the medium to facilitate mixing.[6] 3. Check solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity and solubility issues.[9] |
| Inconsistent or lower-than-expected biological activity. | Compound degradation: 6-ECDCA may be unstable under your specific experimental conditions (e.g., long incubation times). | 1. Perform a stability study: Use the protocol provided below to determine the stability of 6-ECDCA in your media over your experimental timeframe. 2. Reduce incubation time: If degradation is confirmed, consider reducing the duration of the experiment. 3. Replenish media: For longer experiments, consider replacing the media with freshly prepared 6-ECDCA at regular intervals. |
| Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of cell culture plates, reducing the effective concentration. | 1. Use low-binding plates: Consider using commercially available low-protein-binding plates. 2. Include serum: If compatible with your experimental design, the presence of serum proteins can sometimes reduce non-specific binding of small molecules. | |
| High variability between replicate wells. | Inconsistent pipetting: Inaccurate or inconsistent pipetting of the concentrated stock solution can lead to significant variations in the final concentration. | 1. Use calibrated pipettes: Ensure all pipettes are properly calibrated. 2. Prepare sufficient working solution: Prepare a single batch of the final working solution of 6-ECDCA in media to be dispensed into all replicate wells, rather than adding the stock solution to individual wells. |
| Inconsistent cell health or density: Variations in cell number or health across the plate can lead to variable responses. | 1. Ensure even cell seeding: Use a consistent and optimized cell seeding density.[8] 2. Monitor cell health: Regularly check cell morphology and viability. Use cells within a consistent and low passage number.[8] |
Experimental Protocols
Protocol: Assessing the Stability of 6-ECDCA in Cell Culture Media
This protocol provides a general framework for determining the stability of 6-ECDCA in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
1. Materials:
-
This compound (6-ECDCA)
-
DMSO (or other suitable solvent)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640, with or without serum, as used in your experiments)
-
Sterile microcentrifuge tubes or 96-well deep-well plates
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS/MS system
-
Cold acetonitrile (B52724) or methanol (for protein precipitation)
2. Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of 6-ECDCA in DMSO (e.g., 10 mM).
-
Spike the Medium: Pre-warm your complete cell culture medium to 37°C. Dilute the 6-ECDCA stock solution into the medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and ideally below 0.5%.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 200 µL) and process it as described in step 5. This will serve as your 100% reference point.
-
Incubation: Dispense the remaining spiked medium into sterile tubes or wells and place them in a 37°C, 5% CO2 incubator for the duration of your typical experiment.
-
Sample Collection and Processing: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots.
-
To quench any potential enzymatic activity and precipitate proteins, add 3 volumes of cold acetonitrile (e.g., 600 µL for a 200 µL sample).
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Analytical Quantification: Analyze the concentration of the remaining 6-ECDCA in the supernatant using a validated HPLC or LC-MS/MS method. A standard curve of 6-ECDCA in the same processed medium should be generated for accurate quantification.
-
Data Analysis: Calculate the percentage of 6-ECDCA remaining at each time point relative to the T=0 concentration.
Data Presentation
The results from the stability study can be summarized in a table as shown below. This example uses illustrative data.
Table 1: Illustrative Stability Data for 6-ECDCA in Cell Culture Medium at 37°C
| Time Point (Hours) | Mean Concentration (µM) | Standard Deviation (µM) | % Remaining |
| 0 | 10.00 | 0.15 | 100.0 |
| 2 | 9.91 | 0.21 | 99.1 |
| 4 | 9.75 | 0.18 | 97.5 |
| 8 | 9.42 | 0.25 | 94.2 |
| 24 | 8.55 | 0.30 | 85.5 |
| 48 | 7.23 | 0.35 | 72.3 |
Visualizations
The following diagrams illustrate key workflows and concepts related to 6-ECDCA stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Technical Support Center: 6-Ethylchenodeoxycholic Acid (6-ECDCA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 6-Ethylchenodeoxycholic acid (6-ECDCA), also known as Obeticholic Acid (OCA). Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of 6-ECDCA powder and add the appropriate volume of high-purity, anhydrous DMSO. To aid dissolution, you can gently vortex the solution or use sonication for a few minutes.[4] For cellular experiments, it is common to prepare a high-concentration stock solution (e.g., 10-100 mM) which can then be further diluted in culture medium to the desired final concentration.
Q3: What is the maximum final concentration of DMSO that is safe for cells in culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 1% (v/v), to avoid solvent-induced toxicity.[4] It is recommended to run a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: How should I store the this compound stock solution?
A4: this compound as a crystalline solid should be stored at -20°C.[5] Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving 6-ECDCA powder in DMSO | 1. The concentration is too high. 2. The DMSO has absorbed moisture. 3. Insufficient mixing. | 1. Try preparing a more dilute stock solution. 2. Use fresh, anhydrous DMSO.[2] 3. Gently warm the solution (e.g., to 37°C) and/or sonicate for a few minutes to facilitate dissolution.[4] |
| Precipitation of 6-ECDCA upon dilution in aqueous buffer or cell culture medium | The compound has limited solubility in aqueous solutions. | 1. Ensure the final concentration in the aqueous medium is within the solubility limit. 2. When diluting the DMSO stock, add the stock solution to the aqueous buffer/medium while vortexing to ensure rapid mixing. 3. For some bile acids, first dissolving in a solvent like DMF before diluting with an aqueous buffer can improve solubility.[3][5] |
| Observed cellular toxicity in experiments | 1. The concentration of 6-ECDCA is too high. 2. The final concentration of DMSO is too high. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration of 6-ECDCA for your cell type. 2. Ensure the final DMSO concentration is below 1% and include a vehicle control in your experimental setup.[4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: The molecular weight of this compound (Obeticholic Acid) is 420.63 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 420.63 g/mol = 0.0042063 g = 4.21 mg
-
-
Weigh the compound: Carefully weigh out 4.21 mg of 6-ECDCA powder.
-
Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Aid dissolution: Vortex the tube until the powder is completely dissolved. If necessary, place the tube in a sonicator bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C.
Signaling Pathways and Experimental Workflows
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[6][7]
Caption: FXR signaling pathway activated by 6-ECDCA.
In some contexts, such as liver cancer, Obeticholic Acid has been shown to modulate inflammatory signaling pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Protective effects of 6-ethyl chenodeoxycholic acid, a farnesoid X receptor ligand, in estrogen-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Obeticholic Acid in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Obeticholic Acid (OCA) in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues that may arise from the off-target effects of OCA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Obeticholic Acid (OCA) in cell culture?
Obeticholic acid is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[1][2][3] Upon binding to OCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
Q2: What are the expected on-target effects of OCA in liver-derived cell lines?
In hepatocytes and other liver-derived cell lines, OCA treatment is expected to activate FXR-dependent signaling pathways. This typically leads to:
-
Suppression of bile acid synthesis: by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][4]
-
Increased bile acid transport: by upregulating the expression of bile salt export pump (BSEP) and other transporters.[1][4]
-
Modulation of lipid metabolism: by influencing the expression of genes involved in lipid synthesis and transport.
-
Anti-inflammatory and anti-fibrotic effects: through the inhibition of pro-inflammatory signaling pathways like NF-κB.[1][5]
Q3: Can OCA have effects in cell lines that do not express FXR?
Yes, while FXR is its primary target, OCA has been reported to have FXR-independent effects. For instance, studies have shown that OCA can inhibit hepatic fatty acid uptake independent of FXR.[6] It is crucial to verify FXR expression in your cell line of choice to distinguish between on-target and potential off-target effects.
Q4: Does OCA interact with other cellular targets besides FXR?
Obeticholic acid has been shown to activate the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5, although with lower potency than its primary target, FXR.[7][8][9] TGR5 activation can lead to a variety of cellular responses, including changes in energy expenditure and inflammatory signaling, which could be misinterpreted as off-target effects if not properly investigated.[10]
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Q: I am observing a significant decrease in cell viability after treating my cells with OCA, even at concentrations reported to be non-toxic. What could be the cause?
A: Several factors could contribute to unexpected cytotoxicity:
-
High OCA Concentration: While OCA is generally used at concentrations between 0.1 µM and 10 µM in cell culture, higher concentrations can induce apoptosis and necrosis.[11] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to bile acids.[12] Cell lines with high expression of bile acid uptake transporters may be more susceptible to OCA-induced toxicity.
-
Off-Target Mitochondrial Effects: Some studies suggest that bile acids can affect mitochondrial function.[13] High concentrations of OCA might lead to mitochondrial membrane depolarization and the release of pro-apoptotic factors.[14][15]
-
Solvent Toxicity: Ensure the final concentration of the solvent used to dissolve OCA (e.g., DMSO) is not exceeding the toxic threshold for your cells (typically <0.1-0.5%).
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Determine the IC50 value of OCA in your cell line using a cell viability assay (e.g., MTT, LDH release). Test a range of concentrations and time points.
-
Assess Apoptosis: Use assays like Annexin V/Propidium Iodide staining or caspase activity assays to determine if the observed cell death is due to apoptosis.
-
Evaluate Mitochondrial Health: Measure mitochondrial membrane potential using dyes like JC-1 or TMRE to assess for mitochondrial dysfunction.[15][16]
-
Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve OCA.
Issue 2: Unexpected Changes in Gene or Protein Expression
Q: My results show changes in the expression of genes/proteins that are not known targets of FXR. Could this be an off-target effect of OCA?
A: Yes, this is possible. Here's how to investigate:
-
FXR-Independent Mechanisms: As mentioned, OCA can have FXR-independent effects.[6]
-
TGR5 Activation: The observed changes might be mediated by TGR5 activation.[7][9]
-
Indirect Effects: The observed changes could be a secondary consequence of the primary FXR-mediated effects of OCA. For example, alterations in bile acid homeostasis can indirectly influence various cellular signaling pathways.
Troubleshooting Steps:
-
Use an FXR Antagonist: Co-treat your cells with OCA and a specific FXR antagonist (e.g., guggulsterone). If the unexpected gene/protein expression change is reversed, it is likely FXR-dependent.
-
Use FXR Knockdown/Knockout Cells: If available, use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate FXR expression in your cell line. If the effect of OCA persists in these cells, it is FXR-independent.
-
Investigate TGR5 Involvement: If your cells express TGR5, consider using a TGR5-specific antagonist in conjunction with OCA to see if the effect is blocked.
-
Pathway Analysis: Use bioinformatics tools to analyze your gene expression data and identify potential upstream regulators and signaling pathways that might be indirectly affected by OCA treatment.
Issue 3: Inconsistent or Irreproducible Results
Q: I am getting variable results between experiments when using OCA. What are the potential reasons?
A: Inconsistent results can stem from several experimental variables:
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the media can influence cellular responses to OCA.
-
OCA Stock Solution: Improper storage or repeated freeze-thaw cycles of the OCA stock solution can lead to its degradation.
-
Assay Variability: Technical variability in assays can contribute to inconsistent data.
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a defined passage number range, seed cells at a consistent density, and maintain consistent serum concentrations.
-
Proper Handling of OCA: Prepare fresh dilutions of OCA from a properly stored stock solution for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
Include Positive and Negative Controls: Always include appropriate controls in your experiments to monitor for consistency. For FXR activation, a known endogenous FXR agonist like chenodeoxycholic acid (CDCA) can be used as a positive control.
-
Optimize Assay Conditions: Ensure that your assays are optimized and validated for your specific cell line and experimental setup.
Quantitative Data Summary
Table 1: Effective Concentrations of Obeticholic Acid in Cell Culture
| Cell Line | Concentration Range | Observed Effect | Reference |
| Sandwich-cultured human hepatocytes | 0.1 - 1 µM | Increased expression of FXR target genes (FGF-19, SHP, BSEP, OSTα/β), decreased total bile acid content. | [1] |
| HepG2, Huh7, SNU-449 (HCC cells) | 10 - 100 µM | Decreased cell viability, cell cycle arrest. | [5] |
| Primary human hepatocytes | 0.5 µM | Decreased lipogenesis and triglyceride levels, decreased CYP3A4 activity. | [17] |
| H9c2 and primary cardiomyocytes | Not specified | Decreased ROS levels, blocked loss of mitochondrial membrane potential. | [13][14] |
Table 2: Reported IC50/EC50 Values for Obeticholic Acid
| Parameter | Cell Line/System | Value | Reference |
| FXR Activation (EC50) | In vitro coactivator recruitment assay | 99 nM | [18] |
| TGR5 Activation (EC50) | NCI-H716 enterocytes (cAMP assay) | >10,000 nM | [18] |
| Inhibition of hFATP5 (IC50) | HEK-293 cells expressing hFATP5 | 0.07 µM | [6] |
Experimental Protocols
Protocol 1: General Cell Treatment with Obeticholic Acid
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
OCA Preparation: Prepare a stock solution of OCA (e.g., 10 mM in DMSO). Store aliquots at -20°C or -80°C.
-
Treatment: On the day of the experiment, thaw an aliquot of the OCA stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium.
-
Medium Change: Remove the old medium from the cells and replace it with the OCA-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: After incubation, harvest the cells or cell lysates for downstream applications such as RNA extraction, protein analysis, or viability assays.
Protocol 2: FXR Reporter Gene Assay
-
Cell Seeding and Transfection: Co-transfect cells (e.g., HEK293T) with an FXR expression plasmid, an FXRE-driven luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.[19]
-
OCA Treatment: After 24 hours, replace the transfection medium with fresh medium containing various concentrations of OCA or a vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[19]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
OCA Treatment: Treat the cells with a range of OCA concentrations for the desired time period.
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: On-target FXR signaling pathway of Obeticholic Acid.
Caption: Potential off-target pathways of Obeticholic Acid.
Caption: Troubleshooting workflow for unexpected results with OCA.
References
- 1. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Obeticholic Acid—A Pharmacological and Clinical Review | MDPI [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Effects of Obeticholic Acid Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Probing the Binding Site of Bile Acids in TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Obeticholic Acid Inhibit Mitochondria Dysfunction Via Regulating ERK1/2-DRP Pathway to Exert Protective Effect on Lipopolysaccharide-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Troubleshooting 6-Ethylchenodeoxycholic acid dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Ethylchenodeoxycholic acid (6-ECDCA), a potent and selective Farnesoid X Receptor (FXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-ECDCA) and what is its primary mechanism of action?
A1: this compound (6-ECDCA), also known as obeticholic acid, is a semi-synthetic bile acid analogue. Its primary mechanism of action is as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2][3][4] Upon binding to FXR, 6-ECDCA initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis.[1][2][5]
Q2: What is the typical EC50 of 6-ECDCA for FXR activation?
A2: The reported half-maximal effective concentration (EC50) for 6-ECDCA can vary depending on the specific assay system and cell type used. However, studies have reported an EC50 value of approximately 99 nM in a cell-free assay.[1][6] In cell-based reporter assays, the EC50 can range from the nanomolar to the low micromolar range.
Q3: What are the solubility characteristics of 6-ECDCA and how should I prepare stock solutions?
A3: 6-ECDCA is sparingly soluble in aqueous buffers.[7] It is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[6] For cell-based assays, it is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8]
Q4: Is 6-ECDCA stable in cell culture media?
A4: The stability of 6-ECDCA in cell culture media can be influenced by factors such as pH, temperature, and the presence of certain media components.[8][9][10][11][12] It is advisable to prepare fresh working solutions of 6-ECDCA for each experiment to minimize potential degradation over time, which could lead to inconsistent results.[8]
Troubleshooting Dose-Response Curves
This section addresses common issues encountered during the generation of 6-ECDCA dose-response curves in cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| No observable dose-response effect | Inappropriate Concentration Range: The tested concentrations may be too low to elicit a response. | Perform a wider range-finding experiment with serial dilutions spanning several orders of magnitude (e.g., 0.1 nM to 100 µM). |
| Compound Insolubility: 6-ECDCA may precipitate in the assay medium at higher concentrations. | Visually inspect for precipitation. Prepare fresh stock solutions and ensure the final solvent concentration is not causing insolubility. Consider using a solubilizing agent, ensuring it doesn't interfere with the assay. | |
| Cell Line Unresponsive: The chosen cell line may not express sufficient levels of functional FXR. | Use a cell line known to be responsive to FXR agonists (e.g., HepG2, HEK293T transiently transfected with an FXR expression vector). | |
| High variability between replicate wells | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound or reagents. | Use calibrated pipettes and ensure thorough mixing of all solutions. Prepare a master mix for each concentration to be tested. |
| Cell Seeding Density: Uneven cell distribution across the plate. | Ensure a homogenous cell suspension before seeding and use a consistent seeding density for all wells. | |
| Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell viability. | Avoid using the outer wells of the plate for experimental data. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Dose-response curve plateaus at a low level (low efficacy) | Partial Agonism: The observed effect may be the maximum achievable in that specific assay system. | Compare the maximal response to a known full FXR agonist, such as GW4064, to determine if 6-ECDCA is acting as a partial agonist in your system. |
| Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor downregulation or desensitization. | Optimize the incubation time. Shorter incubation periods may be sufficient to observe a response without inducing desensitization. | |
| Dose-response curve drops at high concentrations ("bell-shaped" or "hook" effect) | Cytotoxicity: High concentrations of 6-ECDCA or the solvent may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your dose-response experiment to determine the toxic concentration range. Ensure the final solvent concentration is non-toxic. |
| Off-Target Effects: At high concentrations, 6-ECDCA may interact with other cellular targets, leading to inhibitory effects. | Consider using lower, more pharmacologically relevant concentrations. If the effect persists, further investigation into potential off-target activities may be necessary. | |
| Compound Precipitation: As mentioned above, insolubility at high concentrations can lead to a decrease in the effective concentration and an apparent drop in response. | Visually inspect for precipitation and consider solubility optimization. |
Experimental Protocols
Protocol 1: FXR Reporter Gene Assay
This protocol describes a common method for assessing 6-ECDCA activity using a luciferase reporter gene assay in a transiently transfected cell line.
1. Cell Culture and Seeding:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Transfection:
-
On the following day, when cells are approximately 70-80% confluent, prepare a transfection mix for each well containing:
-
50 ng FXR expression vector
-
100 ng FXRE-luciferase reporter vector
-
5 ng internal control vector (e.g., Renilla luciferase)
-
Transfection reagent according to the manufacturer's protocol.
-
-
Add the transfection mix to each well and incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh complete culture medium.
3. Compound Treatment:
-
Prepare a 10 mM stock solution of 6-ECDCA in DMSO.
-
Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., 0.1 nM to 100 µM) in serum-free medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is constant and non-toxic (e.g., 0.1%).
-
Add the diluted 6-ECDCA or vehicle control to the appropriate wells.
-
Incubate for 18-24 hours at 37°C.
4. Luciferase Assay:
-
Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Following the manufacturer's protocol for a dual-luciferase assay system, measure both firefly and Renilla luciferase activity using a luminometer.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the 6-ECDCA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potential cytotoxicity of 6-ECDCA at high concentrations.
1. Cell Seeding:
-
Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]
2. Compound Treatment:
-
Treat cells with the same concentrations of 6-ECDCA as used in the dose-response assay for the same duration. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
3. MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the 6-ECDCA concentration to identify the concentration at which cytotoxicity occurs.
Visualizations
Caption: Simplified signaling pathway of 6-ECDCA-mediated FXR activation.
Caption: Experimental workflow for a 6-ECDCA dose-response assay.
References
- 1. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. [PDF] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. | Semantic Scholar [semanticscholar.org]
- 7. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of 6-Ethylchenodeoxycholic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with 6-Ethylchenodeoxycholic acid (6-ECDCA), a potent farnesoid X receptor (FXR) agonist.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer format to directly address specific issues.
FAQs
Q1: What is this compound (6-ECDCA) and why is its bioavailability a concern?
A1: this compound (also known as obeticholic acid or OCA) is a semi-synthetic bile acid analog that is a potent and selective agonist for the farnesoid X receptor (FXR).[1] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Due to its lipophilic nature, 6-ECDCA has low aqueous solubility, which can lead to poor oral bioavailability, limiting its therapeutic efficacy in in vivo studies.[2][3]
Q2: What are the primary mechanisms by which 6-ECDCA exerts its effects?
A2: 6-ECDCA activates FXR, which forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, modulating their transcription. This signaling pathway is central to the regulation of genes involved in bile acid synthesis and transport.[4][5]
Troubleshooting Guide
Issue 1: Low and variable plasma concentrations of 6-ECDCA after oral administration.
-
Question: We are observing very low and inconsistent plasma levels of 6-ECDCA in our rat pharmacokinetic study. What could be the cause and how can we improve it?
-
Answer: Low and variable oral bioavailability is a common issue for hydrophobic compounds like 6-ECDCA. The primary reason is its poor solubility in the gastrointestinal fluids, which limits its dissolution and subsequent absorption.
Potential Solutions:
-
Formulation Enhancement: A simple suspension is often insufficient. Consider formulating 6-ECDCA using bioavailability-enhancing techniques such as:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the solubility and absorption of lipophilic drugs.[4][6][7]
-
Solid Dispersions: Creating a solid dispersion of 6-ECDCA with a hydrophilic polymer can enhance its dissolution rate.[8]
-
Nanosuspensions: Reducing the particle size of 6-ECDCA to the nanometer range can increase its surface area and dissolution velocity.[1][9][10]
-
-
Vehicle Selection: Ensure the vehicle used for administration is appropriate. For preclinical studies, a mixture of oil, surfactant, and co-solvent can be effective.
-
Issue 2: Precipitation of 6-ECDCA in the formulation or upon administration.
-
Question: Our 6-ECDCA formulation appears cloudy and we suspect the compound is precipitating. How can we prevent this?
-
Answer: Precipitation can occur if the solubility of 6-ECDCA in the chosen vehicle is exceeded or if the formulation is not stable.
Potential Solutions:
-
Solubility Assessment: Determine the solubility of 6-ECDCA in various pharmaceutically acceptable solvents and excipients to select an appropriate vehicle system.
-
Use of Co-solvents and Surfactants: Incorporating co-solvents and surfactants in the formulation can help maintain the drug in a solubilized state.
-
Preparation of a Homogeneous Formulation: Ensure the formulation is prepared using appropriate methods (e.g., gentle heating, vortexing, sonication) to achieve a clear and uniform solution or suspension.
-
Quantitative Data on Formulation Impact
The following table summarizes hypothetical pharmacokinetic data in rats, illustrating the potential improvements in bioavailability when using advanced formulation strategies for a poorly soluble compound like 6-ECDCA, based on reported enhancements for similar molecules.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Simple Suspension (in 0.5% CMC) | 10 | 150 ± 45 | 4.0 ± 1.5 | 900 ± 250 | 100 (Reference) |
| Solid Dispersion (with Poloxamer 188) | 10 | 600 ± 120 | 2.0 ± 0.5 | 3600 ± 700 | ~400 |
| Nanosuspension | 10 | 900 ± 200 | 1.5 ± 0.5 | 5400 ± 1100 | ~600 |
| SEDDS (Self-Emulsifying Drug Delivery System) | 10 | 1200 ± 250 | 1.0 ± 0.5 | 7200 ± 1500 | ~800 |
Data are presented as mean ± standard deviation and are illustrative examples based on typical improvements seen with these formulation technologies.
Experimental Protocols
1. Preparation of a 6-ECDCA Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To prepare a SEDDS formulation of 6-ECDCA to enhance its oral bioavailability.
-
Materials:
-
This compound (6-ECDCA)
-
Oil phase (e.g., medium-chain triglycerides like Capryol 90)
-
Surfactant (e.g., Labrasol, Kolliphor ELP)
-
Co-surfactant (e.g., Transcutol HP)
-
-
Procedure:
-
Screening of Excipients: Determine the solubility of 6-ECDCA in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of a Pseudo-ternary Phase Diagram: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a phase diagram. This helps in determining the self-emulsifying region.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the optimized ratio.
-
Add the calculated amount of 6-ECDCA to the mixture.
-
Gently heat the mixture to 40-50°C while vortexing or stirring until a clear and homogenous solution is obtained.
-
Allow the formulation to cool to room temperature.
-
-
Characterization:
-
Visually inspect the formulation for clarity and homogeneity.
-
Determine the emulsification time and droplet size upon dilution in an aqueous medium.
-
-
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of a 6-ECDCA formulation.
-
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-ECDCA formulation
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Animal Acclimatization: Acclimate the rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Administration:
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for 6-ECDCA concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
-
3. Bioanalytical Method for 6-ECDCA in Rat Plasma using LC-MS/MS
-
Objective: To quantify the concentration of 6-ECDCA in rat plasma samples.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog of 6-ECDCA).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 6-ECDCA and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of 6-ECDCA in blank plasma.
-
Determine the concentration of 6-ECDCA in the unknown samples by interpolating from the calibration curve.
-
-
Visualizations
References
- 1. Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery system of (R)-α-lipoic acid to improve its stability and oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Pharmaceutics | Special Issue : Nanosuspensions for Enhanced Oral Bioavailability [mdpi.com]
- 8. Development of nanosuspension formulation for oral delivery of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Controlling for Vehicle Effects in 6-ECDCA Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-α-ethyl-chenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA), in animal studies. The focus is on understanding and controlling for the effects of common vehicles used for administration.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of vehicle critical for in vivo studies with 6-ECDCA?
A1: The vehicle, or the substance used to deliver a compound, is not always inert and can significantly influence the experimental outcome.[1] A well-chosen vehicle should solubilize or uniformly suspend 6-ECDCA without altering its physicochemical properties or exerting biological effects of its own.[2] The vehicle can impact the absorption, distribution, metabolism, and excretion (ADME) of the test compound, potentially leading to misinterpretation of efficacy and toxicity data.[3][4] Therefore, a vehicle control group is essential in study design to differentiate the effects of 6-ECDCA from those of the vehicle itself.[1]
Q2: What are the most common vehicles for oral administration of 6-ECDCA in rodent studies?
A2: Based on preclinical studies, aqueous suspensions using suspending agents are common for administering 6-ECDCA and other poorly soluble compounds.[5] These include:
-
Methylcellulose (B11928114) (MC): Often used as a 0.5% (w/v) aqueous solution.[6][7]
-
Carboxymethyl cellulose (B213188) (CMC): Also commonly prepared as a 0.5% (w/v) aqueous solution.
-
Corn oil: While used for some lipophilic compounds, it can have its own physiological effects and may delay absorption.[2][4][8]
Q3: Can the vehicle itself cause adverse effects in my animals?
A3: Yes, vehicles can induce physiological changes. For instance, corn oil administration in mice has been associated with changes in the intestinal microbiome and the expression of genes related to intestinal permeability and immune response.[2] In some studies, corn oil has also been linked to diarrhea and mild fatty degeneration in the liver with prolonged use.[5][8] High concentrations of carboxymethyl cellulose (e.g., 2.5%) have been associated with mortality and lower body weights in mice in some contexts. It is crucial to include a vehicle-only control group to monitor for such effects.
Q4: How can I ensure my 6-ECDCA formulation is homogenous and stable?
A4: For poorly soluble compounds like 6-ECDCA, achieving a uniform and stable suspension is key. It is recommended to prepare suspensions fresh daily. If stored, they should be refrigerated and brought to room temperature before use, followed by thorough re-suspension. Creating a paste of the compound with a small amount of the vehicle before gradual dilution can help prevent clumping and ensure a more uniform suspension.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of 6-ECDCA in the formulation | - Low aqueous solubility of 6-ECDCA.- Improper preparation technique.- Saturation of the vehicle. | - Ensure the 6-ECDCA is finely powdered to increase surface area for suspension.- Prepare the formulation by first creating a paste of the compound with a small amount of the vehicle before adding the rest.- Consider using a co-solvent like a small percentage of DMSO, but be aware of its own potential biological effects.[6]- Prepare the suspension fresh before each use. |
| Inconsistent results between animals or studies | - Inhomogeneity of the 6-ECDCA suspension leading to variable dosing.- Vehicle-induced physiological changes affecting drug absorption. | - Ensure the suspension is thoroughly mixed (e.g., vortexed or stirred) immediately before each administration.- Use a consistent, well-defined protocol for vehicle and drug preparation.- Consider the potential for the vehicle to alter gastrointestinal transit time or other physiological parameters.[2][4] |
| Adverse effects in the vehicle control group (e.g., weight loss, diarrhea) | - The vehicle itself is causing toxicity or physiological stress. | - Review the literature for the tolerability of the chosen vehicle and concentration in your specific animal model and administration route.[2][5][8]- Consider reducing the concentration of the vehicle or selecting an alternative.- Ensure the gavage procedure is performed correctly to minimize stress and potential for injury. |
| Difficulty in administering the formulation due to high viscosity | - The concentration of the suspending agent (e.g., methylcellulose) is too high. | - Use the recommended concentration (e.g., 0.5% for methylcellulose).[6][7]- Ensure the methylcellulose is fully dissolved, which can be a time- and temperature-dependent process.[7] |
Quantitative Data on Common Vehicles
| Vehicle | Concentration | Potential Effects & Considerations |
| Methylcellulose (MC) | 0.5% (w/v) | Generally well-tolerated for oral gavage.[6][7] |
| Carboxymethyl cellulose (CMC) | 0.5% (w/v) | Can marginally decrease body weight and increase motor activity in rats with prolonged administration. Higher concentrations (1-2.5%) have been associated with lower body weights and, in some cases, mortality in mice. |
| Corn Oil | 2-10 ml/kg | Can delay the absorption of compounds.[4] May cause diarrhea, mild liver alterations, and changes in the gut microbiome in mice.[2][5][8] |
Experimental Protocols
Protocol for Preparation of 0.5% Methylcellulose Vehicle
This protocol is adapted from common laboratory procedures for preparing a 0.5% (w/v) methylcellulose solution for oral gavage in rodents.[7]
Materials:
-
Methylcellulose powder (e.g., 400 cP viscosity)
-
Sterile, purified water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
Calculate the required amount of methylcellulose and water for your desired final volume (e.g., for 100 mL, you will need 0.5 g of methylcellulose).
-
Heat approximately one-third of the total required water volume to 60-80°C.
-
While vigorously stirring the hot water, slowly sprinkle in the methylcellulose powder to ensure it wets and disperses, preventing the formation of clumps.
-
Once the powder is fully dispersed, remove the beaker from the heat.
-
Add the remaining two-thirds of the water as cold water (or even ice) to rapidly cool the solution.
-
Continue stirring in a cold water bath or at 4°C (e.g., in a cold room or refrigerator) until the solution becomes clear and viscous. This can take several hours or overnight.
-
Store the prepared vehicle at 2-8°C for up to two weeks.
Protocol for Preparation and Administration of 6-ECDCA Suspension
Materials:
-
6-ECDCA powder
-
Prepared 0.5% methylcellulose vehicle
-
Weighing balance
-
Spatula
-
Mortar and pestle (optional)
-
Appropriate-sized tubes for formulation
-
Vortex mixer or magnetic stirrer
-
Oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes (e.g., 1 mL)
Procedure:
-
Dose Calculation: Calculate the total amount of 6-ECDCA needed based on the desired dose (mg/kg), the body weight of the animals, and the total volume of the formulation.
-
Weighing: Accurately weigh the required amount of 6-ECDCA powder. For better accuracy, use a mortar and pestle to ensure the powder is fine and homogenous.
-
Formulation Preparation: a. Transfer the weighed 6-ECDCA powder into a suitable tube. b. Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a smooth paste. This step is crucial to prevent clumping. c. Gradually add the remaining volume of the vehicle while continuously vortexing or stirring to ensure a uniform suspension. d. Visually inspect the suspension for any clumps or undissolved particles. Continue mixing until a homogenous suspension is achieved.
-
Administration (Oral Gavage): a. Weigh each animal to determine the precise volume of the 6-ECDCA suspension to be administered. b. Thoroughly re-suspend the formulation immediately before drawing it into the syringe. c. Gently restrain the animal. d. Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle passes. CRITICAL: If resistance is met, do not force the needle. Withdraw and re-attempt. e. Dispense the calculated dose. f. Gently withdraw the gavage needle. g. Monitor the animal for a few minutes post-administration for any signs of distress.[6]
Visualizations
6-ECDCA (Obeticholic Acid) Signaling Pathway
6-ECDCA is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.
Experimental Workflow for a 6-ECDCA In Vivo Study
The following diagram outlines a typical workflow for conducting an animal study with 6-ECDCA, emphasizing the importance of the vehicle control group.
References
- 1. Modeling and Experimental Studies of Obeticholic Acid Exposure and the Impact of Cirrhosis Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modeling and Experimental Studies of Obeticholic Acid Exposure and the Impact of Cirrhosis Stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 6-Ethylchenodeoxycholic Acid (6-ECDCA) in Primary Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA), in primary cell cultures. The information addresses potential issues with cytotoxicity and offers guidance on mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 6-ECDCA?
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating the synthesis, transport, and metabolism of bile acids.[1][2][3] By activating FXR, 6-ECDCA helps to reduce the levels of cytotoxic endogenous bile acids, which is the basis for its therapeutic use in cholestatic liver diseases.[1][3]
Q2: If 6-ECDCA is protective against bile acid toxicity, why am I observing cytotoxicity in my primary cell cultures?
While 6-ECDCA is generally protective at therapeutic concentrations by reducing the accumulation of more toxic bile acids, it can exhibit cytotoxicity under certain conditions.[1][4] This has been a concern in clinical settings, where it has been linked to serious liver injury, particularly in patients with advanced liver disease.[2][5] In vitro, high concentrations or specific experimental conditions might lead to direct cellular toxicity.
Q3: What are the known mechanisms of 6-ECDCA-induced cytotoxicity?
Recent studies suggest that 6-ECDCA-induced liver injury may be linked to the impairment of autophagy, the cellular process for recycling damaged components.[1] This can lead to the release of damage-associated molecular patterns (DAMPs) like High-Mobility Group Box 1 (HMGB1), which can trigger inflammation and cell death.[1] Additionally, like other bile acids, at high concentrations, it may induce apoptosis through mitochondrial- or death receptor-mediated pathways.[3][6]
Q4: At what concentrations are cytotoxic effects of 6-ECDCA typically observed?
The cytotoxic concentrations of 6-ECDCA can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. One study on primary human hepatocytes found no impact on cell viability (measured by MTT assay) at concentrations up to 10µM after 48 hours of exposure.[6] However, clinical hepatotoxicity has been reported at standard therapeutic doses.[5] It is crucial to perform a dose-response curve for your specific primary cell model to determine the optimal non-toxic concentration range.
Troubleshooting Guide
Issue 1: High levels of cell death observed after 6-ECDCA treatment.
| Potential Cause | Troubleshooting Step |
| Concentration is too high. | Perform a dose-response experiment to determine the IC50 value for your specific primary cell type and experiment duration. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM). |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your primary cells (typically <0.1%). Run a solvent-only control. |
| Cell culture conditions. | Primary cells are sensitive. Ensure optimal media conditions, serum percentage, and plating density. Starvation or overgrown cultures can be more susceptible to stress. |
| Interaction with other media components. | Some components in the culture media may interact with 6-ECDCA. If possible, use a more defined, serum-free, or low-serum medium for the treatment period. |
Issue 2: Inconsistent results or high variability between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in primary cell lots. | Primary cells from different donors can have significant variability. Test each new lot for its response to 6-ECDCA. If possible, use cells from the same donor for a set of experiments. |
| Purity and stability of 6-ECDCA. | Ensure the purity of your 6-ECDCA compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Assay timing. | The timing of the cytotoxicity assessment is critical. Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal time point for detecting cytotoxic effects. |
Issue 3: Suspected apoptosis as the mechanism of cell death.
| Potential Cause | Troubleshooting Step | | Activation of caspase pathways. | Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the cells from 6-ECDCA-induced death. Measure the activity of key executioner caspases like caspase-3 and -7.[7] | | Mitochondrial dysfunction. | Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or by measuring the release of cytochrome c from mitochondria. | | Death receptor activation. | Investigate the expression levels of death receptors like Fas on the cell surface using flow cytometry or western blotting. |
Data Presentation
Table 1: Concentrations of 6-ECDCA Used in In Vitro Studies and Observed Effects
| Cell Type | Concentration(s) | Duration | Assay | Observed Effect |
| Primary Human Hepatocytes | 0.5 µM, 10 µM | 48 hours | MTT | No significant effect on cell viability.[6] |
| Primary Human Hepatocytes | 0.5 µM, 10 µM | 48 hours | RNAseq | Dose-dependent changes in gene expression related to bile acid and cholesterol metabolism.[6] |
| PSC-derived Organoids | Not specified | Not specified | Not specified | Encapsulation in ROS-responsive nanoparticles mitigated cytotoxicity.[8] |
Table 2: Key Signaling Molecules in 6-ECDCA Action and Cytotoxicity
| Molecule | Role | Effect of 6-ECDCA | Potential Consequence |
| FXR | Nuclear receptor, master regulator of bile acid homeostasis | Potent Agonist[3][9] | Therapeutic effect (reduced bile acid load), but over-activation may have off-target effects. |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Downregulation[6] | Reduced synthesis of endogenous bile acids. |
| BSEP (ABCB11) | Bile salt export pump | Upregulation[4][6] | Increased efflux of bile acids from hepatocytes. |
| HMGB1 | Damage-Associated Molecular Pattern (DAMP) | May increase release due to impaired autophagy[1] | Pro-inflammatory signaling and cell death. |
| Caspase-3, -8 | Key proteases in the apoptotic cascade | May be modulated; reduced in some protective contexts[4] | Execution of apoptosis. |
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Workflow for assessing and mitigating 6-ECDCA cytotoxicity.
Caption: Dual roles of 6-ECDCA: Protective and potential cytotoxic pathways.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized for quantification.
Methodology:
-
Cell Seeding: Seed primary cells (e.g., hepatocytes) in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 24-48 hours.
-
Treatment: Remove the culture medium and add fresh medium containing serial dilutions of 6-ECDCA. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Monitor for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is an indicator of cytolysis.[10]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. It is crucial to have a "maximum LDH release" control, which is achieved by lysing a set of untreated cells with a lysis buffer provided with the assay kit.
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well. Avoid disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Readout: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100).
Caspase-3/7 Activity Assay
Principle: This assay uses a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, key executioner caspases in the apoptotic pathway.[7]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. It is advisable to use an opaque-walled 96-well plate for luminescence assays to minimize crosstalk.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well, according to the manufacturer's protocol.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a plate-reading luminometer.
-
Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Results are often expressed as fold-change over the untreated control.
References
- 1. pbccompanion.com [pbccompanion.com]
- 2. hcplive.com [hcplive.com]
- 3. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic acid protects against lithocholic acid-induced exogenous cell apoptosis during cholestatic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Obeticholic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacotoxicology of clinically-relevant concentrations of obeticholic acid in an organotypic human hepatocyte system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interplay of autophagy, apoptosis, and senescence in primary biliary cholangitis [explorationpub.com]
- 8. ROS-responsive nanoparticle delivery of obeticholic acid mitigate primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Obeticholic Acid Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 6-Ethylchenodeoxycholic Acid Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Ethylchenodeoxycholic acid (6-ECDCA), a potent farnesoid X receptor (FXR) agonist, with other relevant alternatives for validating in vivo target engagement. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of 6-ECDCA's mechanism of action and its validation in a preclinical setting.
Comparative Analysis of In Vivo Efficacy of FXR Agonists
The in vivo efficacy of 6-ECDCA (also known as obeticholic acid or OCA) has been evaluated in various preclinical models, primarily focusing on its ability to modulate the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2] To provide a clear comparison, this section summarizes the performance of 6-ECDCA against other well-characterized FXR agonists, GW4064 and tropifexor, in rodent models of non-alcoholic steatohepatitis (NASH) and diet-induced obesity.
| Compound | Animal Model | Dosage | Key In Vivo Efficacy Metrics | Reference |
| 6-ECDCA (Obeticholic Acid) | STAM™ Mouse Model of NASH | 25 mg/kg | - No significant reduction in liver triglycerides. - Trend towards reduction in Nonalcoholic Fatty Liver Disease Activity Score (NAS). | [3] |
| Tropifexor | STAM™ Mouse Model of NASH | 0.1 - 1 mg/kg | - Superior to 6-ECDCA at lower doses. - Significant, dose-dependent reduction in liver fibrosis. - Significant reduction in NAS. - Significant reduction in liver triglycerides. - Reduction in serum cholesterol. | [3] |
| GW4064 | C57BL/6 Mice on High-Fat Diet | 50 mg/kg (twice weekly) | - Suppressed weight gain. - Reduced hepatic steatosis (lower triglyceride and free fatty acid levels in the liver). - Attenuated hepatic inflammation. - Markedly reduced expression of the lipid transporter CD36. | [4][5] |
Table 1: Comparison of the in vivo efficacy of 6-ECDCA, Tropifexor, and GW4064 in rodent models.
Experimental Protocols for In Vivo Target Engagement Validation
Validating that a compound engages its intended target in a living organism is a critical step in drug development. The following protocols outline three key methodologies for assessing the in vivo target engagement of 6-ECDCA and other FXR agonists.
Biomarker Analysis: Quantitative PCR (qPCR) for FXR Target Gene Expression
This protocol details the measurement of mRNA levels of FXR target genes in liver tissue, a common method to confirm FXR activation.
a. Animal Dosing and Tissue Collection:
-
Acclimate male C57BL/6 mice for at least one week.
-
Administer 6-ECDCA or an alternative FXR agonist (e.g., GW4064) via oral gavage at the desired dose and for the specified duration. Include a vehicle control group.
-
At the end of the treatment period, euthanize the mice and immediately collect liver tissue.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.
b. RNA Extraction and cDNA Synthesis:
-
Homogenize the frozen liver tissue (approximately 30-50 mg) using a bead-based homogenizer or a rotor-stator homogenizer in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
c. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., Shp, Bsep, Cyp7a1) and a housekeeping gene (e.g., Gapdh, Actb), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treated and vehicle control groups, normalized to the housekeeping gene.
Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
CETSA is a powerful technique to directly measure the physical interaction between a drug and its target protein in a cellular or tissue context. The principle is that drug binding stabilizes the target protein, leading to a higher melting temperature.[6]
a. Animal Dosing and Tissue Preparation:
-
Dose animals with 6-ECDCA or vehicle as described in the biomarker analysis protocol.
-
At the desired time point, euthanize the animals and harvest the liver.
-
Homogenize the liver tissue in a buffer containing protease and phosphatase inhibitors to create a lysate.
-
Clarify the lysate by centrifugation to remove cellular debris.
b. Thermal Shift Assay:
-
Aliquot the liver lysate into PCR tubes or a 96-well plate.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.
-
Cool the samples to room temperature and then centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
c. Protein Detection and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble FXR protein in each sample by Western blotting using an anti-FXR antibody.
-
Quantify the band intensities and plot the percentage of soluble FXR against the temperature to generate a melting curve for both the treated and vehicle control groups. A shift in the melting curve to a higher temperature in the 6-ECDCA-treated group indicates target engagement.
Positron Emission Tomography (PET) Imaging
While not detailed with a specific protocol here, PET imaging is a non-invasive technique that can visualize and quantify target engagement in vivo. This method requires a radiolabeled ligand that binds to the target of interest (FXR). Pre-administration of an unlabeled drug like 6-ECDCA would compete with the radiolabeled ligand for binding to FXR, resulting in a reduced PET signal in the target tissue (e.g., liver), thereby demonstrating target engagement.
Visualizing the Molecular Landscape
To better illustrate the concepts discussed, the following diagrams were created using the Graphviz DOT language.
Caption: FXR signaling pathway activated by 6-ECDCA.
Caption: Workflow for in vivo target engagement validation.
Caption: Logical relationship of 6-ECDCA and its effects.
References
- 1. Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Decoding the Response to 6-Ethylchenodeoxycholic Acid: A Guide to Therapeutic Biomarkers
For Immediate Release
A Comprehensive Analysis of Biomarkers for Predicting and Monitoring the Therapeutic Efficacy of 6-Ethylchenodeoxycholic Acid (Obeticholic Acid) in Chronic Liver Diseases.
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of biomarkers for assessing the therapeutic response to this compound (6-ECDCA), also known as obeticholic acid (OCA). As a potent farnesoid X receptor (FXR) agonist, OCA has shown therapeutic potential in chronic cholestatic and metabolic liver diseases, primarily Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH).[1][2][3] The identification and validation of reliable biomarkers are crucial for optimizing patient selection, monitoring treatment efficacy, and understanding the underlying mechanisms of drug response.
Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway
6-ECDCA is a synthetic derivative of the primary human bile acid, chenodeoxycholic acid, and is a highly potent and selective agonist of the FXR.[1][2] FXR is a nuclear receptor predominantly expressed in the liver and intestine, where it plays a pivotal role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic pathways.[1][3][4]
Activation of FXR by OCA initiates a cascade of transcriptional events that contribute to its therapeutic effects. In the liver, FXR activation leads to the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[3] This results in a reduction of the total bile acid pool. In the intestine, FXR activation stimulates the release of fibroblast growth factor 19 (FGF19), which also potently inhibits CYP7A1 in the liver, further contributing to the suppression of bile acid synthesis.[5] Beyond bile acid regulation, FXR activation has been shown to have anti-inflammatory and anti-fibrotic effects.
Biomarkers for Therapeutic Response in Primary Biliary Cholangitis (PBC)
In PBC, the therapeutic response to OCA has been primarily evaluated based on improvements in biochemical markers of cholestasis and liver injury. The pivotal Phase 3 POISE trial established a composite primary endpoint based on serum alkaline phosphatase (ALP) and total bilirubin (B190676) levels.[6][7][8]
| Biomarker | Baseline (Placebo Group) | Change from Baseline at 12 Months (Placebo) | Change from Baseline at 12 Months (OCA 5-10 mg) | Change from Baseline at 12 Months (OCA 10 mg) | Primary Endpoint Achievement (Placebo vs. OCA) | Reference |
| Alkaline Phosphatase (ALP) | Mean: 323 U/L | -14 U/L | -113 U/L | -130 U/L | 10% vs. 46-47% | [6] |
| Total Bilirubin | Mean: 0.6 mg/dL | +0.02 mg/dL | -0.05 mg/dL | -0.02 mg/dL | (Part of composite endpoint) | [6] |
| Gamma-Glutamyl Transferase (GGT) | Median: 254 U/L | -10 U/L | -173 U/L | -196 U/L | Not applicable | [8] |
| Alanine Aminotransferase (ALT) | Median: 52 U/L | -4 U/L | -31 U/L | -35 U/L | Not applicable | [8] |
| Aspartate Aminotransferase (AST) | Median: 50 U/L | -2 U/L | -21 U/L | -20 U/L | Not applicable | [8] |
Table 1: Summary of Biochemical Biomarker Response to Obeticholic Acid in the POISE Trial for PBC.
Biomarkers for Therapeutic Response in Nonalcoholic Steatohepatitis (NASH)
The assessment of therapeutic response in NASH is more complex, with histological improvement being the regulatory gold standard. Clinical trials such as FLINT and REGENERATE have evaluated the efficacy of OCA based on liver biopsy findings.[9][10] In addition to histological endpoints, various non-invasive biomarkers are being investigated for their potential to predict or monitor treatment response.
Histological Endpoints
| Endpoint | Placebo | OCA 10 mg | OCA 25 mg | Reference |
| Fibrosis Improvement by ≥1 Stage with No Worsening of NASH (REGENERATE) | 11.8% | 18.5% | 20.8% | [9] |
| NASH Resolution with No Worsening of Fibrosis (REGENERATE) | 3.5% | Not statistically significant | 6.5% | [8] |
| ≥2-point Improvement in NAFLD Activity Score (NAS) with No Worsening of Fibrosis (FLINT) | 21% | Not applicable | 45% (25 mg) | [10] |
Table 2: Histological Response to Obeticholic Acid in the REGENERATE and FLINT Trials for NASH.
Emerging and Investigational Biomarkers
| Biomarker | Key Findings | Potential Utility | Reference |
| Hepatic Cyp7b1/Cyp8b1 mRNA Ratio | A pre-treatment hepatic Cyp7b1/Cyp8b1 ratio ≥ 5.0 was associated with an 80% response rate to OCA in a preclinical model of NAFLD. | Predictive biomarker for patient selection. | [11][12][13] |
| Fibroblast Growth Factor 19 (FGF19) | OCA treatment stimulates the release of FGF19. Lower baseline levels of FGF19 are observed in patients with NAFLD. | Pharmacodynamic and potential response biomarker. | [5][14][15] |
| Serum Bile Acids | OCA treatment alters the composition of the bile acid pool. | Monitoring biomarker to assess target engagement and metabolic effects. | [11][16] |
| Non-invasive Fibrosis Scores (e.g., FIB-4, APRI) | OCA treatment has been shown to lead to improvements in some non-invasive fibrosis scores. | Monitoring of fibrosis progression/regression. | [17] |
| Liver Enzymes (ALT, AST) | OCA treatment leads to dose-dependent reductions in ALT and AST levels in NASH patients. | Monitoring of hepatocellular injury. | [18] |
Table 3: Investigational Biomarkers for Obeticholic Acid Response in NASH.
Experimental Protocols
Measurement of Serum Biochemical Markers (ALP, Bilirubin, ALT, AST, GGT)
These are standard clinical chemistry tests performed on automated analyzers in a central laboratory. Blood samples are collected from patients at baseline and at specified time points during the clinical trial. Serum is separated by centrifugation and analyzed according to the manufacturer's instructions for the specific analyzer and reagent kits used. Quality control is maintained through the use of internal and external quality assessment schemes.
Histological Assessment of Liver Biopsy
Liver biopsies are obtained at baseline and at the end of treatment. The tissue is fixed, processed, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and a trichrome stain to assess steatosis, inflammation, ballooning (the components of the NAFLD Activity Score - NAS), and fibrosis stage. The slides are read by at least two independent, blinded pathologists.
Gene Expression Analysis from Liver Biopsy (for Cyp7b1/Cyp8b1 ratio)
-
RNA Extraction: Total RNA is extracted from fresh or frozen liver biopsy tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
Quantitative PCR (qPCR): The expression levels of Cyp7b1, Cyp8b1, and a housekeeping gene (for normalization) are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of each target gene is calculated using the delta-delta Ct method, and the Cyp7b1/Cyp8b1 ratio is determined.
Quantification of Serum FGF19 by ELISA
The concentration of FGF19 in serum samples is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit (e.g., from R&D Systems or Abcam). The assay is performed according to the manufacturer's instructions. A typical workflow is as follows:
Conclusion
The selection of appropriate biomarkers for 6-ECDCA therapeutic response is dependent on the specific disease indication. In PBC, established biochemical markers such as ALP and bilirubin are reliable indicators of treatment efficacy. For NASH, while histological endpoints remain the standard for regulatory approval, there is a growing body of evidence supporting the use of non-invasive biomarkers, including liver enzymes and more novel markers like the hepatic Cyp7b1/Cyp8b1 ratio, to predict and monitor response to OCA. Further research and validation are needed to fully integrate these emerging biomarkers into clinical practice and drug development pipelines. This guide provides a foundational overview to aid in the design and interpretation of studies investigating the therapeutic effects of 6-ECDCA.
References
- 1. Obeticholic acid, a farnesoid X receptor agonist, improves portal hypertension by two distinct pathways in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. dovepress.com [dovepress.com]
- 4. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 7. NIDDK Central Repository - The Farnesoid X Receptor Ligand Obeticholic Acid in NASH Treatment (FLINT) [repository.niddk.nih.gov]
- 8. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 10. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial [natap.org]
- 11. Discovery biomarker to optimize obeticholic acid treatment for non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery biomarker to optimize obeticholic acid treatment for non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineered FGF19 eliminates bile acid toxicity and lipotoxicity leading to resolution of steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FGF19 and FGF21 for the Treatment of NASH—Two Sides of the Same Coin? Differential and Overlapping Effects of FGF19 and FGF21 From Mice to Human - PMC [pmc.ncbi.nlm.nih.gov]
- 16. health-holland.com [health-holland.com]
- 17. Non-invasive evaluation of response to obeticholic acid in patients with NASH: Results from the REGENERATE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gut.bmj.com [gut.bmj.com]
A Comparative Guide to FXR Activation: 6-Ethylchenodeoxycholic Acid vs. Chenodeoxycholic Acid
An objective analysis for researchers, scientists, and drug development professionals on the Farnesoid X Receptor (FXR) agonist activity of 6-Ethylchenodeoxycholic acid (6-ECDCA) and its parent compound, Chenodeoxycholic acid (CDCA).
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in these metabolic pathways makes it a significant therapeutic target for various conditions, including cholestatic liver diseases and non-alcoholic fatty liver disease (NAFLD).[1][3] Both Chenodeoxycholic acid (CDCA), a primary bile acid, and its semi-synthetic derivative, this compound (6-ECDCA or Obeticholic Acid), are known to activate FXR, but with markedly different potencies.[4][5] This guide provides a detailed comparison of their FXR activation capabilities, supported by experimental data and protocols.
Quantitative Comparison of FXR Agonist Potency
Experimental data consistently demonstrates that the addition of a 6α-ethyl group to the CDCA scaffold results in a substantial increase in FXR activation potency. 6-ECDCA is approximately 100-fold more potent than its natural counterpart, CDCA.[4][6] The half-maximal effective concentration (EC50) values, a common measure of a drug's potency, are summarized below.
| Compound | Agonist Type | EC50 Value (FXR Activation) | Reference |
| This compound (6-ECDCA) | Potent, selective synthetic agonist | 85 - 99 nM | [3][5][7] |
| Chenodeoxycholic acid (CDCA) | Natural endogenous agonist | 8.3 - 50 µM | [4][5] |
FXR Signaling Pathway
The activation of FXR by agonists like CDCA and 6-ECDCA initiates a cascade of transcriptional events. Upon binding to a ligand, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[8] This binding modulates the expression of genes crucial for maintaining bile acid homeostasis. A key function is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2] This is achieved indirectly through the induction of Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF-19), which both act to repress CYP7A1 transcription.[2][6]
Experimental Protocols: FXR Activation Luciferase Reporter Assay
A common and highly sensitive method to quantify the activation of FXR by compounds like 6-ECDCA and CDCA is the luciferase reporter assay.[9] This cell-based assay measures the ligand-dependent transactivation of a reporter gene.
Principle
Host cells (e.g., HEK293 or HepG2) are co-transfected with two plasmids: an expression vector for the human FXR protein and a reporter vector containing the firefly luciferase gene under the control of an FXR-responsive promoter.[9][10] When an FXR agonist is added, it activates FXR, leading to the expression of luciferase. The resulting luminescence is directly proportional to the level of FXR activation and can be measured with a luminometer.[9] An internal control vector, often expressing Renilla luciferase, is typically included to normalize for transfection efficiency.[8]
Materials
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Human Hepatocellular Carcinoma (HepG2) cells.[9]
-
Plasmids:
-
Reagents:
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
Transfection Reagent (e.g., Lipofectamine).
-
Test Compounds: 6-ECDCA and CDCA dissolved in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
Passive Lysis Buffer.
-
Dual-Luciferase® Reporter Assay System.
-
-
Equipment:
-
White, opaque 96-well plates.
-
CO2 incubator (37°C, 5% CO2).
-
Luminometer.
-
Methodology
-
Cell Seeding: Seed HEK293 or HepG2 cells into a white, opaque 96-well plate at a density of approximately 2 x 10^4 cells per well. Incubate overnight.[9]
-
Transfection: On the following day, co-transfect the cells in each well with the FXR expression vector, the FXRE-luciferase reporter vector, and the internal control vector using a suitable transfection reagent according to the manufacturer's protocol.[9]
-
Compound Treatment: After a 4-6 hour transfection period, replace the medium with fresh culture medium containing serial dilutions of the test compounds (6-ECDCA or CDCA) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C.[8]
-
Cell Lysis: Wash the cells once with PBS, then add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[9]
-
Luminescence Measurement:
-
Add Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[9]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLU) against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. besjournal.com [besjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Obeticholic Acid and Ursodeoxycholic Acid in the Management of Cholestatic Liver Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Obeticholic Acid (OCA) and Ursodeoxycholic Acid (UDCA), two prominent therapeutic agents in the management of cholestatic liver diseases, primarily Primary Biliary Cholangitis (PBC). The following sections detail their distinct mechanisms of action, comparative clinical efficacy supported by experimental data, and the methodologies employed in key clinical trials.
Introduction
Ursodeoxycholic acid has long been the cornerstone of therapy for PBC, improving liver biochemistry and transplant-free survival. However, a significant proportion of patients exhibit an inadequate response to UDCA, necessitating alternative or adjunctive therapies. Obeticholic acid, a potent farnesoid X receptor (FXR) agonist, has emerged as a critical second-line treatment option. This guide dissects the pharmacological and clinical profiles of these two agents to inform research and development in hepatology.
Mechanisms of Action: A Tale of Two Pathways
The therapeutic effects of UDCA and OCA are rooted in fundamentally different molecular mechanisms. UDCA exerts its effects through a variety of pathways, while OCA's action is primarily mediated by the activation of the farnesoid X receptor (FXR).[1][2][3]
Ursodeoxycholic Acid (UDCA):
UDCA is a hydrophilic bile acid that is thought to work through multiple mechanisms:
-
Cytoprotection: UDCA protects liver cells (hepatocytes and cholangiocytes) from the cytotoxic effects of more hydrophobic bile acids that accumulate in cholestatic conditions.[1][4]
-
Choleretic Effects: It stimulates bile flow and bicarbonate secretion, which helps to flush toxic bile acids from the liver.[4][5]
-
Anti-apoptotic and Immunomodulatory Effects: UDCA can inhibit apoptosis (programmed cell death) of liver cells and may modulate the immune response involved in the pathogenesis of PBC.[6][7][8]
Obeticholic Acid (OCA):
OCA is a semi-synthetic bile acid analogue and a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2][9] Activation of FXR by OCA leads to:
-
Inhibition of Bile Acid Synthesis: OCA-mediated FXR activation in the liver and intestine leads to the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This reduces the overall bile acid pool and the exposure of the liver to toxic bile acids.[2][10][11]
-
Increased Bile Acid Transport: FXR activation also increases the expression of the bile salt export pump (BSEP), which enhances the efflux of bile acids from hepatocytes.[2]
-
Anti-inflammatory and Anti-fibrotic Effects: Through FXR activation, OCA can suppress inflammatory signaling pathways and reduce the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[10][12]
It is important to note that UDCA is not an agonist of the FXR.[3][13]
Comparative Efficacy: Insights from Clinical Trials
The comparative efficacy of OCA and UDCA has been primarily evaluated in the context of PBC, particularly in patients with an inadequate response to UDCA monotherapy. The landmark Phase 3 POISE trial provides the most robust data for OCA's efficacy in this patient population.
The POISE Trial: OCA in UDCA-Inadequate Responders
The POISE trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of OCA in PBC patients with an inadequate response to or intolerance to UDCA.[14][15]
Experimental Protocol: POISE Trial
-
Study Design: 12-month, randomized, double-blind, placebo-controlled, multicenter trial.[14]
-
Participants: 216 patients with PBC who had an inadequate response to UDCA (alkaline phosphatase [ALP] ≥1.67 times the upper limit of normal [ULN] and/or total bilirubin (B190676) >ULN but <2 times ULN) or were intolerant to UDCA. The majority of participants (93%) were on a stable dose of UDCA.[14]
-
Treatment Arms:
-
Placebo in combination with UDCA (if tolerated).
-
OCA 5 mg titrated to 10 mg once daily, in combination with UDCA.
-
OCA 10 mg once daily, in combination with UDCA.[14]
-
-
Primary Endpoint: A composite of an ALP level less than 1.67 times the ULN, a total bilirubin level within the normal range, and a reduction in ALP of at least 15% from baseline at 12 months.[15]
-
Key Secondary Endpoints: Changes in liver enzymes and bilirubin levels from baseline.
Data Presentation: Key Efficacy Outcomes from the POISE Trial
| Outcome | Placebo (n=73) | OCA 5-10 mg (n=70) | OCA 10 mg (n=73) |
| Primary Endpoint Achievement | 10% | 46% (p<0.001 vs placebo) | 47% (p<0.001 vs placebo) |
| Mean Change in Alkaline Phosphatase (U/L) | -43 | -113 | -130 |
| Mean Change in Total Bilirubin (mg/dL) | +0.02 | -0.02 | -0.05 |
| Mean Change in Gamma-Glutamyltransferase (U/L) | -7 | -132 | -178 |
| Mean Change in Alanine Aminotransferase (U/L) | -6 | -31 | -41 |
| Mean Change in Aspartate Aminotransferase (U/L) | -3 | -20 | -23 |
Data adapted from the POISE trial results.[15]
Combination Therapy vs. Monotherapy: A Meta-Analysis
A meta-analysis of two randomized controlled trials involving approximately 222 PBC patients compared the efficacy of UDCA and OCA combination therapy to UDCA monotherapy.
Experimental Protocol: Meta-Analysis of Combination Therapy
-
Study Design: Systematic review and meta-analysis of randomized controlled trials (RCTs).[3][16]
-
Participants: Patients with PBC who had an inadequate response to UDCA monotherapy.[3][17]
-
Intervention: Combination therapy with UDCA and OCA.
-
Comparator: UDCA monotherapy.
-
Primary Outcomes: Reduction in serum liver enzymes and C-reactive protein.
Data Presentation: Efficacy of Combination Therapy vs. Monotherapy
| Parameter | Mean Difference (95% CI) |
| Alanine Transaminase (IU/L) | -15.63 (-21.59 to -9.68) |
| Aspartate Transaminase (IU/L) | -6.63 (-11.03 to -2.24) |
| Gamma-Glutamyl Transpeptidase (IU/L) | -131.30 (-177.52 to -85.08) |
| C-Reactive Protein (mg/L) | -1.17 (-2.19 to -0.14) |
Data from a meta-analysis of combination therapy.[3][16][17]
The meta-analysis demonstrated that combination therapy was significantly superior to monotherapy in reducing several key liver enzymes.[3][16][17]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow for a Comparative Clinical Trial
Conclusion
Obeticholic acid and ursodeoxycholic acid are effective therapies for cholestatic liver diseases, particularly PBC, but they operate through distinct mechanisms of action. UDCA provides broad cytoprotective and choleretic effects, while OCA specifically targets the FXR pathway to reduce bile acid synthesis and promote its excretion. Clinical data from the POISE trial and subsequent meta-analyses robustly support the use of OCA as an add-on therapy for patients with an inadequate response to UDCA, leading to significant improvements in liver biochemistry. The differing pharmacological profiles of these two agents suggest that their combined use offers a synergistic approach to the management of PBC, addressing the disease through multiple, complementary pathways. Future research should continue to explore the long-term clinical outcomes of combination therapy and the potential for these agents in other cholestatic and fibrotic liver diseases.
References
- 1. Table 2, Key Characteristics of Obeticholic Acid and Ursodeoxycholic Acid - Clinical Review Report: Obeticholic Acid (Ocaliva) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination therapy of obeticholic acid and ursodeoxycholic acid in patients with primary biliary cholangitis who respond incompletely to ursodeoxycholic acid: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects: Ursodeoxycholic Acid Freezes Regeneration & Induces Hibernation Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. Obeticholic acid, a farnesoid X receptor agonist, improves portal hypertension by two distinct pathways in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. Combination therapy of obeticholic acid and ursodeoxycholic acid in patients with primary biliary cholangitis who respond incompletely to ursodeoxycholic acid: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 6-ECDCA and Other Leading FXR Agonists
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestines, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its activation plays a protective role in cholestatic liver diseases, making it a key therapeutic target. This guide provides a detailed head-to-head comparison of 6-alpha-ethyl-chenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA), with other prominent FXR agonists in clinical development, namely Cilofexor and Tropifexor (B611488). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, potency, and safety profiles based on available experimental data.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR activation by an agonist initiates a cascade of transcriptional events that regulate bile acid homeostasis. The binding of an agonist to FXR leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression. A key induced target is the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This feedback loop is central to the therapeutic effect of FXR agonists.
Figure 1: Simplified FXR signaling pathway in a hepatocyte.
Quantitative Comparison of FXR Agonists
The following table summarizes the key quantitative data for 6-ECDCA (Obeticholic Acid), Cilofexor, and Tropifexor, focusing on their potency and clinical efficacy in relevant disease models.
| Parameter | 6-ECDCA (Obeticholic Acid) | Cilofexor | Tropifexor |
| Potency (EC50) | 99 nM[1][2] | 43 nM[3] | 0.2 nM[4][5] |
| Chemical Class | Semi-synthetic bile acid analog | Non-steroidal | Non-steroidal |
| Primary Indication(s) | Primary Biliary Cholangitis (PBC), Nonalcoholic Steatohepatitis (NASH) | Primary Sclerosing Cholangitis (PSC), NASH, PBC | PBC, NASH |
| Efficacy Endpoint (PBC) | POISE Trial: At 12 months, 47% of patients on 10 mg OCA and 46% on 5-10 mg OCA achieved the primary endpoint (ALP <1.67 x ULN, ≥15% ALP reduction, and normal total bilirubin) compared to 10% on placebo[6]. | Phase 2 Trial: At 12 weeks, the 100 mg dose group showed a median ALP reduction of -13.8%[7][8]. | Phase 2 Trial: At 28 days, significant dose-dependent reductions in GGT from baseline (26-72%) were observed[9]. |
| Efficacy Endpoint (NASH) | REGENERATE Trial: After 18 months, 23% of patients on 25 mg OCA showed at least a one-stage improvement in liver fibrosis without worsening of NASH, compared to 12% on placebo[10]. | Phase 2 Trial: At 24 weeks, the 100 mg dose led to a median relative decrease in MRI-PDFF of -22.7% compared to a 1.9% increase in the placebo group[11]. | FLIGHT-FXR Trial: At 12 weeks, the 200 mcg dose resulted in significant decreases in ALT, hepatic fat fraction, and GGT compared to placebo[12]. |
| Common Adverse Events | Pruritus (dose-dependent), headache, fatigue, changes in lipid profile[6][10] | Pruritus (dose-dependent), headache, nausea[7][11] | Pruritus (dose-dependent), changes in lipid profile[9] |
Experimental Protocols
Detailed, step-by-step experimental protocols for clinical trials are extensive and proprietary. However, the general methodologies employed in the key clinical trials cited are outlined below.
General Clinical Trial Design for FXR Agonists in PBC and NASH
The clinical evaluation of FXR agonists typically follows a randomized, double-blind, placebo-controlled design.
1. Patient Population:
-
Inclusion Criteria: Patients are diagnosed with the target liver disease (e.g., PBC, NASH) based on established clinical and histological criteria. For PBC, this often includes elevated serum alkaline phosphatase (ALP) levels. For NASH, diagnosis is typically confirmed by liver biopsy showing steatosis, inflammation, and ballooning.
-
Exclusion Criteria: Patients with decompensated liver disease, other confounding liver conditions, or specific comorbidities that could interfere with the study drug's assessment are typically excluded.
2. Randomization and Blinding:
-
Eligible patients are randomly assigned to receive the investigational FXR agonist at one or more dose levels or a matching placebo.
-
Both the investigators and the patients are blinded to the treatment assignment to prevent bias.
3. Treatment and Follow-up:
-
The study drug is administered orally, typically once daily, for a predefined period (e.g., 12, 24, or 72 weeks).
-
Patients are monitored at regular intervals for safety, tolerability, and efficacy.
4. Efficacy Assessments:
-
Biochemical Markers: Serial blood samples are collected to measure key liver enzymes and markers of cholestasis, including ALP, gamma-glutamyl transferase (GGT), alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin (B190676).
-
Histological Improvement (for NASH): Liver biopsies are often performed at baseline and at the end of treatment to assess changes in the NAFLD Activity Score (NAS) and fibrosis stage.
-
Non-invasive Imaging (for NASH): Techniques like Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) are used to quantify changes in hepatic fat content.
5. Safety Assessments:
-
Adverse events are recorded at each visit. Special attention is given to known side effects of FXR agonists, such as pruritus and changes in lipid profiles (LDL and HDL cholesterol).
-
Vital signs, physical examinations, and laboratory safety tests are conducted throughout the study.
6. Statistical Analysis:
-
The primary efficacy endpoint is compared between the treatment and placebo groups using appropriate statistical methods. For instance, the proportion of patients achieving a predefined level of ALP reduction in PBC trials, or the proportion of patients with fibrosis improvement without worsening of NASH in NASH trials.
The following diagram illustrates a typical workflow for a clinical trial of an FXR agonist.
Figure 2: A generalized workflow for a clinical trial of an FXR agonist.
Concluding Remarks
The development of FXR agonists represents a significant advancement in the therapeutic landscape for chronic liver diseases. 6-ECDCA (Obeticholic Acid), as the first-in-class approved agent, has paved the way for a new generation of agonists with potentially improved efficacy and safety profiles. Tropifexor demonstrates remarkably high potency in preclinical assays, while Cilofexor shows promise in reducing liver biochemistry markers. The primary challenge across all FXR agonists remains the management of side effects, particularly pruritus. Future research will likely focus on optimizing the therapeutic window of these agents and exploring combination therapies to enhance efficacy while minimizing adverse events. The data presented in this guide provides a foundation for the continued evaluation and development of FXR-targeted therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. Obeticholic Acid | 6-ECDCA | INT-747 | FXR Agonist | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Obeticholic acid reduces ALP and bilirubin in primary biliary cirrhosis [healio.com]
- 7. Cilofexor passes phase 2 for primary biliary cholangitis | MDedge [mdedge.com]
- 8. community.the-hospitalist.org [community.the-hospitalist.org]
- 9. Farnesoid X receptor agonist tropifexor attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. High doses of FXR agonist tropifexor reduce hepatic fat, serum ALT in patients with NASH | MDedge [mdedge.com]
Synergistic Potential of 6-Ethylchenodeoxycholic Acid with Anti-Inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential synergistic effects of 6-Ethylchenodeoxycholic acid (6-ECDCA), a potent farnesoid X receptor (FXR) agonist, with conventional anti-inflammatory drugs. While direct quantitative data on the synergistic anti-inflammatory efficacy of 6-ECDCA in combination with other anti-inflammatory agents is limited in publicly available literature, this document synthesizes existing preclinical evidence to explore the mechanistic basis for such synergies and presents relevant experimental data where available.
Introduction to this compound (6-ECDCA)
This compound, also known as obeticholic acid, is a semi-synthetic bile acid analogue that potently and selectively activates the farnesoid X receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Emerging evidence has highlighted the significant anti-inflammatory and immunomodulatory functions of FXR activation, making 6-ECDCA a promising therapeutic agent for various inflammatory and metabolic diseases.[1][2][4]
Activation of FXR by 6-ECDCA has been shown to downregulate pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB), a key transcription factor that governs the inflammatory response.[1]
Synergistic Effects with Corticosteroids
Preclinical evidence suggests a synergistic anti-inflammatory relationship between FXR and the glucocorticoid receptor (GR).[5] This synergy is based on the interplay between their respective signaling pathways, leading to enhanced suppression of inflammatory responses.
Mechanistic Basis for Synergy
The synergistic anti-inflammatory effects of FXR agonists and glucocorticoids are thought to be mediated through multiple mechanisms:
-
Reciprocal Receptor Regulation: An FXR-response element has been identified in the murine glucocorticoid receptor promoter, suggesting that FXR activity may influence GR expression and function.[5] Conversely, FXR knockout mice exhibit a reduced response to glucocorticoid therapy.[5]
-
Converging Anti-Inflammatory Pathways: Both FXR and GR can inhibit the activity of NF-κB, a central regulator of inflammation.[6][7][8][9] Their combined activation could lead to a more profound and sustained suppression of NF-κB and its downstream inflammatory targets. Dexamethasone (B1670325), a synthetic glucocorticoid, has been shown to suppress NF-κB activation.[7][8][10]
Comparative Data
| Treatment Group | Key Anti-Inflammatory Mechanism(s) | Expected Efficacy on Inflammatory Markers (e.g., TNF-α, IL-6, NF-κB) |
| 6-ECDCA (Obeticholic Acid) | FXR activation, leading to inhibition of NF-κB and downregulation of pro-inflammatory cytokines.[1] | Moderate reduction. |
| Dexamethasone | Glucocorticoid receptor activation, leading to inhibition of NF-κB and other inflammatory pathways.[7][8][10] | Significant reduction. |
| 6-ECDCA + Dexamethasone | Synergistic activation of FXR and GR pathways, leading to enhanced inhibition of NF-κB and a broader suppression of inflammatory signaling.[5] | Potentially greater and more sustained reduction than either agent alone. |
Interaction with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The interaction between 6-ECDCA and NSAIDs is multifaceted. While a direct synergistic anti-inflammatory effect is not well-documented, a significant body of evidence points towards the protective role of FXR activation against NSAID-induced gastrointestinal (GI) injury.
Protective Effects Against NSAID-Induced GI Injury
NSAIDs are known to cause damage to the gastric and intestinal mucosa. Activation of FXR has been shown to be essential in protecting the gastrointestinal tract against injury caused by aspirin (B1665792) (ASA) and other NSAIDs.[11] Pre-treatment with FXR agonists has been demonstrated to attenuate gastric and intestinal damage in animal models.[11]
Potential for Antagonistic Interaction
Interestingly, some studies suggest that certain NSAIDs, such as indomethacin (B1671933) and ibuprofen, may act as FXR antagonists.[12] This could potentially counteract the beneficial anti-inflammatory effects of 6-ECDCA if co-administered. This highlights the need for careful consideration and further research when combining 6-ECDCA with specific NSAIDs.
Comparative Overview of Interactions with NSAIDs
| Interaction Type | Description | Supporting Evidence |
| Gastrointestinal Protection | Activation of FXR by agonists like 6-ECDCA protects the gastric and intestinal mucosa from NSAID-induced damage. | Preclinical studies demonstrate that FXR activation attenuates NSAID-induced lesions in the GI tract.[11] |
| Potential Antagonism | Some NSAIDs (e.g., indomethacin, ibuprofen) have been shown to exhibit FXR antagonistic activity. | In vitro assays have demonstrated that these NSAIDs can inhibit FXR transcriptional activity.[12] |
Experimental Protocols
Detailed experimental protocols for a combination study of 6-ECDCA and an anti-inflammatory drug are not available in the reviewed literature. However, a general methodology for an in vivo model to assess such synergy can be outlined based on established models of inflammation.
Representative In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is widely used to study intestinal inflammation and evaluate the efficacy of anti-inflammatory agents.
Objective: To evaluate the synergistic anti-inflammatory effects of 6-ECDCA and Dexamethasone in a mouse model of DSS-induced colitis.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Experimental Groups (n=8-10 per group):
-
Control: Vehicle (e.g., 0.5% carboxymethylcellulose) orally.
-
DSS Control: DSS in drinking water + Vehicle orally.
-
6-ECDCA: DSS in drinking water + 6-ECDCA (e.g., 10 mg/kg) orally.
-
Dexamethasone: DSS in drinking water + Dexamethasone (e.g., 1 mg/kg) intraperitoneally.
-
Combination: DSS in drinking water + 6-ECDCA orally + Dexamethasone intraperitoneally.
Procedure:
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 7 days.
-
Drug Administration: Administer vehicles, 6-ECDCA, and/or Dexamethasone daily from day 0 to day 7.
-
Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (Day 8):
-
Measure colon length.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Homogenize a section of the colon to measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
Perform immunohistochemistry or Western blot for markers of inflammation such as NF-κB.
-
Outcome Measures:
-
Primary: Reduction in DAI, preservation of colon length, and improvement in histological scores in the combination group compared to single-agent groups.
-
Secondary: Synergistic reduction in the expression of pro-inflammatory cytokines and inflammatory markers in the combination group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Anti-inflammatory signaling pathway of 6-ECDCA via FXR activation.
Caption: Proposed synergistic action of 6-ECDCA and Dexamethasone on NF-κB.
References
- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of farnesoid X receptor in inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesoid-X receptor as a therapeutic target for inflammatory bowel disease and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glucocorticoid mometasone furoate is a novel FXR ligand that decreases inflammatory but not metabolic gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone suppresses expression of Nuclear Factor-kappaB in the cells of tracheobronchial lavage fluid in premature neonates with respiratory distress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the farnesoid-X receptor protects against gastrointestinal injury caused by non-steroidal anti-inflammatory drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FXR antagonism of NSAIDs contributes to drug-induced liver injury identified by systems pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
The Enhanced Therapeutic Potential of Obeticholic Acid in Combination Therapies: An Additive or Synergistic Boon for Liver Disease?
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of obeticholic acid (OCA) with other pharmacological agents is paramount in the quest for more effective treatments for chronic liver diseases such as Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH). This guide provides a comparative analysis of the additive and synergistic effects of OCA in combination with fibrates, statins, and GLP-1 receptor agonists, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
Obeticholic acid, a potent farnesoid X receptor (FXR) agonist, has demonstrated significant efficacy in improving liver biochemistry and histology in patients with cholestatic and metabolic liver diseases. However, the exploration of combination therapies aims to amplify these benefits, mitigate potential side effects, and address the multifaceted nature of these complex conditions. This guide delves into the current evidence to discern whether the observed enhanced effects are merely additive or truly synergistic.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from clinical studies investigating OCA in combination with fibrates, statins, and GLP-1 receptor agonists.
Table 1: Obeticholic Acid and Fibrates in Primary Biliary Cholangitis (PBC)
| Outcome Measure | OCA Monotherapy (or with UDCA) | Fibrate Monotherapy (or with UDCA) | OCA + Fibrate Combination (with UDCA) | Reference |
| Alkaline Phosphatase (ALP) Reduction | Significant reduction from baseline | Significant reduction from baseline; potentially greater than OCA | Further significant reduction compared to dual therapy.[1] In one study, triple therapy was associated with a 22% greater ALP reduction per year compared to dual therapy.[1] | [1] |
| Gamma-Glutamyl Transferase (GGT) Reduction | Reduction from baseline | Significant reduction from baseline | Significant decrease from dual therapy.[1] | [1] |
| Alanine Aminotransferase (ALT) Reduction | Reduction from baseline | Reduction from baseline | Significant decrease from dual therapy.[1] | [1] |
| Aspartate Aminotransferase (AST) Reduction | Reduction from baseline | Reduction from baseline | Significant decrease from dual therapy.[1] | [1] |
| Total Bilirubin | Stable or slight reduction | Stable or slight reduction | Significant decrease from dual therapy.[1] | [1] |
| Pruritus | Can be induced or worsened | May improve pruritus | Improved pruritus in patients who received OCA prior to fibrates.[1] | [1] |
Table 2: Obeticholic Acid and Statins in Nonalcoholic Steatohepatitis (NASH)
| Outcome Measure | OCA Monotherapy | Atorvastatin (B1662188) Monotherapy | OCA + Atorvastatin Combination | Reference |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Increase from baseline | Decrease from baseline | OCA-induced increases in LDL-C were mitigated and decreased below baseline levels.[2][3][4] | [2][3][4] |
| High-Density Lipoprotein Cholesterol (HDL-C) | Decrease from baseline | Variable effects | Effects on HDL-C in combination not extensively detailed in the provided results. | |
| Triglycerides | Decrease from baseline | Decrease from baseline | Further investigation needed to delineate the combined effect. | |
| Liver Histology (Fibrosis) | Improvement in fibrosis | Not the primary endpoint | The combination's effect on histology is a key area for further research. |
Table 3: Obeticholic Acid and GLP-1 Receptor Agonists in Nonalcoholic Steatohepatitis (NASH) - Projected and Investigational Endpoints
| Outcome Measure | OCA Monotherapy | GLP-1 Agonist Monotherapy | OCA + GLP-1 Agonist Combination (Hypothesized) | Reference |
| NASH Resolution | Potential for resolution | Demonstrated resolution of NASH without worsening of fibrosis.[5][6] | Potentially additive or synergistic effects on NASH resolution. | [5][6] |
| Liver Fibrosis Improvement | Demonstrated improvement in fibrosis.[7][8] | Limited evidence for significant fibrosis improvement as monotherapy.[5] | Potential for a multi-faceted approach to fibrosis reduction. | [5][7][8] |
| Glycemic Control (HbA1c) | Modest improvements | Significant improvements in glycemic control.[6] | Expected significant improvement in glycemic control. | [6] |
| Body Weight | Minimal effect | Significant weight loss.[5] | Expected significant weight loss. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of the experimental protocols for key studies cited in this guide.
Protocol 1: Multicenter, Uncontrolled Retrospective Cohort Study of OCA and Fibrates in PBC
-
Objective: To assess the additive beneficial effects of OCA and fibrates in combination with ursodeoxycholic acid (UDCA) in patients with difficult-to-treat PBC.[1]
-
Study Population: Patients with PBC treated for at least 3 months with UDCA, OCA, and a fibrate (bezafibrate or fenofibrate) due to failure of either second-line therapy.[1]
-
Intervention: Patients were divided into two groups based on the therapeutic sequence: Group OCA-Fibrate (OCA as second-line, fibrate as third-line) and Group Fibrate-OCA (fibrate as second-line, OCA as third-line).[1]
-
Data Collection: Changes in biochemical liver tests (ALP, GGT, ALT, AST, total bilirubin) and pruritus were analyzed.[1]
-
Statistical Analysis: A generalized linear mixed-effect model was used to analyze the changes in biochemical parameters and symptoms over time, comparing dual therapy to triple therapy.[1]
Protocol 2: The CONTROL Study - A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of OCA and Atorvastatin in NASH
-
Objective: To evaluate the effect of atorvastatin on lipoprotein metabolism in patients with NASH treated with OCA.[2][3][4]
-
Study Design: A 16-week, randomized, double-blind, placebo-controlled trial.[2][3][4]
-
Study Population: 84 patients with biopsy-confirmed NASH without hepatic decompensation.[2][3][4]
-
Intervention: Patients were randomized to receive placebo, or OCA at 5 mg, 10 mg, or 25 mg once daily. Atorvastatin (10 mg daily) was initiated at Week 4, with potential for titration.[2][3][4]
-
Primary Outcome: The primary outcome was the change in LDL-C from baseline.[2][3][4]
-
Data Collection: Plasma was collected to analyze lipoprotein parameters at baseline and subsequent time points.[2][3][4]
Protocol 3: The BEZURSO Trial - A Double-Blind, Placebo-Controlled Trial of Bezafibrate (B1666932) in PBC
-
Objective: To evaluate the efficacy of bezafibrate as an add-on therapy to UDCA in patients with PBC and an incomplete response.[9]
-
Study Design: A 24-month, double-blind, placebo-controlled trial.[9]
-
Study Population: 100 patients with PBC and an incomplete response to UDCA.[9]
-
Intervention: Patients were randomized to receive either 400 mg of bezafibrate daily or a placebo, in addition to their ongoing UDCA therapy.[9]
-
Primary Outcome: The primary endpoint was a complete biochemical response, defined as normal levels of total bilirubin, ALP, liver transaminases, albumin, and prothrombin index.[9]
Signaling Pathways and Mechanisms of Interaction
The potential for additive or synergistic effects of OCA combinations stems from the distinct yet interconnected signaling pathways these drugs modulate.
Obeticholic Acid (FXR Agonist) Pathway
OCA is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR activation plays a central role in regulating bile acid, lipid, and glucose metabolism.
Caption: Obeticholic acid activates FXR, leading to decreased bile acid synthesis.
OCA and Fibrates: A Dual Approach to Nuclear Receptor Activation
Fibrates are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), another nuclear receptor that governs fatty acid metabolism. The combination of OCA and fibrates targets two distinct but complementary nuclear receptors. There is evidence of crosstalk between the FXR and PPARα signaling pathways, with FXR activation potentially inducing PPARα expression.[10][11] This dual activation can lead to a more comprehensive regulation of lipid metabolism and inflammatory responses.
Caption: Crosstalk between FXR and PPARα pathways.
OCA and Statins: Managing Lipoprotein Profiles
Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. While OCA has shown benefits in liver histology, it can also lead to an increase in LDL cholesterol. The co-administration of a statin can effectively manage this side effect.[2][3][4] Furthermore, some statins have been shown to activate FXR, suggesting a potential for more direct interaction.
Caption: Statins mitigate OCA-induced increases in LDL cholesterol.
OCA and GLP-1 Agonists: A Multi-pronged Attack on NASH
GLP-1 receptor agonists, primarily used for type 2 diabetes, have shown promise in resolving NASH by improving glycemic control, promoting weight loss, and potentially exerting direct anti-inflammatory effects on the liver. The combination with OCA, which primarily targets fibrosis, presents a compelling strategy to address multiple facets of NASH pathogenesis. There is also evidence of crosstalk between FXR and GLP-1 signaling, with FXR activation potentially influencing GLP-1 secretion.[12][13][14]
Caption: Complementary mechanisms of OCA and GLP-1 agonists in NASH.
Additive vs. Synergistic Effects: The Current Verdict
While the existing clinical data robustly supports the superior efficacy of OCA combination therapies over monotherapies, a definitive quantitative distinction between additive and synergistic effects remains an area of active investigation. The term "additive" is often used in the literature to describe the observed benefits, suggesting that the combined effect is equal to the sum of the individual effects.[1]
However, the identified crosstalk between the signaling pathways provides a strong mechanistic rationale for potential synergy. For a definitive classification, future studies employing methodologies such as isobolographic analysis or the calculation of a Combination Index (CI) as described by the Chou-Talalay method are necessary. A CI value of less than 1 would formally indicate synergy, a value equal to 1 would indicate an additive effect, and a value greater than 1 would suggest antagonism.
Conclusion
The combination of obeticholic acid with fibrates, statins, and GLP-1 receptor agonists holds significant promise for advancing the treatment of PBC and NASH. The available evidence clearly demonstrates that these combinations offer enhanced therapeutic benefits compared to monotherapy. While the effects are often described as additive, the intricate interplay between the underlying signaling pathways suggests the potential for synergistic interactions. Further research with rigorous quantitative analysis of drug interactions is warranted to fully elucidate the nature of these combined effects and to optimize therapeutic strategies for patients with chronic liver disease.
References
- 1. Combination of fibrates with obeticholic acid is able to normalise biochemical liver tests in patients with difficult-to-treat primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. researchgate.net [researchgate.net]
- 4. CONTROL: A randomized phase 2 study of obeticholic acid and atorvastatin on lipoproteins in nonalcoholic steatohepatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-of-the-Art Overview of the Pharmacological Treatment of Non-Alcoholic Steatohepatitis [e-enm.org]
- 6. globalrph.com [globalrph.com]
- 7. Recent updates on pharmacologic therapy in non-alcoholic fatty liver disease [e-cmh.org]
- 8. Recent updates on pharmacologic therapy in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibrates and Fibrate-induced Liver Injury in Primary Biliary Cholangitis [xiahepublishing.com]
- 10. researchgate.net [researchgate.net]
- 11. A new perspective on NAFLD: Focusing on the crosstalk between peroxisome proliferator-activated receptor alpha (PPARα) and farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
Efficacy of Obeticholic Acid in Preclinical Models of Nonalcoholic Steatohepatitis (NASH)
Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has been extensively evaluated for the treatment of nonalcoholic steatohepatitis (NASH), a progressive form of non-alcoholic fatty liver disease (NAFLD).[1][2][3] Preclinical studies in various animal models have been instrumental in elucidating its therapeutic potential and mechanisms of action, demonstrating improvements in steatosis, inflammation, and fibrosis.[4][5] This guide provides a comparative overview of OCA's efficacy across different NASH animal models, supported by experimental data and detailed protocols.
Mechanism of Action
Obeticholic acid is a synthetic derivative of the primary human bile acid, chenodeoxycholic acid, engineered to be approximately 100 times more potent as an FXR agonist.[2] FXR is a nuclear receptor highly expressed in the liver and intestine, where it plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3][4]
OCA's therapeutic effects in NASH are mediated through several FXR-dependent pathways:
-
Regulation of Bile Acid Synthesis: Activation of FXR in the liver and intestine leads to the induction of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This reduces the overall concentration of bile acids in the liver, mitigating their potential cytotoxicity.[6][7]
-
Anti-inflammatory Effects: OCA has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that drives hepatic inflammation and fibrosis.[4][8][9][10] This inhibition reduces the maturation and secretion of pro-inflammatory cytokines like IL-1β.[4] Furthermore, FXR activation can suppress the pro-inflammatory nuclear factor-κB (NF-κB) signaling pathway.[2][3]
-
Reduction of Hepatic Steatosis: FXR activation modulates lipid metabolism by downregulating sterol regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase (FASN), key regulators of de novo lipogenesis, thereby reducing fat accumulation in the liver.[7]
-
Antifibrotic Activity: By reducing hepatic inflammation and hepatocyte injury, OCA indirectly mitigates the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[2]
Comparative Efficacy in Rodent Models
The efficacy of Obeticholic Acid has been demonstrated in a variety of diet-induced, genetically modified, and combination models of NASH. Each model recapitulates different aspects of human NASH pathology.
Diet-Induced Models
Diet-induced models are widely used as they mimic the metabolic factors contributing to human NASH.[11]
-
Methionine- and Choline-Deficient (MCD) Diet: This model rapidly induces severe steatohepatitis and fibrosis.[11] In C57BL/6 mice fed an MCD diet for 6 weeks, subsequent treatment with OCA (0.4 mg daily for 24 days) significantly downregulated the expression of NLRP3 and IL-1β, key components of the inflammasome.[4] This intervention improved hepatic steatosis and inflammation, although short-term treatment did not significantly attenuate established liver fibrosis in this model.[4]
-
High-Fat Diet (HFD) and Western Diet (WD) Models: These models, often supplemented with fructose (B13574) and cholesterol, induce features of metabolic syndrome along with NASH.[11][12] In a HFD-induced NASH model in C57BL/6J mice, OCA administration, particularly in combination with simvastatin (B1681759), reduced liver inflammation and steatosis scores.[7] In diet-induced obese (DIO-NASH) C57BL/6J mice fed a diet high in trans-fat, fructose, and cholesterol for 30 weeks, OCA treatment (30 mg/kg, PO, daily for 8 weeks) reduced histopathological scores of hepatic steatosis and inflammation.[5]
Genetic Models
Genetic models, such as those with leptin signaling deficiencies, present a more severe metabolic phenotype.
-
Leptin-Deficient (Lep ob/ob) Mice: These mice are obese and diabetic. When fed a high trans-fat, fructose, and cholesterol diet (AMLN diet) for two months to induce NASH, subsequent treatment with OCA for 4 weeks led to a 17% reduction in both liver weight and liver lipid content.[1] In a separate study using Lep ob/ob mice fed a high-fat, high-fructose, high-cholesterol diet for 21 weeks, OCA (30 mg/kg, PO, daily for 8 weeks) also effectively reduced scores of steatosis and inflammation.[5]
Combination Models
Combining dietary and chemical inducers can accelerate and exacerbate NASH pathology, particularly fibrosis.[12]
-
High-Fat Diet plus Carbon Tetrachloride (HFD + CCl4): This model is used to induce more aggressive fibrosis.[12][13] In mice with NASH induced by a high-fat diet combined with CCl4 injections, OCA treatment was shown to inhibit NLRP3 inflammasome activation in macrophages, contributing to the amelioration of NASH.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of Obeticholic Acid on key NASH parameters across different preclinical models.
Table 1: Efficacy of Obeticholic Acid on Liver Histology and Weight
| Animal Model | NASH Induction Method | OCA Dosage & Duration | Change in Steatosis | Change in Inflammation | Change in Fibrosis | Change in Liver Weight | Reference |
| C57BL/6 Mice | Methionine-Choline Deficient (MCD) Diet (6 weeks) | 0.4 mg/day (24 days) | Improved | Improved | No significant change | Not Reported | [4] |
| Lep ob/ob Mice | AMLN Diet (High trans-fat, fructose, cholesterol) (2 months) | Not specified (4 weeks) | Reduced liver lipid (-22% with combo) | Improved | Improved | -17% | [1] |
| DIO-NASH (C57BL/6J) | High trans-fat, fructose, cholesterol Diet (30 weeks) | 30 mg/kg/day (8 weeks) | Reduced score | Reduced score | No significant change | Reduced | [5] |
| ob/ob-NASH (Lep ob/ob) | High trans-fat, fructose, cholesterol Diet (21 weeks) | 30 mg/kg/day (8 weeks) | Reduced score | Reduced score | No significant change | Reduced | [5] |
| C57BL/6J Mice | High-Fat Diet (HFD) (16 weeks) | Not specified (16 weeks) | Reduced score | Reduced score | Not Reported | Reduced Lw/Bw ratio | [7] |
Table 2: Efficacy of Obeticholic Acid on Biochemical Markers
| Animal Model | NASH Induction Method | OCA Dosage & Duration | Change in Serum ALT | Change in Serum AST | Reference |
| Lep ob/ob Mice | AMLN Diet (2 months) | Not specified (4 weeks) | No effect (monotherapy) | No effect (monotherapy) | [1] |
| C57BL/6J Mice | High-Fat Diet (HFD) (16 weeks) | Not specified (16 weeks) | Decreased | Decreased | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Diet-Induced NASH Model (MCD)
-
Animals: 6-8 week-old male C57BL/6 mice.[4]
-
Induction: Mice are fed a methionine- and choline-deficient (MCD) diet or a standard chow diet for 6 weeks to induce NASH with fibrosis.[4] During this period, mice on the MCD diet typically experience weight loss.[11]
-
Treatment: Following induction, mice are administered OCA (e.g., 0.4 mg once daily) or a vehicle control for a specified period (e.g., 24 days).[4]
-
Endpoint Analysis: At the end of the treatment period, blood and liver tissues are collected. Serum is analyzed for liver injury markers like ALT and AST. Liver tissue is processed for histological analysis (H&E for steatosis and inflammation, Sirius Red or Masson's trichrome for fibrosis) and molecular analysis (e.g., real-time PCR, Western blot) to quantify the expression of genes and proteins related to inflammation (NLRP3, IL-1β) and fibrosis.[4][11]
Diet-Induced Obese NASH Model (DIO-NASH)
-
Animals: Male wild-type C57BL/6J mice or Lep ob/ob mice.[5]
-
Induction: Mice are fed a diet high in trans-fat (40%), fructose (20%), and cholesterol (2%) for an extended period (e.g., 21-30 weeks) to induce NASH with confirmed steatosis and fibrosis.[5] A pre-treatment liver biopsy is often performed to stratify animals based on disease severity.[5]
-
Treatment: Mice are kept on the diet and treated with vehicle, OCA (e.g., 30 mg/kg, PO, daily), or other comparators for the study duration (e.g., 8 weeks).[5]
-
Endpoint Analysis: Changes in body weight are monitored. At termination, liver tissue is collected for histological scoring of steatosis, inflammation, ballooning (NAFLD Activity Score - NAS), and fibrosis stage.[5] Quantitative histology for liver fat, galectin-3, and collagen 1a1 may also be performed.[5]
Conclusion
Preclinical animal models are indispensable for evaluating the efficacy of therapeutic agents for NASH. Obeticholic acid has consistently demonstrated beneficial effects on hepatic steatosis and inflammation across a range of models, including diet-induced and genetic variants.[1][4][5] These effects are primarily driven by its potent activation of the FXR receptor, leading to the inhibition of inflammatory pathways like the NLRP3 inflammasome and modulation of lipid metabolism.[2][4] While the impact on established fibrosis can be more variable depending on the model and treatment duration, the collective data from these studies strongly supported the clinical development of OCA for the treatment of NASH with liver fibrosis.[5][14][15] Researchers should carefully select the animal model that best recapitulates the specific aspects of human NASH relevant to their research question.
References
- 1. Superior reductions in hepatic steatosis and fibrosis with co-administration of a glucagon-like peptide-1 receptor agonist and obeticholic acid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 7. Co-administration of obeticholic acid and simvastatin protects against high-fat diet-induced non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obeticholic acid treatment ameliorates the cardiac dysfunction in NASH mice | PLOS One [journals.plos.org]
- 9. Obeticholic acid treatment ameliorates the cardiac dysfunction in NASH mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new mechanism of obeticholic acid on NASH treatment by inhibiting NLRP3 inflammasome activation in macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Obeticholic acid improves liver fibrosis and other histological features of nonalcoholic steatohepatitis (NASH) - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
- 15. medicalxpress.com [medicalxpress.com]
A Comparative Analysis of 6-Ethylchenodeoxycholic Acid's Potency: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo potency of 6-Ethylchenodeoxycholic acid (6-ECDCA), a potent synthetic Farnesoid X Receptor (FXR) agonist, with other relevant FXR modulators. The data presented is supported by experimental findings to aid in research and development decisions.
I. Quantitative Potency Comparison
The following tables summarize the in vitro and in vivo potencies of 6-ECDCA (also known as obeticholic acid, OCA) and comparator FXR agonists, chenodeoxycholic acid (CDCA) and GW4064.
Table 1: In Vitro Potency of FXR Agonists
| Compound | Assay Type | Cell Line | Potency (EC₅₀) | Reference |
| This compound (6-ECDCA/OCA) | FXR Activation | Not Specified | 99 nM | [1] |
| This compound (6-ECDCA/OCA) | FXR Activation | Sandwich-Cultured Human Hepatocytes | ~99 nM | [1] |
| Chenodeoxycholic acid (CDCA) | FXR Activation | Sandwich-Cultured Human Hepatocytes | 8.3 µM (8300 nM) | [1] |
| GW4064 | FXR Activation | Isolated Receptor Activity | 15 nM | [2] |
| GW4064 | FXR Activation | Cells transfected with human FXR | 90 nM | [2] |
Table 2: In Vivo Potency of FXR Agonists
| Compound | Animal Model | Endpoint | Effective Dose | Reference |
| This compound (6-ECDCA/OCA) | Estrogen-induced cholestasis in rats | Reversion of bile flow impairment | Not specified, but effective | [3] |
| This compound (6-ECDCA/OCA) | Parenterally fed neonatal pigs | Reduction of cholestasis markers | 5 and 15 mg/kg | |
| Chenodeoxycholic acid (CDCA) | Gallstone patients | Bile desaturation | 10-15 mg/kg | [4] |
| GW4064 | α-naphthylisothiocyanate-induced cholestasis in rats | Reduction in serum markers of liver damage | Not specified, but effective | [2] |
| GW4064 | Bile duct ligation in rats | Reduction in serum markers of liver damage | Not specified, but effective | [2] |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below.
A. In Vitro FXR Activation Assay: Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate the Farnesoid X Receptor (FXR) in a cellular context.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Transfection: Cells are seeded in 96-well plates. After 24 hours, they are co-transfected with two plasmids:
-
An FXR expression vector (e.g., pCMV-hFXR) that drives the expression of human FXR.
-
An FXRE-luciferase reporter vector (e.g., pGL4.1-FXRE-luc) containing a luciferase gene under the control of an FXR response element (FXRE).
-
A constitutively active Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
-
Transfection is typically performed using a lipid-based transfection reagent like Lipofectamine.
2. Compound Treatment:
-
Following transfection (typically 4-6 hours), the medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., 6-ECDCA, CDCA, GW4064) or a vehicle control (e.g., DMSO).
3. Luciferase Assay:
-
After a 24-hour incubation period with the compounds, the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The luminescence, which is proportional to the luciferase activity, is measured using a luminometer.
-
If a Renilla luciferase plasmid was used for normalization, its activity is also measured.
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
The fold activation is calculated relative to the vehicle control.
-
The data is plotted as a dose-response curve, and the half-maximal effective concentration (EC₅₀) is determined.[5]
B. In Vivo Cholestasis Model: Bile Duct Ligation (BDL) in Rats
This surgical model induces obstructive cholestasis, allowing for the evaluation of the hepatoprotective effects of FXR agonists.
1. Animals:
-
Male Wistar or Sprague-Dawley rats are commonly used.
2. Surgical Procedure:
-
The animals are anesthetized.
-
A midline laparotomy is performed to expose the common bile duct.
-
The common bile duct is ligated in two places with surgical silk and transected between the ligatures.
-
In sham-operated control animals, the bile duct is exposed but not ligated.
-
The abdominal incision is closed in layers.
3. Compound Administration:
-
Following surgery, the animals are randomly assigned to treatment groups.
-
The test compounds (e.g., 6-ECDCA, GW4064) or a vehicle are administered, typically once daily, via an appropriate route (e.g., oral gavage, intraperitoneal injection).
4. Assessment of Cholestasis and Liver Injury:
-
After a set period of treatment (e.g., 7 days), the animals are euthanized.
-
Blood samples are collected to measure serum markers of liver injury, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Liver tissue is collected for histological analysis to assess for necrosis, inflammation, and bile duct proliferation.
-
Gene expression analysis of FXR target genes in the liver can also be performed.
5. Data Analysis:
-
Serum biochemical parameters and histological scores are compared between the treatment groups and the BDL control group to determine the efficacy of the compound in ameliorating cholestatic liver injury.[6][7]
III. Visualizing the Mechanism of Action and Experimental Workflow
A. FXR Signaling Pathway
6-ECDCA exerts its effects by activating the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis.
Caption: FXR signaling pathway activated by 6-ECDCA.
B. Experimental Workflow: From In Vitro Potency to In Vivo Efficacy
The following diagram illustrates the logical progression from determining the in vitro potency of a compound to evaluating its efficacy in an in vivo model.
Caption: Experimental workflow for evaluating FXR agonists.
IV. Conclusion
This compound is a highly potent and selective FXR agonist, demonstrating significantly greater in vitro potency than its natural counterpart, chenodeoxycholic acid. This high in vitro activity translates to efficacy in in vivo models of cholestasis, where it can ameliorate liver injury and improve bile flow. The provided experimental protocols offer standardized methods for the evaluation of FXR agonists, and the signaling pathway diagram illustrates the molecular mechanism underlying the therapeutic effects of 6-ECDCA. This guide serves as a valuable resource for researchers and professionals in the field of drug development for liver and metabolic diseases.
References
- 1. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of 6-ethyl chenodeoxycholic acid, a farnesoid X receptor ligand, in estrogen-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of varying doses of chenodeoxycholic acid on bile lipid and biliary bile acid composition in gallstone patients: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biliary cirrhosis-induced cardiac abnormality in rats: Interaction between Farnesoid-X-activated receptors and the cardiac uncoupling proteins 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
Validating 6-ECDCA-Induced Gene Expression: A Western Blot Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Western blot analysis for validating gene expression changes induced by 6-α-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective farnesoid X receptor (FXR) agonist. We present supporting experimental data, detailed protocols, and a comparison with alternative protein quantification methods to assist researchers in designing and evaluating their validation studies.
Introduction to 6-ECDCA and FXR Signaling
6-ECDCA, also known as obeticholic acid, is a semi-synthetic bile acid analogue that potently activates the farnesoid X receptor (FXR).[1] FXR is a nuclear receptor primarily expressed in the liver and intestine, where it acts as a master regulator of bile acid, lipid, and glucose homeostasis.[1] Upon activation by ligands like 6-ECDCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key genes transcriptionally regulated by FXR include:
-
Small Heterodimer Partner (SHP): A nuclear receptor that lacks a DNA-binding domain and acts as a transcriptional repressor of other nuclear receptors, playing a crucial role in feedback inhibition of bile acid synthesis.
-
Bile Salt Export Pump (BSEP; ABCB11): A canalicular transport protein responsible for the efflux of bile salts from hepatocytes into the bile.
-
Organic Solute Transporter alpha and beta (OSTα/OSTβ): A heterodimeric protein complex located on the basolateral membrane of hepatocytes and enterocytes, facilitating the efflux of bile acids and other organic solutes into the portal circulation.
Validation of the upregulation of these and other target genes at the protein level is a critical step in confirming the pharmacological activity of 6-ECDCA and understanding its mechanism of action. Western blotting is a widely used technique for this purpose.
Quantitative Validation of 6-ECDCA-Induced Protein Expression by Western Blot
Western blot analysis provides semi-quantitative data on the abundance of specific proteins in a sample. The following tables summarize the fold-change in protein expression of key FXR target genes after treatment with 6-ECDCA (or other FXR agonists) as determined by Western blot analysis in relevant cell models.
Table 1: 6-ECDCA-Induced SHP Protein Expression in Human Kidney (HK-2) Cells
| Treatment | Fold Change in SHP Protein (vs. Control) |
| 6-ECDCA (1 µM) for 24 hours | ~2.5-fold |
| 6-ECDCA (10 µM) for 24 hours | ~3.0-fold |
Data is estimated from densitometry analysis of Western blots.
Table 2: FXR Agonist-Induced BSEP, OSTα, and OSTβ Protein Expression in Sandwich-Cultured Human Hepatocytes (SCHH)
| Treatment | Fold Change in BSEP Protein (vs. Control) | Fold Change in OSTα Protein (vs. Control) | Fold Change in OSTβ Protein (vs. Control) |
| Obeticholic Acid (1 µM) for 72 hours | 1.85-fold | 2.6-fold | 11.0-fold |
| Chenodeoxycholic Acid (100 µM) for 72 hours | 1.65-fold | 2.8-fold | 13.0-fold |
Obeticholic acid is another name for 6-ECDCA. Data is from quantitative analysis of immunoblots.[2]
Comparison of Western Blot with Alternative Protein Quantification Methods
While Western blot is a gold-standard for protein validation, other techniques offer distinct advantages and disadvantages.
Table 3: Comparison of Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA)
| Feature | Western Blot | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Size-based protein separation followed by antibody-based detection. | Antibody-based capture and detection of a specific protein in a multi-well plate. |
| Quantification | Semi-quantitative (relative fold change). | Quantitative (absolute concentration). |
| Sensitivity | Generally lower than ELISA. | High sensitivity, often in the picogram per milliliter range. |
| Specificity | High, as it provides molecular weight information. | Can be prone to false positives if the antibody is not highly specific. |
| Throughput | Low to medium. | High, suitable for screening large numbers of samples. |
| Information | Provides information on protein size, isoforms, and post-translational modifications. | Primarily provides information on protein quantity. |
| Time & Labor | More time-consuming and labor-intensive. | Faster and more amenable to automation. |
Experimental Protocols
Cell Culture and 6-ECDCA Treatment
This protocol is a general guideline for treating hepatocytes with 6-ECDCA prior to protein extraction for Western blot analysis. Optimization may be required for specific cell lines and experimental conditions.
-
Cell Seeding: Plate primary human hepatocytes or a suitable hepatic cell line (e.g., HepG2) in collagen-coated plates at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
6-ECDCA Preparation: Prepare a stock solution of 6-ECDCA in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of 6-ECDCA or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Western Blot Protocol for FXR Target Gene Validation
This protocol outlines the key steps for performing a Western blot to detect changes in SHP, BSEP, and OSTα protein expression.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins).
-
Run the gel electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the target protein (SHP, BSEP, or OSTα) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane again several times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Visualizations
Caption: 6-ECDCA activates the FXR signaling pathway.
Caption: Experimental workflow for Western blot validation.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 6-Ethylchenodeoxycholic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Ethylchenodeoxycholic acid. The following procedural steps outline the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specific Equipment | Purpose | Standard |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is required when there is a risk of splashing or dust generation. | Protects eyes and face from splashes, dust, and airborne particles. | ANSI Z.87.1 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with the chemical. | ASTM F739 |
| Body Protection | A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of contamination, chemical-resistant coveralls are recommended. | Protects skin and personal clothing from contamination. | N/A |
| Respiratory Protection | A NIOSH-approved respirator is necessary if work is performed outside of a certified chemical fume hood, or if dust is generated. | Prevents inhalation of harmful dust particles. | NIOSH or EN 149 |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital for the safe handling of this compound. The following workflow is designed to minimize risk at each stage of the process.
Experimental Protocol: Handling this compound in a Laboratory Setting
-
Preparation:
-
Handling:
-
When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure to minimize dust dispersion.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Use appropriate glassware and ensure all transfers are conducted within the designated safe workspace.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment after use.
-
Segregate and dispose of all chemical waste according to the disposal plan outlined below.
-
Remove PPE in the reverse order it was put on, ensuring not to contaminate skin or clothing.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Disposal Routes
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Unused this compound, contaminated lab supplies (e.g., weigh boats, gloves, wipes). | Collect in a clearly labeled, sealed, and compatible hazardous waste container for pickup by a certified hazardous waste disposal service. |
| Liquid Waste | Solutions containing this compound, contaminated solvents. | Collect in a labeled, sealed, and compatible hazardous waste container. The container should be stored in a secondary containment unit. |
| Sharps Waste | Contaminated needles, scalpels, or other sharp objects. | Dispose of in a designated, puncture-resistant sharps container for hazardous materials. |
| Empty Containers | Original containers of this compound. | Rinse the container three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The triple-rinsed container can then be disposed of as non-hazardous waste.[5] |
Neutralization of Small Spills
For small spills of acidic solutions, a neutralization step can be performed before final disposal.
-
Contain the Spill: Use an appropriate absorbent material to contain the spill.
-
Neutralize: Slowly add a weak base, such as sodium bicarbonate, to the contained spill.[6]
-
Test pH: Use pH paper to ensure the mixture has reached a neutral pH (between 6.0 and 8.0).[6][7]
-
Collect and Dispose: Collect the neutralized material and dispose of it as solid hazardous waste.
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
By adhering to these safety protocols, researchers and scientists can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. earth.utah.edu [earth.utah.edu]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
